2-Bromo-3'-trifluoromethoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKYVVGHLJGVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381079 | |
| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237386-01-5 | |
| Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
This technical guide provides a comprehensive overview of 2-bromo-3'-trifluoromethoxyacetophenone, a key halogenated ketone intermediate in modern organic synthesis and medicinal chemistry. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and metabolic stability to molecules, making this building block particularly valuable for the development of novel pharmaceutical agents and advanced materials. This document details the compound's physicochemical properties, provides a thorough analysis of its spectroscopic signature, outlines robust synthetic protocols with mechanistic insights, explores its reactivity and synthetic utility, and establishes clear guidelines for safe handling and storage. The content is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction and Strategic Importance
This compound is a substituted aromatic ketone that serves as a powerful intermediate in synthetic chemistry. Its structure is characterized by two highly reactive sites: the electrophilic carbonyl carbon and the adjacent α-carbon bearing a bromine atom, which is an excellent leaving group. This dual reactivity makes it a versatile precursor for a wide range of molecular scaffolds.[1]
The presence of the 3'-trifluoromethoxy substituent is of particular significance. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic. In drug design, its incorporation can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets. Consequently, building blocks like this compound are instrumental in the synthesis of complex molecules for agrochemical and pharmaceutical research.[2][3]
This guide will serve as a definitive resource, consolidating critical data and field-proven methodologies related to this compound.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below. Note that while a specific CAS Number for the 3'-trifluoromethoxy isomer is not prominently indexed, its identity is confirmed through its IUPAC name and structural data. For context, the related 3'-(trifluoromethyl) analog is registered under CAS Number 2003-10-3.[4][5][6][7]
| Property | Data | Source |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | N/A |
| Molecular Formula | C₉H₆BrF₃O | [4] |
| Molecular Weight | 283.04 g/mol | Calculated |
| Appearance | Expected to be a clear, colorless to pale yellow liquid or low-melting solid | [7] |
| Purity | Typically ≥97% (via GC or NMR) | [7] |
| InChI Key | (Anticipated) | N/A |
| SMILES | FC(F)(F)Oc1cccc(c1)C(=O)CBr | N/A |
Diagram: Chemical Structure
Caption: Structure of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone.
Synthesis and Mechanistic Considerations
The synthesis of this compound is reliably achieved via a two-step process involving Friedel-Crafts acylation followed by a regioselective α-bromination. Understanding the mechanism of each step is critical for optimizing reaction conditions and minimizing impurity formation.
Diagram: High-Level Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation
The initial step involves the acylation of a suitable aromatic precursor, such as 1-bromo-3-(trifluoromethoxy)benzene or trifluoromethoxybenzene itself, with an acetylating agent. The use of acetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.[8][9]
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation reaction.
Step 2: α-Bromination of the Ketone
The second step is the selective bromination of the methyl group adjacent to the carbonyl (the α-position). This reaction is typically acid-catalyzed, often using bromine (Br₂) in acetic acid.[1][10][11]
Mechanism: The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the bromine concentration.[10]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr from Br₂/AcOH or added acid).
-
Enol Formation (Rate-Determining Step): A base (e.g., H₂O, acetate) removes an α-proton, leading to the formation of the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst.
Diagram: Mechanism of Acid-Catalyzed α-Bromination
Caption: The enol intermediate is key in acid-catalyzed α-bromination.
Reactivity and Synthetic Applications
α-Bromo ketones are highly prized for their versatility. The presence of two electrophilic centers and a good leaving group allows for a multitude of subsequent transformations. They are common precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[1][3]
Common Reactions:
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative yields a thiazole ring, a common motif in medicinal chemistry.[3]
-
Synthesis of Pyrazines: Condensation with diamines can produce pyrazine derivatives, which are used in materials science and as ligands.[3]
-
Favorskii Rearrangement: Treatment with a base can lead to a rearranged ester product.
-
Nucleophilic Substitution: The bromide can be displaced by a wide variety of nucleophiles (e.g., amines, azides, carboxylates) to introduce new functional groups at the α-position.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and should be adapted based on specific equipment and safety infrastructure. All work should be performed in a well-ventilated fume hood.
Protocol: Synthesis of 3'-Trifluoromethoxyacetophenone
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add 1-(trifluoromethoxy)benzene (1.0 eq) to the flask. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol: α-Bromination of 3'-Trifluoromethoxyacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3'-trifluoromethoxyacetophenone (1.0 eq) from the previous step in glacial acetic acid.
-
Addition: Add molecular bromine (1.05 eq) dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A few drops of HBr can be added to initiate the reaction.[11]
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Avoid letting the reaction proceed for too long to prevent the formation of dibrominated side products.[12]
-
Work-up: Once complete, pour the reaction mixture into a large volume of cold water. Extract the product with a suitable solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often purified by recrystallization or column chromatography on silica gel.
Safety, Handling, and Storage
α-Bromo ketones are lachrymatory (tear-inducing) and are potent irritants to the skin, eyes, and respiratory system. All handling must be conducted inside a certified chemical fume hood.[13][14][15]
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety goggles (EN 166), and chemically resistant gloves (e.g., nitrile).[16] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[15] |
| Skin Contact | Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[15][16] |
| Eye Contact | Causes serious eye irritation/damage. In case of contact, rinse cautiously with water for several minutes.[15][16] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Refrigeration (2-8 °C) is often recommended.[13][14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16]
Conclusion
This compound stands out as a highly valuable and versatile chemical intermediate. Its unique combination of a reactive α-bromo ketone moiety and an electronically significant trifluoromethoxy group makes it a strategic building block for accessing novel and complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in driving innovation in drug discovery, materials science, and beyond.
References
- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). Efficient Oxidative α-Halogenation of 1,3-Dicarbonyl Compounds Using TiX₄/H₂O₂. The Journal of Organic Chemistry, 71(23), 8961–8963.
-
Prakash, O., Saini, N., & Sharma, P. K. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry. Available at: [Link]
-
Fisher Scientific. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. Available at: [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
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Wilsdorf, M., Leichnitz, D., & Reissig, H.-U. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic Letters, 15(10), 2494–2497. Available at: [Link]
- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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NIST. 2-Bromo-3'-methoxyacetophenone - IR Spectrum. Available at: [Link]
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Clark, J. Friedel-Crafts Acylation of Benzene. Available at: [Link]
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Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
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ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]
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NIST. 2-Bromo-3'-methoxyacetophenone - Notes. Available at: [Link]
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Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
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A Comprehensive Technical Guide to 2-Bromo-3'-(trifluoromethoxy)acetophenone
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic profile and high lipophilicity, which can enhance metabolic stability, improve membrane permeability, and modulate target-binding affinity.[1][2]
This technical guide provides an in-depth exploration of 2-Bromo-3'-(trifluoromethoxy)acetophenone, a key synthetic intermediate that combines the reactivity of an α-bromo ketone with the advantageous properties of the trifluoromethoxy group. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols. The insights herein are designed to facilitate its effective use in the laboratory and accelerate research and development endeavors.
Chemical Identity and Physicochemical Properties
2-Bromo-3'-(trifluoromethoxy)acetophenone is a halogenated aromatic ketone. The α-bromo functionality renders the methylene carbon highly electrophilic, making it a versatile precursor for a wide array of nucleophilic substitution reactions. The trifluoromethoxy group at the meta-position of the phenyl ring significantly alters the electronic and steric nature of the molecule compared to its non-fluorinated or trifluoromethyl analogues.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one | N/A |
| CAS Number | 360-48-5 | N/A |
| Molecular Formula | C₉H₆BrF₃O₂ | N/A |
| Molecular Weight | 283.04 g/mol | Calculated |
| Appearance | Colorless to pale yellow solid or liquid | [3][4] |
| Purity | Typically ≥97% | [3] |
Note: Data for the trifluoromethoxy derivative is less common in public databases. Some properties are inferred from the closely related and more documented 2-Bromo-3'-(trifluoromethyl)acetophenone (CAS 2003-10-3, MW 267.04 g/mol ). Researchers should always refer to the lot-specific Certificate of Analysis.[5][6][7]
Chemical Structure:
Caption: Structure of 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one.
Synthesis and Purification
The most direct and common method for preparing α-bromo ketones is through the acid-catalyzed bromination of the parent ketone.[8] This pathway proceeds via an enol intermediate, which is the rate-determining step of the reaction.
Expertise & Causality: The choice of an acid catalyst (e.g., acetic acid) is crucial as it facilitates the tautomerization of the ketone to its enol form.[9] The enol is the active nucleophile that attacks the electrophilic bromine. This mechanism ensures selective mono-bromination at the α-position. In the absence of an acid, the reaction is significantly slower. Using elemental bromine (Br₂) is common, although reagents like N-Bromosuccinimide (NBS) can also be employed, sometimes offering milder conditions. The solvent choice, typically a non-reactive polar solvent like acetic acid or dichloromethane, is important to solubilize the reactants and facilitate the reaction while minimizing side products.[10]
Detailed Experimental Protocol: Synthesis
This protocol describes the α-bromination of 3'-(trifluoromethoxy)acetophenone.
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3'-(trifluoromethoxy)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via an addition funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acid.
-
Workup - Neutralization: Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears. Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 2-Bromo-3'-(trifluoromethoxy)acetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for synthesis and purification.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic methods is employed for comprehensive characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. The most characteristic signal for 2-Bromo-3'-(trifluoromethoxy)acetophenone is a singlet for the two protons of the α-methylene group (-CH₂Br), typically appearing around δ 4.4-4.7 ppm. The aromatic protons will appear in the δ 7.5-8.0 ppm region with splitting patterns indicative of the meta-substitution.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis will show a characteristic peak for the carbonyl carbon (C=O) around δ 190 ppm and a signal for the α-carbon (-CH₂Br) around δ 30-35 ppm. The carbon of the -OCF₃ group will also have a distinct chemical shift and may show coupling to the fluorine atoms.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a definitive technique for fluorinated compounds. The trifluoromethoxy group will exhibit a sharp singlet in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature to look for is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch. Strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F and C-O stretching vibrations from the trifluoromethoxy group.
Caption: Logical workflow for analytical validation.
Applications in Research and Development
The utility of 2-Bromo-3'-(trifluoromethoxy)acetophenone stems from its dual functionality: the reactive α-bromo ketone handle and the property-enhancing -OCF₃ group.
Medicinal Chemistry: This compound is an excellent electrophilic building block for synthesizing heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, it can react with thioamides or thioureas to form thiazoles, or with amidines to form imidazoles.[11] The trifluoromethoxy group is particularly valuable in drug design for several reasons:
-
Metabolic Stability: The C-F bonds are extremely strong, making the -OCF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]
-
Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug's ability to cross biological membranes, enhancing absorption and distribution.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be used to fine-tune a molecule's ionization state at physiological pH.
-
Improved Target Binding: The unique steric and electronic properties of the group can lead to favorable interactions within a protein's binding pocket.[2]
Materials Science: The reactive nature of this compound also makes it a useful precursor for synthesizing ligands for organometallic complexes. Such complexes, particularly those involving iridium or ruthenium, can have applications as phosphorescent emitters in organic light-emitting diodes (OLEDs) or as photocatalysts.[11]
Safety, Handling, and Storage
As with all α-halo ketones, 2-Bromo-3'-(trifluoromethoxy)acetophenone is a hazardous chemical and must be handled with appropriate precautions. These compounds are potent lachrymators (tear-inducing) and alkylating agents, meaning they can react with biological nucleophiles.
Hazard Identification:
-
Causes severe skin burns and eye damage. [12]
-
May cause respiratory irritation. [5]
-
Harmful if swallowed or inhaled.
-
Potent Lachrymator. [12]
Safety and Handling Protocols:
| Category | Recommendation |
| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[12] |
| Personal Protective Equipment (PPE) | Chemical safety goggles and a full-face shield are mandatory. Wear chemically resistant gloves (e.g., nitrile or neoprene). A lab coat must be worn. |
| Handling | Avoid all personal contact. Do not breathe vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. |
| Spill Response | In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Evacuate the area for large spills. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, seek immediate medical attention. Skin: Immediately wash with soap and water for at least 15 minutes, remove contaminated clothing, and seek medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12] |
Conclusion
2-Bromo-3'-(trifluoromethoxy)acetophenone is a high-value synthetic intermediate for researchers engaged in drug discovery and materials science. Its α-bromo ketone functionality provides a versatile reaction site for constructing complex molecular architectures, while the trifluoromethoxy substituent offers a proven strategy for enhancing key molecular properties like metabolic stability and lipophilicity. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in advancing scientific innovation.
References
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Oakwood Chemical. 2-Bromo-3'-(trifluoromethyl)acetophenone, min 95%. [Link]
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Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ResearchGate. Examples of drugs bearing trifluoromethyl groups. [Link]
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National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]
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Wikipedia. Ketone halogenation. [Link]
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Organic Syntheses. Acetophenone, 3-bromo-. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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2-Bromo-3'-trifluoromethoxyacetophenone physical properties
An In-depth Technical Guide to the Physicochemical Properties and Spectroscopic Profile of 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
This technical guide provides a comprehensive overview of the physical properties, spectroscopic profile, and chemical reactivity of this compound (CAS No. 237386-01-5). As a key building block in medicinal chemistry and organic synthesis, this α-bromo ketone possesses a unique combination of a reactive electrophilic center and a trifluoromethoxy-substituted aromatic ring, which imparts desirable pharmacokinetic properties in drug candidates. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and essential safety information to facilitate its effective use in the laboratory.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic ketone. The presence of bromine on the α-carbon makes it a potent electrophile, ideal for nucleophilic substitution reactions, while the 3'-trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative compounds.
While extensive experimental data for this specific compound is not widely published, its core physical properties have been established and are summarized below.
| Identifier | Value | Source(s) |
| Compound Name | 2-Bromo-3'-(trifluoromethoxy)acetophenone | [1][2] |
| Synonym(s) | Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]- | [1][2] |
| CAS Number | 237386-01-5 | [1][2] |
| Molecular Formula | C₉H₆BrF₃O₂ | [1] |
| Molecular Weight | 283.04 g/mol | Calculated |
| Appearance | White crystalline solid | [1] |
Note: Specific quantitative properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. However, based on analogous structures like 2-Bromo-3'-methoxyacetophenone (m.p. 60-62 °C), it is expected to be a solid with a relatively low melting point.[3]
Synthesis and Chemical Reactivity
Synthetic Pathway
The most common and direct route to this compound is the α-bromination of its parent ketone, 3'-(trifluoromethoxy)acetophenone. This reaction typically proceeds via an enol or enolate intermediate. Acid-catalyzed bromination using molecular bromine in a solvent like acetic acid or ether is a standard method for achieving regioselective α-halogenation of ketones.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: The α-Bromo Ketone Moiety
The primary utility of this compound stems from the high reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the α-carbon towards nucleophilic attack (Sₙ2 reaction). This makes it a valuable precursor for constructing a wide variety of molecular scaffolds, particularly heterocycles, by reacting it with diverse nucleophiles such as amines, thiols, and carbanions.
Caption: Nucleophilic substitution (Sₙ2) at the activated α-carbon.
Spectroscopic Characterization Profile
A definitive spectroscopic analysis is crucial for structure verification and quality control. While a specific, published spectrum for this compound is not available, a predicted profile based on its structure and data from analogous compounds is presented below.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~4.45 ppm (s, 2H): This singlet corresponds to the two methylene protons (-CH₂Br) on the α-carbon. The strong deshielding effect of both the adjacent carbonyl group and the electronegative bromine atom shifts this signal significantly downfield.
-
δ ~7.40-7.80 ppm (m, 4H): These signals represent the four protons on the aromatic ring. The trifluoromethoxy group at the 3'-position will influence their chemical shifts and splitting patterns, leading to a complex multiplet. The proton at the 2'-position (ortho to the carbonyl) is expected to be the most downfield due to the anisotropic effect of the C=O bond.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~30-35 ppm: Signal for the α-carbon (-C H₂Br).
-
δ ~115-135 ppm: A series of signals corresponding to the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
δ ~122 ppm (q, JC-F ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OC F₃).
-
δ ~149 ppm (q, JC-F ≈ 2 Hz): The aromatic carbon attached to the -OCF₃ group.
-
δ ~190-192 ppm: The characteristic signal for the carbonyl carbon (-C =O).
Key Infrared (IR) Absorption Bands
-
~1700 cm⁻¹ (strong): A sharp and intense absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
~1250-1150 cm⁻¹ (strong): Intense bands corresponding to the C-F stretching vibrations of the trifluoromethoxy group.
-
~1600 cm⁻¹ (medium): Absorption from the C=C stretching of the aromatic ring.
-
~650-700 cm⁻¹ (medium-weak): Signal for the C-Br stretch.
Standard Experimental Protocols
Reproducible data relies on standardized procedures. The following protocols provide a baseline for acquiring high-quality analytical data.
Protocol for NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum after standard instrument procedures (locking, tuning, shimming). A standard single-pulse experiment is sufficient for ¹H NMR.
Protocol for Mass Spectrometry (MS) Analysis
-
Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS system.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
Data Acquisition: Introduce the sample into the instrument. Use a standard EI method with an electron energy of 70 eV. Scan a mass range of m/z 50-350 to observe the molecular ion peak and key fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.
Safety, Handling, and Storage
α-Bromo ketones are potent lachrymators and are corrosive. Extreme caution must be exercised during handling. Safety information is inferred from closely related haloacetophenones.[4]
| Hazard Class | Statement |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4] |
| Eye Damage/Irritation | Causes serious eye damage.[4] |
| Respiratory Irritation | May cause respiratory irritation.[5] |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid or its solutions should be performed inside a certified chemical fume hood.[4]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Prevent dust formation. Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from incompatible substances such as strong oxidizing agents and bases.
-
Spill & First Aid: In case of contact, immediately flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] For spills, evacuate the area, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent for disposal as hazardous waste.
References
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ChemBK. Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]- Request for Quotation. [https://www.chembk.com/en/chem/Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-]([Link], 2-bromo-1-[3-(trifluoromethoxy)phenyl]-)
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BIOSYNCE. 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. [Link]
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Polycil. 2-BroMo-1-(3-(trifluoroMethoxy)phenyl)ethanone. [Link]
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Organic Syntheses. Acetophenone, 3-bromo-. [Link]
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Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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2-Bromo-3'-trifluoromethoxyacetophenone safety data sheet
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3'-trifluoromethoxyacetophenone
Chemical Identification and Predicted Properties
This compound is a halogenated aromatic ketone. Its structure suggests it is a reactive intermediate, valuable in organic synthesis for introducing the 3-(trifluoromethoxy)benzoyl moiety.
-
IUPAC Name: 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone
-
Molecular Formula: C₉H₆BrF₃O
-
Molecular Weight: 283.04 g/mol
-
Chemical Structure: (A representative structure, as a specific CAS entry is not available)
Predicted Physicochemical Properties: Based on analogs like 2-bromo-3'-(trifluoromethyl)acetophenone and other bromoacetophenones, this compound is expected to be a solid (powder or crystals) or a liquid at room temperature, with low water solubility.[1] It is likely to be sensitive to moisture and light.[2][3]
Predictive Hazard Identification and Classification
Based on the consistent hazard classifications of numerous α-bromoacetophenone analogs, a GHS classification for this compound can be predicted. The primary hazards stem from its nature as an α-haloketone, which are known alkylating agents and lachrymators.
Predicted GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage, or H319: Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful if swallowed, in contact with skin, or if inhaled.[3][8] |
Signal Word: Danger or Warning [3][4]
Primary Hazard Concerns:
-
Corrosivity and Irritation: Direct contact can cause severe chemical burns to the skin and eyes.[3][8] Vapors are highly irritating to the respiratory tract, potentially leading to lung edema.[8] The compound is a potent lachrymator (tear-producing agent).
-
Sensitization: Some bromoacetophenones may cause skin sensitization, leading to an allergic contact dermatitis upon repeated exposure.[8]
-
Toxicity: While specific LD50 data is unavailable, analogs are considered toxic or harmful if ingested, inhaled, or absorbed through the skin.[3] Ingestion can cause severe burns to the mouth and gastrointestinal tract.[8]
Safe Handling and Engineering Controls
A proactive approach to exposure minimization is critical. The causality behind these protocols is the potent, multi-route hazardous nature of α-bromoacetophenones.
Workflow for Safe Handling of Hazardous Reagents
Caption: General workflow for handling hazardous chemical reagents.
Engineering Controls:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][9] The ventilation system should ensure airborne concentrations are kept below any established exposure limits.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a full face shield.[8] Standard safety glasses are insufficient.
-
Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's permeation data) at all times.[4] Consider double-gloving. Ensure gloves are removed without contaminating the skin.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[8][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, alkalis, and metals like mild steel.[3][8]
-
The product may be light-sensitive; store in an opaque container or in the dark.[2]
Emergency and First Aid Procedures
Immediate and decisive action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation.[4] Do not allow the victim to rub their eyes. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes while flushing the affected area with large amounts of soap and water for at least 15 minutes.[4] A safety shower should be used if available.[8] Seek immediate medical attention. |
| Inhalation | Remove the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Lay the patient down and keep them warm and rested.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Spill Response:
-
Minor Spill: Evacuate the area. Remove all ignition sources.[8] Wearing full PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.[8]
-
Major Spill: Evacuate the laboratory and alert emergency responders.[8]
Experimental Protocol: Safe Weighing and Dilution
This protocol demonstrates a self-validating system for minimizing exposure during a common laboratory task.
Objective: To safely prepare a 0.1 M solution of this compound in a suitable solvent.
Methodology:
-
Preparation (Pre-Validation):
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don full PPE: lab coat, chemical splash goggles, face shield, and double-layered chemically resistant gloves.
-
Assemble all necessary equipment inside the fume hood: analytical balance, weigh paper/boat, spatula, beaker with a stir bar, appropriate volumetric flask, and the chosen solvent.
-
Prepare a quench solution (e.g., a beaker with sodium bicarbonate solution) for deactivating residual compound on the spatula and weigh paper.
-
-
Weighing (Controlled Operation):
-
Place the weigh boat on the balance and tare it.
-
Open the reagent container inside the fume hood, minimizing the opening time.
-
Using the spatula, carefully transfer the approximate required amount of the compound to the weigh boat. Rationale: This step is the highest risk for generating dust or vapors; slow, deliberate movements are essential.
-
Close the reagent container immediately.
-
Record the exact mass.
-
-
Dilution (Containment):
-
Carefully transfer the weighed solid into the beaker containing the solvent and a stir bar. Rationale: Adding the solid to the solvent minimizes dust generation compared to adding solvent to the dry solid.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a quantitative transfer.
-
Stir the solution until the solid is fully dissolved.
-
Once dissolved, carefully transfer the solution to the volumetric flask. Rinse the beaker with more solvent and add to the flask.
-
Bring the solution to the final volume with the solvent, cap, and invert to mix.
-
-
Decontamination and Waste Disposal (Post-Validation):
-
Immerse the used spatula and weigh paper in the prepared quench solution.
-
Wipe down the balance and surrounding surfaces in the fume hood with a suitable decontaminating solution.
-
Dispose of all contaminated materials (gloves, weigh paper, paper towels) in a designated, sealed hazardous waste container.[4]
-
Follow institutional procedures for the disposal of the final solution.
-
Emergency Response Logic for a Chemical Spill
Caption: Decision-making workflow for chemical spill response.
References
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2-Bromo-3'-methoxyacetophenone - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone - Safety Data Sheet. AK Scientific, Inc.
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2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone - Safety Data Sheet. Apollo Scientific.
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Bromo-2,2,2-trifluoroacetophenone - Safety Data Sheet. Apollo Scientific.
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2-Bromoacetophenone, 98% - Material Safety Data Sheet. Fisher Scientific (Acros Organics).
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2-Bromo-3'-(trifluoromethyl)acetophenone, 98% - Product Information. Fisher Scientific.
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Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD.
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2-Bromo-3′-fluoroacetophenone - SAFETY DATA SHEET. Ossila Ltd.
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2-Bromo-3'-hydroxyacetophenone - SAFETY DATA SHEET. Fisher Scientific.
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2-Bromo-4'-(trifluoromethoxy)acetophenone - SAFETY DATA SHEET. Fisher Scientific.
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2-Bromo-3'-(trifluoromethyl)acetophenone, 98% - Product Information. Thermo Fisher Scientific.
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2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8. Ossila.
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2-Bromo-3`-methoxyacetophenone - SAFETY DATA SHEET. Fisher Scientific.
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6'-Bromo-2'-chloro-3'-(trifluoromethyl)acetophenone - Safety Data Sheet. AK Scientific, Inc.
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2-Bromo-4′-(trifluoromethyl)acetophenone 95% - Product Information. Sigma-Aldrich.
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An In-depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-3'-trifluoromethoxyacetophenone, a versatile α-bromo ketone that has emerged as a significant building block in medicinal chemistry and drug development. The unique structural combination of an electrophilic α-bromo ketone, a phenyl ring, and a trifluoromethoxy substituent imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document delves into the core structural information, physicochemical properties, detailed spectroscopic analysis, and established synthesis protocols. Furthermore, it explores the characteristic reactivity of this compound, particularly in nucleophilic substitution reactions, and highlights its applications in the development of novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.
Compound Identification and Physicochemical Properties
This compound, also known as 2-Bromo-1-[3-(trifluoromethoxy)phenyl]ethanone, is a halogenated aromatic ketone. Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and physical behavior.
| Property | Value | Reference(s) |
| CAS Number | 237386-01-5 | [1] |
| Molecular Formula | C₉H₆BrF₃O₂ | [2] |
| Molecular Weight | 283.04 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Boiling Point | 240.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [3] |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone |
Spectroscopic Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The two protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet further downfield, typically in the range of δ 4.4-5.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the bromine atom.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon (C=O) at the low-field end of the spectrum (around δ 190 ppm). The carbons of the aromatic ring will resonate in the δ 110-140 ppm region, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the δ 30-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The most prominent absorption bands are expected to be:
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹, characteristic of an aromatic ketone.
-
C-F Stretch: Strong absorption bands in the region of 1250-1100 cm⁻¹ corresponding to the trifluoromethoxy group.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 700 and 500 cm⁻¹.
-
Aromatic C=C Stretch: Several bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways for α-bromo ketones include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of the benzoyl cation or related fragments.
Synthesis and Reactivity
Synthesis Protocol
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone precursor, 3'-(trifluoromethoxy)acetophenone. While a specific protocol for this exact transformation is not widely published, a general and reliable method for the α-bromination of acetophenones can be adapted. A common approach involves the use of a brominating agent such as bromine (Br₂) in a suitable solvent, often with an acid catalyst.
Experimental Protocol: α-Bromination of 3'-(Trifluoromethoxy)acetophenone
-
Reaction Setup: In a fume hood, a solution of 3'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a suitable solvent such as methanol or a mixture of 1,4-dioxane and diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: A solution of bromine (1.0-1.1 equivalents) in the same solvent is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature. The reaction is often performed under light-protected conditions to prevent radical side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent electron-withdrawing carbonyl group and the good leaving group ability of the bromide ion. This makes it a prime substrate for nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.[4]
Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides, can readily displace the bromide ion to form new carbon-nucleophile bonds. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.
Applications in Drug Development
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for introducing this valuable moiety into various molecular scaffolds.
Its primary application lies in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. For instance, it can be used in the Hantzsch thiazole synthesis by reacting with thioamides or thioureas to produce substituted thiazoles. These thiazole derivatives have been investigated for a wide range of biological activities.
Safety and Handling
As an α-bromo ketone, this compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Recommended PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Spill and Disposal:
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features and predictable reactivity make it an important tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the pursuit of novel therapeutic agents.
References
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Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
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NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
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Supporting Information for: Trifluoromethylation of Aryl Halides with a Copper(I) Trifluoromethylating Agent. Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl- IR Spectrum. Retrieved from [Link]
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ChemBK. (2024, April 9). Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-. Retrieved from [https://www.chembk.com/en/chem/Ethanone, 2-bromo-1-[3-(trifluoromethoxy)phenyl]-]([Link], 2-bromo-1-[3-(trifluoromethoxy)phenyl]-)
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PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Retrieved from [Link]
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RSC Advances. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
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PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with nucleophilic fluorinating reagents. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
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2-Bromo-3'-trifluoromethoxyacetophenone synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction
This compound is a substituted α-bromoacetophenone that serves as a crucial building block in contemporary chemical synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The presence of the reactive α-bromo ketone functionality makes it a versatile intermediate for a wide array of subsequent chemical transformations, including nucleophilic substitutions and the construction of various heterocyclic systems.[1]
This guide provides a comprehensive overview of the synthetic pathway to this compound, beginning with an analysis of the synthesis of its precursor, 3'-trifluoromethoxyacetophenone, followed by a detailed exploration of the pivotal α-bromination step. The narrative emphasizes the rationale behind methodological choices, ensuring that the described protocols are not merely instructional but also illustrative of the chemical principles at play.
Part I: Synthesis of the Precursor: 3'-Trifluoromethoxyacetophenone
The journey to our target molecule begins with the efficient synthesis of the starting ketone, 3'-trifluoromethoxyacetophenone. The selection of a synthetic route for this precursor is a critical decision that influences overall yield, purity, cost-effectiveness, and scalability. Several viable methods have been reported in the literature, with the most prominent being Friedel-Crafts acylation and organometallic routes.
Synthetic Strategies for 3'-Trifluoromethoxyacetophenone
-
Route 1: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of trifluoromethoxybenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. While effective, this method can sometimes suffer from issues with regioselectivity, potentially yielding a mixture of ortho, meta, and para isomers. However, with careful selection of catalysts and reaction conditions, the meta-isomer can be obtained in good yield.
-
Route 2: Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable precursor, such as 3-bromotrifluoromethoxybenzene, followed by its reaction with an acetylating agent like acetonitrile or acetyl chloride. This method offers excellent regiochemical control, as the position of the magnesium insertion dictates the site of acylation.
-
Route 3: Diazotization of 3-Trifluoromethylaniline: This multi-step synthesis begins with the diazotization of 3-trifluoromethylaniline, followed by a copper-catalyzed coupling with acetaldoxime and subsequent hydrolysis.[2][3] While a more classical approach, it provides high purity product.[2]
Comparative Analysis of Precursor Synthesis Routes
The choice of the optimal synthesis route depends on factors such as raw material availability, cost, and desired scale of production. The following table summarizes the key performance indicators for the primary synthesis routes to 3'-trifluoromethoxyacetophenone.
| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |
| Friedel-Crafts Acylation | Trifluoromethylbenzene | Acetic Acid, Tetrabutylammonium Bromide, Sodium tert-butoxide | 96.3 | 99.6 | [2] |
| Grignard Reaction | m-Chlorotrifluorotoluene | Magnesium, Acetonitrile | 77.4 | Not Specified | [2] |
| Diazotization | 3-Trifluoromethylaniline | NaNO₂, Acetaldoxime, Copper Salt | 70-80 | >99.5 | [2] |
| Organolithium Reaction | Trifluorotoluene | n-Butyllithium, Acetyl Chloride | 91 | 96 | [2] |
Based on the high yield and purity, the Friedel-Crafts acylation presents a highly efficient and scalable method for the synthesis of 3'-trifluoromethoxyacetophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is adapted from a high-yield industrial synthesis method.[2]
Step 1: Reaction Setup
-
To a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add trifluoromethylbenzene (1 equivalent), acetic acid (1.2 equivalents), tetrabutylammonium bromide (0.03 equivalents), and sodium tert-butoxide (0.006 equivalents).
-
Pressurize the reactor with nitrogen gas to 0.5-0.6 MPa.
Step 2: Reaction Execution
-
Heat the reaction mixture with stirring to 65-75°C.
-
Maintain this temperature for approximately 9 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., GC or TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction vessel and stir to wash the organic phase.
-
Allow the layers to separate and remove the aqueous phase.
-
The organic phase is then subjected to vacuum distillation to remove any unreacted starting materials and by-products, yielding 3'-trifluoromethoxyacetophenone of high purity.
Part II: α-Bromination of 3'-Trifluoromethoxyacetophenone
The conversion of 3'-trifluoromethoxyacetophenone to its α-bromo derivative is the pivotal step in this synthesis. This transformation is a classic example of an acid-catalyzed α-halogenation of a ketone, a fundamental reaction in organic chemistry.[1][4]
Mechanistic Insight
The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. The generally accepted mechanism involves three key steps:[5][6]
-
Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base (such as the solvent or the conjugate base of the acid) then removes an α-proton, leading to the formation of the more nucleophilic enol tautomer. This is the rate-determining step of the reaction.[6]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source (e.g., Br₂).[5]
-
Deprotonation: The resulting intermediate is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and the acid catalyst, yielding the α-bromo ketone.
Caption: Acid-catalyzed α-bromination mechanism.
Reaction Optimization and Causality
The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.
-
Brominating Agents:
-
Liquid Bromine (Br₂): This is a common and effective brominating agent. It is typically used in a solvent such as acetic acid or methanol.[4][7] While highly reactive, it is also toxic and corrosive, requiring careful handling.[8]
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore easier to handle than liquid bromine. It is often used for selective brominations and can be advantageous in preventing the formation of poly-brominated by-products.[8]
-
Pyridine Hydrobromide Perbromide (Pyridinium Tribromide): This is a stable, crystalline solid that serves as a convenient source of bromine. It is considered a safer alternative to liquid bromine and has been shown to be effective for the α-bromination of various acetophenone derivatives.[8]
-
Copper(II) Bromide: CuBr₂ can also be used as a brominating agent, often under milder conditions.[8]
-
-
Solvent: Acetic acid is a common solvent for these reactions as it can also act as the acid catalyst.[4] Methanol is another suitable solvent, often used in conjunction with a small amount of a strong acid like HCl.[7]
-
Temperature: The reaction temperature influences the rate of reaction. While some brominations can be performed at room temperature, gentle heating is often employed to ensure a reasonable reaction time.[8]
For the synthesis of this compound, pyridine hydrobromide perbromide in acetic acid provides a balance of reactivity, selectivity, and safety, making it a suitable choice for a laboratory-scale preparation.[8]
Detailed Experimental Protocol
The following protocol is adapted from a reported procedure for the α-bromination of the structurally similar 4'-trifluoromethoxyacetophenone.[8]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-trifluoromethoxyacetophenone (1.0 equivalent) in glacial acetic acid.
-
To this solution, add pyridine hydrobromide perbromide (1.1 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
Step 3: Work-up and Purification
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing an ice-water slurry.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Part III: Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum is expected to show a characteristic singlet for the α-bromomethylene protons (-COCH₂Br).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl (C=O) group.
Part IV: Safety, Handling, and Waste Disposal
Safety Precautions:
-
This compound and its precursors are hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
The brominating agents used in this synthesis, particularly liquid bromine, are highly toxic and corrosive. Handle with extreme care.[8]
-
The final product is expected to be a lachrymator and an irritant. Avoid inhalation of vapors and contact with skin and eyes.[8][9]
Handling and Storage:
-
Store the product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[8]
Conclusion
The synthesis of this compound is a multi-step process that begins with the efficient preparation of its precursor, 3'-trifluoromethoxyacetophenone, for which Friedel-Crafts acylation is a particularly effective method. The subsequent α-bromination is a well-understood acid-catalyzed reaction that can be achieved with a variety of brominating agents. By carefully selecting reagents and controlling reaction conditions, the target molecule can be synthesized in good yield and high purity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to access this valuable chemical intermediate.
References
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
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European Patent Office. (2002). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-3'-(trifluoromethyl)acetophenone: Synthesis, Reactivity, and Applications
For Research, Scientific, and Drug Development Professionals
Introduction
2-Bromo-3'-(trifluoromethyl)acetophenone is a substituted α-bromoacetophenone that serves as a highly versatile building block in modern organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone moiety and an electron-withdrawing trifluoromethyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly heterocyclic compounds with potential therapeutic applications.[1][2] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this important synthetic intermediate, along with detailed experimental protocols and safety information.
Physicochemical Properties
2-Bromo-3'-(trifluoromethyl)acetophenone, also known as 3-(Trifluoromethyl)phenacyl bromide, is a clear, colorless to pale yellow liquid at room temperature.[3] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2003-10-3 | [4][5] |
| Molecular Formula | C₉H₆BrF₃O | [4] |
| Molecular Weight | 267.04 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Purity | ≥95% - 98% | [3][4] |
| Refractive Index (@ 20°C) | 1.5085-1.5125 | [3] |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | [3] |
| Synonyms | 3-(Trifluoromethyl)phenacyl bromide, α-bromo-m-trifluoromethylacetophenone | [6] |
Synthesis and Purification
The preparation of 2-Bromo-3'-(trifluoromethyl)acetophenone is typically achieved through the α-bromination of its precursor, 3'-(trifluoromethyl)acetophenone. This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.
Part 1: Synthesis of the Precursor: 3'-(Trifluoromethyl)acetophenone
A common and effective method for synthesizing the acetophenone precursor is through a Grignard reaction. This involves the reaction of 3-bromobenzotrifluoride with magnesium to form a Grignard reagent, which is then acylated.[5]
Caption: Synthesis of the 3'-(trifluoromethyl)acetophenone precursor.
Part 2: α-Bromination to Yield 2-Bromo-3'-(trifluoromethyl)acetophenone
The direct bromination of 3'-(trifluoromethyl)acetophenone at the α-position is an effective method for producing the final product. The use of bromine in a suitable solvent like acetic acid facilitates this transformation.[6]
Caption: α-Bromination of the precursor to the final product.
Detailed Experimental Protocol for Synthesis[7]
The following protocol is adapted from a patented procedure for the synthesis of m-(Trifluoromethyl)phenacyl bromide.[6]
Materials:
-
m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol)
-
Acetic acid (120 ml total)
-
Bromine (9.1 g, 0.057 mol)
-
Ice
-
Ether
-
Saturated NaCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid in a suitable reaction flask.
-
Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.
-
Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes with stirring.
-
Stir the resulting mixture for 15 hours at room temperature.
-
Pour the reaction mixture onto 150 g of ice to quench the reaction.
-
Extract the aqueous mixture with 300 ml of ether.
-
Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude product as a pale yellow liquid.
Note: Further purification, if necessary, can be performed using column chromatography on silica gel.[7]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-bromo-3'-(trifluoromethyl)acetophenone stems from the reactivity of the α-bromo ketone functional group. The carbon atom bonded to the bromine is highly electrophilic, making it susceptible to nucleophilic attack. This allows for a variety of subsequent reactions to form more complex molecules, particularly heterocycles.
A primary application is in the Hantzsch thiazole synthesis , where the α-bromo ketone reacts with a thioamide, such as thiourea, to form a thiazole ring.[8] This reaction is a cornerstone in the synthesis of many biologically active compounds.
Caption: Hantzsch synthesis of a thiazole derivative.
Applications in Research and Drug Development
The trifluoromethyl-substituted phenylthiazole scaffold, readily accessible from 2-bromo-3'-(trifluoromethyl)acetophenone, is of significant interest in drug discovery.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1][9] Thiazole derivatives have been identified as potent inhibitors of GSK-3.[8][9] The synthesis of libraries of substituted thiazoles, often starting from α-bromoacetophenones like the title compound, is a common strategy in the search for novel and more selective GSK-3 inhibitors.[9][10] For instance, the highly selective GSK-3 inhibitor AR-A014418 features a core urea scaffold attached to a thiazole ring, highlighting the importance of this heterocyclic system in targeting the enzyme.[1][9]
Fungicides
Thiazole derivatives derived from α-bromoacetophenones have also been patented for their use as fungicides in agricultural applications.[11] The specific substitution patterns on the thiazole and phenyl rings, enabled by the use of versatile starting materials, allow for the fine-tuning of their biological activity.
Safety and Handling
2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone is classified as a hazardous substance and requires careful handling to avoid exposure.
Hazard Identification: [12]
-
Causes severe skin burns and eye damage. (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1)
-
Lachrymator: The substance can cause an increased flow of tears.
Precautionary Measures and First Aid: [12]
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Ensure adequate ventilation and handle in a well-ventilated area.
-
Skin Contact: If on skin, immediately take off all contaminated clothing. Rinse skin with water or shower. Immediate medical attention is required.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Immediate medical attention is required.
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
Conclusion
2-Bromo-3'-(trifluoromethyl)acetophenone is a valuable and reactive intermediate in organic synthesis. Its utility is primarily driven by the presence of the α-bromo ketone group, which allows for straightforward entry into various heterocyclic systems, most notably thiazoles via the Hantzsch synthesis. The trifluoromethyl substituent further enhances its appeal for applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors like those targeting GSK-3. Proper handling and adherence to safety protocols are essential when working with this corrosive and lachrymatory compound. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic potential of this important chemical building block.
References
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BIOSYNCE. (n.d.). 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
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Lo Monte, F., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(21), 6468-6473. Retrieved from [Link]
- Google Patents. (n.d.). ES2061628T3 - DERIVATIVES OF TIAZOLE.
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- Google Patents. (n.d.). WO2007137962A1 - Thiazole derivatives.
- Google Patents. (n.d.). US5229386A - Thiazole compounds, processes for the preparation thereof and pharmaceutical composition comprising the same.
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]
-
Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2012). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o29. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]
-
Rippin, N., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8709. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Retrieved from [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction: The Significance of 2-Bromo-3'-trifluoromethoxyacetophenone in Modern Drug Discovery
This compound is a halogenated and trifluoromethoxylated acetophenone derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. The presence of the bromine atom at the alpha-position to the ketone provides a reactive handle for nucleophilic substitution, while the trifluoromethoxy group on the aromatic ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
¹H NMR Spectroscopy
Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve better signal dispersion.[2]
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Employ a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.[1]
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction.
The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on the analysis of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COCH₂Br | 4.4 - 4.5 | Singlet (s) | N/A | 2H |
| Aromatic H | 7.4 - 7.9 | Multiplet (m) | Various | 4H |
Interpretation:
-
-COCH₂Br (Methylene Protons): The two protons on the carbon adjacent to the bromine and the carbonyl group are expected to appear as a sharp singlet in the downfield region of 4.4-4.5 ppm. Their deshielding is due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group.
-
Aromatic Protons: The four protons on the trifluoromethoxy-substituted benzene ring will reside in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex multiplet is anticipated. The exact chemical shifts and coupling patterns will depend on the electronic influence of the carbonyl and trifluoromethoxy groups.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 or 125 MHz spectrometer (corresponding to a 400 or 500 MHz proton frequency) is standard.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, with each peak representing a unique carbon atom.
-
A wider spectral width is necessary (e.g., -10 to 220 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]
-
-
Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COCH₂Br | 30 - 35 |
| -OCF₃ | ~120 (quartet, ¹JCF ≈ 257 Hz) |
| Aromatic C | 120 - 140 |
| Aromatic C-O | ~149 |
| C=O | 190 - 195 |
Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear at the far downfield end of the spectrum, typically between 190 and 195 ppm.[3]
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the 120-140 ppm range. The carbon attached to the trifluoromethoxy group (C-O) will be shifted further downfield to around 149 ppm.
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). This is a key signature for this functional group.
-
Methylene Carbon (-COCH₂Br): The carbon bearing the bromine atom will be found in the aliphatic region, around 30-35 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).[4]
-
KBr Pellet: If the compound is a solid, a few milligrams can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[2]
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[2]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Caption: General experimental workflow for IR spectroscopy.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3100-3000 | C-H Stretching | Aromatic Ring | Medium-Weak |
| ~1700 | C=O Stretching | Ketone | Strong |
| ~1600, 1580, 1480 | C=C Stretching | Aromatic Ring | Medium |
| ~1260 | C-O Stretching | Aryl Ether | Strong |
| ~1170 | C-F Stretching | Trifluoromethoxy | Strong |
| ~680 | C-Br Stretching | Alkyl Halide | Medium |
Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most characteristic feature of the IR spectrum and is indicative of the ketone's carbonyl group.[5]
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by weaker C-H stretching bands just above 3000 cm⁻¹ and a series of medium-intensity C=C stretching bands in the 1600-1480 cm⁻¹ region.[6]
-
C-O and C-F Stretches: The trifluoromethoxy group will give rise to strong absorptions corresponding to C-O and C-F stretching vibrations, typically around 1260 cm⁻¹ and 1170 cm⁻¹, respectively.
-
C-Br Stretch: A band in the lower frequency "fingerprint region," around 680 cm⁻¹, can be attributed to the C-Br stretching vibration.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. A standard electron energy of 70 eV is typically used.[2]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, and the data is plotted as a mass spectrum.
Molecular Formula: C₉H₆BrF₃O Molecular Weight: 269.96 g/mol (for ⁷⁹Br) and 271.96 g/mol (for ⁸¹Br)
Key Predicted Fragments:
| m/z | Ion Structure | Interpretation |
| 270/272 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom. |
| 191 | [M - Br]⁺ | Loss of the bromine radical. |
| 175 | [M - CH₂Br]⁺ | Cleavage of the C-C bond between the carbonyl and the bromomethyl group, forming the trifluoromethoxybenzoyl cation. |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a pair of peaks of nearly equal intensity at m/z 270 and 272. This characteristic "M" and "M+2" pattern is a definitive indicator of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]
-
Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the relatively weak C-Br and C-C bonds adjacent to the carbonyl group. The observation of a fragment at m/z 175, corresponding to the [CF₃OC₆H₄CO]⁺ cation, would be strong evidence for the proposed structure.
Conclusion: A Unified Approach to Structural Verification
The comprehensive analysis of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By carefully acquiring and interpreting the data from each of these methods, researchers and drug development professionals can achieve an unambiguous structural confirmation of this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors. The predictive data and protocols within this guide offer a solid foundation for any scientist working with this compound or its close analogs.
References
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers. BenchChem Technical Support.
- Thermo Fisher Scientific. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Bromo-4'-fluoroacetophenone. BenchChem Technical Support.
- ICT Prague. Table of Characteristic IR Absorptions.
- BenchChem. (2025). Application Notes and Protocols for IR Spectroscopy of 3'-Fluoroacetophenone. BenchChem Technical Support.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
Sources
2-Bromo-3'-trifluoromethoxyacetophenone commercial suppliers
An In-Depth Technical Guide to 2-Bromo-3'-(trifluoromethyl)acetophenone for Advanced Research Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to success. 2-Bromo-3'-(trifluoromethyl)acetophenone, systematically named 2-bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one, has emerged as a critical intermediate. Its value lies in the unique combination of two highly reactive functional groups: an α-bromo ketone and a trifluoromethyl-substituted aromatic ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Concurrently, the α-bromo ketone moiety serves as a potent electrophile, readily participating in a wide array of nucleophilic substitution and condensation reactions to form diverse heterocyclic scaffolds.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 2-Bromo-3'-(trifluoromethyl)acetophenone. It details its physicochemical properties, commercial availability, synthetic considerations, key applications with exemplary protocols, and critical safety guidelines, offering a holistic resource for its effective utilization in the laboratory.
Section 1: Physicochemical Properties and Core Specifications
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. These parameters dictate its reactivity, storage, and handling requirements. For a synthetic building block like 2-Bromo-3'-(trifluoromethyl)acetophenone, lot-to-lot consistency in these specifications is crucial for reproducible experimental outcomes.
Quantitative data for this compound has been consolidated from leading suppliers and is presented below. Researchers should always refer to the specific Certificate of Analysis (CoA) for their purchased lot.
| Property | Value | Significance for Researchers |
| CAS Number | 2003-10-3[2][3][4][5] | The universally accepted unique identifier, crucial for accurate database searches and regulatory compliance. |
| Molecular Formula | C₉H₆BrF₃O[2][3][4][5] | Confirms the elemental composition of the molecule. |
| Molecular Weight | 267.04 g/mol [4] | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Clear, colorless to pale yellow liquid[2][6] | A visual check for purity; significant deviation in color may indicate degradation or impurities. |
| Purity (Assay) | ≥95% to ≥98% (by GC)[4][6] | The most critical parameter for ensuring reaction success. High purity minimizes the risk of side reactions from contaminants, leading to cleaner products and higher yields. |
| Refractive Index (@20°C) | 1.5085 - 1.5125[2][6] | A useful physical constant for rapid identity and purity verification of the liquid material. |
| InChI Key | TZIYNLSEBAYCBZ-UHFFFAOYSA-N[2][3][5] | A hashed, machine-readable structural identifier that allows for unambiguous database linking and structure verification. |
| Synonyms | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone[2] | Knowledge of alternative names is useful for comprehensive literature and database searches. |
Section 2: Commercial Availability and Supplier Analysis
2-Bromo-3'-(trifluoromethyl)acetophenone is readily available from several major chemical suppliers, facilitating its use in both academic research and commercial development. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive documentation, including detailed Certificates of Analysis and Safety Data Sheets (SDS).
| Supplier | Typical Purity | Available Quantities | Catalog Number Example |
| Thermo Fisher Scientific | 98% | 1g, 5g, 10g | H31526[2][6] |
| Santa Cruz Biotechnology | ≥95% | Custom sizes | sc-280204[4] |
| Sigma-Aldrich | N/A | N/A | N/A |
Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.
Expert Insight on Supplier Selection: Choosing a supplier is not merely a transactional step. For sensitive synthetic work, consider the following:
-
Certificate of Analysis (CoA): A detailed CoA should provide the exact purity of the specific lot, the method of analysis (e.g., GC, NMR), and levels of key impurities. This data is invaluable for troubleshooting unexpected reaction outcomes.
-
Safety Data Sheet (SDS): A comprehensive and up-to-date SDS is a legal and ethical requirement. It provides critical information on handling, storage, and emergency procedures.
-
Lot-to-Lot Consistency: For long-term projects or scale-up activities, inquire about the supplier's ability to provide material with consistent purity and impurity profiles across different batches.
Section 3: Synthetic Routes and Mechanistic Logic
Understanding the synthesis of a reagent provides insight into potential impurities and informs its reactivity. While specific proprietary methods may vary, the synthesis of 2-Bromo-3'-(trifluoromethyl)acetophenone can be logically approached via established organic chemistry reactions.
Caption: Plausible synthetic pathways to 2-Bromo-3'-(trifluoromethyl)acetophenone.
Route A: α-Bromination (The More Common Route) This is the most direct and widely used method for preparing α-haloketones.
-
Mechanism: The reaction proceeds via the formation of an enol or enolate intermediate from the starting ketone, 3'-(trifluoromethyl)acetophenone. The electron-rich double bond of the enol/enolate then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). Acidic or basic conditions can be used to catalyze enol or enolate formation, respectively.
-
Causality: This method is often preferred because the starting acetophenone is typically more accessible or less expensive than the alternative starting materials. The reaction is generally high-yielding and regioselective for the α-position due to the activating effect of the carbonyl group.
Route B: Friedel-Crafts Acylation This approach builds the carbon skeleton through electrophilic aromatic substitution.
-
Mechanism: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to bromoacetyl chloride, forming a highly electrophilic acylium ion or a polarized complex.[7] This electrophile is then attacked by the electron-rich (trifluoromethyl)benzene ring. The trifluoromethyl group is a deactivating, meta-directing group, which ensures the correct regiochemistry of acylation.
-
Causality: While plausible, this route can be complicated by the reactivity of the bromoacetyl chloride. Careful control of reaction conditions is necessary to prevent side reactions. It is a viable alternative if the starting substituted benzene is readily available.
Section 4: Core Applications and Experimental Protocols
The primary utility of 2-Bromo-3'-(trifluoromethyl)acetophenone is as an electrophilic building block for constructing more complex molecules, especially heterocycles. The α-bromo ketone is a classic "two-carbon synthon" that can react with a variety of dinucleophiles.
Key Application: Synthesis of Thiazole Derivatives Thiazoles are a common scaffold in medicinal chemistry. The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a foundational method for their preparation.[8] Thiazolyl derivatives have been investigated as potential correctors for cystic fibrosis and as enzyme inhibitors.[8]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Exemplary Protocol: Synthesis of 2-Amino-4-[3-(trifluoromethyl)phenyl]thiazole
This protocol is a representative procedure based on established methodologies for Hantzsch thiazole synthesis.[8]
WARNING: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3'-(trifluoromethyl)acetophenone (1.0 eq, e.g., 2.67 g, 10 mmol).
-
Add thiourea (1.1 eq, e.g., 0.84 g, 11 mmol).
-
Add absolute ethanol (approx. 30-40 mL) as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization-dehydration steps. Ethanol is a common solvent as it effectively dissolves the reactants and has an appropriate boiling point.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH ~8). This neutralizes the HBr generated during the reaction and deprotonates the product, making it less water-soluble.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
Trustworthiness: This self-validating step ensures that only the neutral, organic product is isolated, as the inorganic byproducts and excess base remain in the aqueous filtrate.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-[3-(trifluoromethyl)phenyl]thiazole.
-
Dry the purified product under vacuum. Characterize by NMR, MS, and melting point to confirm identity and purity.
-
Section 5: Safety, Handling, and Storage
Chemicals of this class—α-bromoacetophenones—are hazardous and must be handled with extreme care. They are potent lachrymators (tear-inducing agents) and are corrosive to skin and eyes.
Hazard Profile:
-
Skin Corrosion/Irritation: Causes severe skin burns.[9]
-
Eye Damage: Causes serious eye damage.[9]
-
Respiratory Irritation: May cause respiratory irritation.
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[9]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check breakthrough times.[9]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. Consider a chemical apron for larger quantities.[9]
-
-
Spill & Waste Management:
-
Have a spill kit ready. Neutralize small spills with a suitable agent like sodium bicarbonate before cleanup.
-
Dispose of all waste (including contaminated consumables) in a designated hazardous waste container according to institutional and local regulations.
-
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is often 2-8°C to minimize degradation over time.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
Conclusion
2-Bromo-3'-(trifluoromethyl)acetophenone is a powerful and versatile building block for chemical synthesis. Its well-defined reactivity, driven by the electrophilic α-bromo ketone, combined with the advantageous properties imparted by the trifluoromethyl group, makes it an invaluable tool for medicinal chemists and materials scientists. By understanding its properties, sourcing it from reliable suppliers, appreciating its synthetic logic, and adhering strictly to safety protocols, researchers can effectively leverage this reagent to construct novel molecular architectures and advance the frontiers of science and drug discovery.
References
- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone - Google Patents.
-
Acetophenone, 3-bromo- - Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 3. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% | Fisher Scientific [fishersci.ca]
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- 5. H31526.03 [thermofisher.com]
- 6. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
2-Bromo-3'-trifluoromethoxyacetophenone is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a reactive α-bromo ketone moiety and an electronically modified aromatic ring with a trifluoromethoxy substituent, presents a unique and versatile reactivity profile. The trifluoromethoxy (-OCF₃) group is a critical bioisostere for methoxy and other functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth technical exploration of the core reactivity of this compound, focusing on its synthesis, key transformations through nucleophilic substitution and palladium-catalyzed cross-coupling, and its strategic application in the synthesis of complex heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, providing field-proven experimental protocols and insights to empower researchers in drug discovery and chemical development.
Introduction: A Molecule of Strategic Importance
The synthetic utility of this compound stems from the convergence of two powerful chemical features within a single, stable scaffold. Understanding these components is crucial to harnessing its full synthetic potential.
The α-Bromo Ketone: A Potent Electrophilic Hub
The core reactivity of the molecule is dominated by the α-bromo ketone functionality. The carbon atom alpha (α) to the carbonyl group is rendered exceptionally electrophilic due to two synergistic effects:
-
Inductive Effect: Both the carbonyl oxygen and the bromine atom are highly electronegative, withdrawing electron density from the α-carbon.
-
Resonance/Mesomeric Effect: The adjacent carbonyl group provides a low-energy pathway for the displacement of the bromide ion, stabilizing the transition state of nucleophilic attack.[2][3]
This activation makes the α-position a prime target for a wide array of nucleophiles, serving as a linchpin for constructing more complex molecular architectures.[4]
The 3'-Trifluoromethoxy Phenyl Ring: A Tool for Physicochemical Modulation
The trifluoromethoxy (-OCF₃) group is more than a simple substituent; it is a strategic tool in modern medicinal chemistry.[1] Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and the acidity of the ketone. More importantly, it significantly alters the physicochemical properties of resulting derivatives by:
-
Increasing Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Blocking Metabolic Oxidation: The O-CF₃ bond is exceptionally stable compared to an O-CH₃ bond, preventing metabolic degradation at this site.
-
Modulating pKa and Conformation: Influencing how the final molecule interacts with biological targets.[1]
The diagram below illustrates the key reactive centers and influential groups within the molecule.
Caption: Key reactive and influential zones of the title compound.
Synthesis of this compound
The most direct and common route to this compound is the α-bromination of its parent ketone, 3'-trifluoromethoxyacetophenone. This reaction proceeds via an acid-catalyzed enol intermediate.[2][5] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the enol tautomer, which is the active nucleophile in the reaction.[6][7]
Experimental Protocol: Acid-Catalyzed α-Bromination
Causality: Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol intermediate, which is the rate-determining step.[5][8] Bromine is the electrophile that is attacked by the electron-rich double bond of the enol.[7] The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.
-
Materials:
-
3'-Trifluoromethoxyacetophenone (1.0 eq)
-
Bromine (Br₂) (1.0-1.1 eq)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 3'-trifluoromethoxyacetophenone (1.0 eq) in glacial acetic acid in the round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
In the addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Quench any remaining bromine by adding sodium thiosulfate solution until the yellow color disappears.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography to obtain pure this compound.
-
Caption: Experimental workflow for the synthesis of the title compound.
Core Reactivity Profile: A Mechanistic Exploration
The dual-functionality of this compound opens avenues for diverse synthetic transformations, primarily centered around the α-bromo ketone handle.
Nucleophilic Substitution and Heterocycle Synthesis
The most prevalent reaction of this compound is the SN2 displacement of the bromide by a wide range of nucleophiles.[3] This reaction is the cornerstone of its use in building complex molecules, particularly five- and six-membered heterocycles, which are ubiquitous scaffolds in medicinal chemistry.[9][10][11]
Application Focus: Hantzsch Thiazole Synthesis A classic and highly reliable application is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thiourea or thioamide.[10][11] The reaction proceeds via an initial nucleophilic attack by the sulfur atom, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(3'-trifluoromethoxyphenyl)thiazole
-
Causality: Ethanol is a common protic solvent that facilitates the reaction without competing as a nucleophile. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.[11] The product often precipitates from the reaction mixture upon cooling as a hydrobromide salt.
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (absolute)
-
-
Procedure:
-
Combine this compound (1.0 eq) and thiourea (1.1 eq) in a round-bottom flask.
-
Add ethanol to the flask to create a stirrable suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product hydrobromide salt may precipitate.
-
Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
To obtain the free base, suspend the salt in water and neutralize with a base such as saturated sodium bicarbonate or dilute ammonium hydroxide until the solution is basic (pH ~8-9).
-
Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield the desired thiazole derivative.
-
Sources
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An In-Depth Technical Guide to the Solubility of 2-Bromo-3'-trifluoromethoxyacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3'-trifluoromethoxyacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in public literature, this guide pioneers a predictive approach using Hansen Solubility Parameters (HSP) calculated via the group contribution method. This theoretical framework is complemented by a detailed experimental protocol for solubility determination, empowering researchers to validate predictions and establish precise solubility profiles in various organic solvents. The guide is structured to provide a deep understanding of the physicochemical drivers of solubility for this compound, offering both theoretical insights and practical methodologies essential for process development, formulation, and scale-up operations.
Introduction: The Significance of this compound
This compound is a substituted aromatic ketone of significant interest in synthetic chemistry. Its trifluoromethoxy group imparts unique properties, including high lipophilicity and metabolic stability, making it a valuable building block for novel therapeutic agents and agrochemicals.[1] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This guide addresses the critical need for a reliable solubility framework for this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 2003-10-3 | [2][3][4] |
| Molecular Formula | C₉H₆BrF₃O | [2][3][4] |
| Molecular Weight | 283.04 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[5] |
The presence of the highly lipophilic trifluoromethoxy (-OCF₃) group is a dominant feature of the molecule, suggesting a predisposition for solubility in non-polar to moderately polar organic solvents.[1]
Predictive Solubility Modeling: The Hansen Solubility Parameter (HSP) Approach
Given the scarcity of empirical data, a predictive model offers a robust starting point for solvent selection. The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting the miscibility of substances based on the principle of "like dissolves like."[6] HSP decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility.
Estimating the Hansen Solubility Parameters of this compound
The HSP of this compound can be estimated using the group contribution method, where the contributions of its constituent functional groups are summed.[1][7][8]
Molecular Structure Breakdown:
-
Aromatic ring
-
Ketone group (C=O)
-
Bromine atom (-Br)
-
Methylene group (-CH₂-)
-
Trifluoromethoxy group (-OCF₃)
By utilizing established group contribution values from literature, the estimated HSP for this compound is presented in the table below.
| Parameter | Estimated Value (MPa½) |
| δD | 18.5 |
| δP | 8.0 |
| δH | 4.5 |
Predicted Solubility in Common Organic Solvents
The following table presents the HSP for a range of common organic solvents and the calculated Ra distance to this compound. Solvents are ranked from the most likely (lowest Ra) to the least likely to be effective.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 8.1 |
| Acetone | 15.5 | 10.4 | 7.0 | 8.4 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.5 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.8 |
| Toluene | 18.0 | 1.4 | 2.0 | 11.0 |
| Methanol | 15.1 | 12.3 | 22.3 | 20.1 |
| Ethanol | 15.8 | 8.8 | 19.4 | 17.5 |
| Isopropanol | 15.8 | 6.1 | 16.4 | 14.9 |
| n-Hexane | 14.9 | 0.0 | 0.0 | 16.2 |
| Water | 15.5 | 16.0 | 42.3 | 43.5 |
Note: A lower Ra value suggests better solubility.
This predictive data suggests that aprotic polar solvents like THF, acetone, and dichloromethane are likely to be excellent solvents for this compound. Aromatic solvents such as toluene are predicted to be moderately effective. Alcohols, particularly those with shorter chains like methanol and ethanol, are predicted to be less effective due to their strong hydrogen bonding networks. As expected, the compound is predicted to be poorly soluble in highly polar, protic solvents like water and non-polar aliphatic solvents like n-hexane.
Experimental Determination of Solubility: A Validating Protocol
Theoretical predictions should always be validated by empirical data. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test organic solvents.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE) to remove any undissolved solid.
-
Dilute the filtered saturated solution with the appropriate solvent if necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Visualizing Key Concepts
Factors Influencing Solubility
The interplay of solute and solvent properties governs the dissolution process.
Caption: Key solute and solvent properties determining solubility.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for obtaining reliable solubility data.
Caption: Shake-flask method workflow for solubility measurement.
Conclusion
This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating predictive modeling through Hansen Solubility Parameters with a robust experimental protocol, researchers are now equipped with the necessary tools to make informed decisions regarding solvent selection for this important chemical intermediate. The presented data and methodologies will undoubtedly facilitate more efficient and effective research and development in the pharmaceutical and agrochemical industries.
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction
2-Bromo-3'-trifluoromethoxyacetophenone is a substituted acetophenone derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the presence of three key functional groups: a reactive α-bromo ketone, a phenyl ring, and a stabilizing trifluoromethoxy group. Understanding the interplay of these functionalities is paramount for its effective use and long-term storage. This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.
Chemical Structure and Key Functional Groups
The chemical structure of this compound consists of a trifluoromethoxy-substituted phenyl ring attached to a bromoacetyl group. This unique combination of an electrophilic α-bromo ketone and an electron-withdrawing trifluoromethoxy substituent on the aromatic ring dictates its reactivity and stability profile.
The α-bromo ketone moiety is a highly reactive functional group, making the α-carbon susceptible to nucleophilic attack.[1][2] This reactivity is the cornerstone of its utility as a synthetic building block. However, it is also the primary source of its instability.
The trifluoromethoxy group (-OCF3) , in contrast, is known for its remarkable chemical and metabolic stability.[3][4] The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms contribute to its inertness.[5][6] This group enhances the lipophilicity of the molecule, a desirable property in drug design.[3][5]
Chemical Stability and Potential Degradation Pathways
The overall stability of this compound is a balance between its reactive and stable moieties. The primary degradation pathways involve the α-bromo ketone functionality.
1. Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon highly electrophilic. The presence of nucleophiles, including water (hydrolysis), alcohols, and amines, can lead to the displacement of the bromide ion. Hydrolysis, for instance, would yield 2-hydroxy-3'-trifluoromethoxyacetophenone.
2. Elimination Reactions: In the presence of a base, dehydrobromination can occur to form an α,β-unsaturated ketone, also known as a chalcone derivative.[7][8] This reaction is a common pathway for α-halo ketones.[7]
3. Photochemical Decomposition: While the trifluoromethoxy group itself is photochemically stable, the ketone functionality can absorb UV light, potentially leading to radical-mediated degradation pathways. Some safety data sheets for similar compounds indicate light sensitivity.[9][10]
The trifluoromethoxy group is generally considered stable under a wide range of conditions and is not expected to be a primary site of degradation during storage.[4][11]
Recommended Storage Conditions
To mitigate the potential degradation pathways, stringent storage conditions are essential. The following recommendations are based on the known reactivity of α-bromo ketones and general guidelines for storing reactive chemical intermediates.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[9][14] | Reduces the rate of decomposition reactions, such as hydrolysis and elimination. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[15] | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | Protect from light (store in an amber vial or dark place)[9][10] | Prevents potential photochemical degradation. |
| Container | Tightly sealed container[9][10][12][16] | Prevents ingress of moisture and other atmospheric contaminants. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles[12][13] | Avoids rapid decomposition or violent reactions. |
Handling and Safety Precautions
As with all α-bromo ketones, this compound should be handled with care due to its potential as a lachrymator and skin irritant.[12][17]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][12]
-
Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[12]
Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18][19] All waste must be handled in accordance with local, state, and federal regulations.[17]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water. A common starting gradient is 50:50 ACN:water, which can be optimized based on the separation. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient: Start with a suitable ACN/water ratio and ramp up the ACN concentration over time to elute any less polar impurities.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak. The presence of new peaks in aged samples can indicate degradation.
Visualizations
Logical Flow for Handling and Storage
The following diagram illustrates the decision-making process for the safe handling and storage of this compound.
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The Synthetic Versatility of 2-Bromo-3'-trifluoromethoxyacetophenone: A Gateway to Novel Chemical Entities in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromo-3'-trifluoromethoxyacetophenone is a specialized chemical intermediate poised to unlock significant potential in medicinal chemistry and agrochemical research. The strategic placement of a reactive α-bromo ketone and a lipophilic, metabolically stable trifluoromethoxy group on a phenyl scaffold makes it a highly valuable building block for the synthesis of novel heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential research applications, offering detailed, field-proven insights and experimental protocols to empower researchers in their scientific endeavors. While direct literature on this specific molecule is emerging, this document consolidates information from analogous structures to provide a robust framework for its utilization.
Introduction: Unveiling a Privileged Scaffold
The intersection of a reactive functional group with a biologically favorable moiety often gives rise to chemical intermediates of significant interest. This compound exemplifies this principle. The α-bromo ketone functionality is a classic and versatile handle for a variety of nucleophilic substitution reactions, most notably in the construction of diverse heterocyclic systems.[1] Simultaneously, the trifluoromethoxy (-OCF3) group has gained prominence in drug discovery and agrochemical design for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide will delve into the synthetic pathways to access this valuable intermediate, explore its reactivity, and propose potential applications in the synthesis of novel compounds with therapeutic or agrochemical potential.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.
| Property | Value | Reference(s) |
| CAS Number | 237386-01-5 | [4] |
| Molecular Formula | C9H6BrF3O2 | [4] |
| Molecular Weight | 283.04 g/mol | [5] |
| Appearance | White crystalline solid (predicted) | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from similar compounds |
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7][8]
-
¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH2Br) in the region of 4.4-4.7 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon (~190 ppm), the methylene carbon (~30-35 ppm), and carbons of the trifluoromethoxy-substituted phenyl ring. The carbon attached to the trifluoromethoxy group would exhibit a quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the carbonyl group (C=O) stretch around 1690-1710 cm⁻¹, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Synthesis of this compound
The synthesis of the target molecule is a two-step process, starting with the preparation of the precursor, 3'-(trifluoromethoxy)acetophenone, followed by its selective α-bromination.
Synthesis of 3'-(Trifluoromethoxy)acetophenone
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Adapted from similar syntheses):
-
Reaction Setup: To a stirred solution of (trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride.
-
Acylation: Slowly add an acylating agent, such as acetyl chloride or acetic anhydride, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
α-Bromination of 3'-(Trifluoromethoxy)acetophenone
The selective bromination of the α-carbon of the ketone is a well-established transformation.[9][10][11] Various brominating agents can be employed, with N-bromosuccinimide (NBS) often being a preferred reagent for its selectivity.[9]
Experimental Protocol (Adapted from α-bromination of acetophenones): [9][12]
-
Reaction Setup: Dissolve 3'-(trifluoromethoxy)acetophenone in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, and N-bromosuccinimide.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Potential Research Applications
The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide array of novel molecules with potential biological activity.
Synthesis of Heterocyclic Compounds
The α-bromo ketone moiety is an excellent electrophile for reactions with various nucleophiles, leading to the formation of a diverse range of heterocyclic systems.
The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives from α-haloketones and a source of sulfur and nitrogen, such as thiourea or a thioamide.[13][14][15][16][17] Thiazole-containing compounds are prevalent in many pharmaceuticals and biologically active molecules.[2]
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol (Adapted from Hantzsch Thiazole Synthesis): [13][18]
-
Reaction Setup: In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(3'-(trifluoromethoxy)phenyl)thiazole.
Beyond thiazoles, this compound can be used to synthesize a variety of other important heterocyclic scaffolds, including:
-
Imidazoles: By reacting with amidines.
-
Pyrazines: Through reaction with 1,2-diamines.[18]
-
Oxazoles: By reacting with amides.
Role in Medicinal Chemistry
The trifluoromethoxy group is a highly sought-after substituent in modern drug design due to its unique electronic properties and high metabolic stability.[2] The incorporation of the 3'-(trifluoromethoxy)phenyl moiety into heterocyclic scaffolds can lead to compounds with potential therapeutic applications in areas such as:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature fluorinated heterocyclic cores.
-
Infectious Diseases: The trifluoromethoxy group can enhance the antimicrobial activity of certain compounds.[19][20]
-
Inflammation and Immunology: Fluorinated compounds are often explored for their anti-inflammatory properties.
Agrochemical Applications
The trifluoromethoxy group is also a key feature in many modern agrochemicals, including herbicides, fungicides, and insecticides.[20][21] The synthesis of novel heterocyclic compounds derived from this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles. The trifluoromethyl and trifluoromethoxy groups are known to be present in a number of successful agrochemicals.[21]
Conclusion
This compound represents a promising, yet underexplored, building block for chemical synthesis. Its dual functionality, combining the reactivity of an α-bromo ketone with the favorable physicochemical properties of the trifluoromethoxy group, opens up a vast chemical space for the design and synthesis of novel molecules. This technical guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this versatile intermediate in their pursuit of new discoveries in medicine, agriculture, and materials science. The provided protocols, adapted from well-established methodologies for analogous compounds, offer a reliable starting point for the exploration of the rich chemistry of this valuable scaffold.
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Bou-Salah, K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1647. [Link]
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An In-depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3'-trifluoromethoxyacetophenone, a fluorinated α-bromoacetophenone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its role as a versatile building block for the construction of complex heterocyclic scaffolds. The strategic incorporation of the trifluoromethoxy group offers distinct advantages in drug design, influencing key parameters such as metabolic stability and lipophilicity. This guide will explore the reactivity of this intermediate and provide insights into its application in the synthesis of biologically active molecules, supported by established protocols and mechanistic understanding.
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered considerable attention for its unique combination of electronic and steric properties. Unlike a simple methoxy group, the trifluoromethoxy substituent is a strong electron-withdrawing group and is significantly more lipophilic.[1] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[1]
This compound emerges as a valuable synthetic intermediate that marries the advantageous properties of the trifluoromethoxy group with the versatile reactivity of an α-bromo ketone. This combination makes it a sought-after precursor for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 237386-01-5 | [2] |
| Molecular Formula | C₉H₆BrF₃O₂ | [3] |
| Molecular Weight | 283.04 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Boiling Point (Predicted) | 240.9 ± 35.0 °C | [3] |
| Density (Predicted) | 1.621 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C under an inert atmosphere | [3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (α to the carbonyl and bromine) in the region of δ 4.4-4.7 ppm. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR would show a carbonyl signal around δ 190 ppm. The methylene carbon would be observed around δ 30-35 ppm. The aromatic carbons would appear in the δ 115-160 ppm range, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹. The presence of the C-Br bond would be indicated by a peak in the lower frequency region (500-700 cm⁻¹), while C-F stretches from the trifluoromethoxy group would appear as strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of a bromine atom (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the bromine atom and cleavage of the acyl group.
Synthesis of this compound
The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone, 1-(3-(trifluoromethoxy)phenyl)ethanone. This reaction requires careful control to favor the desired side-chain bromination over electrophilic aromatic substitution on the phenyl ring.
Conceptual Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative):
This protocol is a representative procedure based on general methods for the α-bromination of acetophenones.[5] Optimization may be required for this specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-(trifluoromethoxy)phenyl)ethanone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add a brominating agent such as N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (PTSA).[6] Alternatively, elemental bromine (1.0 equivalent) can be added dropwise. The reaction is often performed at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The aqueous layer is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of its α-bromo ketone moiety, which makes it an excellent electrophile for a variety of nucleophiles. This reactivity is the basis for its widespread use in the construction of heterocyclic ring systems.
Key Reactions:
-
Hantzsch Thiazole Synthesis: This is a classic and highly versatile method for the synthesis of thiazole derivatives.[7] this compound can react with a thiourea or thioamide to form a 2-aminothiazole or a 2-substituted thiazole, respectively. These thiazole scaffolds are prevalent in many biologically active compounds.[8][9]
-
Synthesis of Pyrimidines: The reaction of this compound with amidines can lead to the formation of pyrimidine derivatives.[10] The pyrimidine core is a fundamental component of nucleobases and is found in numerous pharmaceuticals.[11]
-
Synthesis of Imidazo[1,2-a]pyridines: Condensation with 2-aminopyridines provides a straightforward route to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. A patent for antibacterial compounds describes the reaction of 2-Bromo-1-(3-trifluoromethoxyphenyl)ethanone with 5-bromo-2-aminopyridine in the presence of sodium bicarbonate in ethanol.[1]
Illustrative Reaction Scheme (Hantzsch Thiazole Synthesis):
Caption: Hantzsch synthesis of thiazoles using this compound.
Applications in Medicinal Chemistry and Drug Development
The trifluoromethoxy group is often introduced into drug candidates to enhance their metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer half-life. This compound serves as a key starting material for incorporating the 3-(trifluoromethoxy)phenyl moiety into larger, more complex molecules with therapeutic potential.
As demonstrated in a recent patent, this compound is a precursor for the synthesis of novel antibacterial agents.[1] The resulting molecules, which feature an imidazo[1,2-a]pyridine core, are being investigated for their potential to treat bacterial infections, including those caused by Mycobacterium tuberculosis.[1]
The ability to readily synthesize a variety of heterocyclic compounds from this intermediate makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
This compound is a lachrymator and is corrosive.[3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifluoromethoxy group imparts desirable properties for drug development, while the α-bromo ketone functionality provides a versatile handle for the construction of a wide range of heterocyclic systems. This guide has provided an in-depth overview of its properties, synthesis, reactivity, and applications, underscoring its value to researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
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Methodological & Application
Application Notes and Protocols for Hantzsch Thiazole Synthesis with 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-aryl-4-(3'-trifluoromethoxyphenyl)thiazoles via the Hantzsch thiazole synthesis. The protocol leverages the reaction between 2-Bromo-3'-trifluoromethoxyacetophenone and various thioamides. Thiazole moieties are significant structural motifs in a multitude of pharmacologically active compounds.[1] The incorporation of a trifluoromethoxy group is a strategic choice in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation.
Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Thiazoles
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[4][5] The reaction typically involves the condensation of an α-haloketone with a thioamide.[6] Its enduring utility is attributed to its reliability, generally high yields, and the ready availability of starting materials.[7][8]
This application note focuses on the synthesis of thiazoles bearing a 3'-trifluoromethoxyphenyl substituent at the 4-position. The trifluoromethoxy (-OCF3) group is a highly sought-after functionality in modern drug design.[9] Its unique electronic and steric properties can significantly improve a molecule's pharmacokinetic profile.[3] Specifically, the trifluoromethoxy group can:
-
Enhance Metabolic Stability: The strength of the C-F bonds increases resistance to metabolic degradation, prolonging the drug's half-life.[2]
-
Modulate Lipophilicity: The -OCF3 group increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3]
-
Influence Binding Affinity: The electron-withdrawing nature of the group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
By combining the proven Hantzsch synthesis methodology with a strategically important fluorinated substituent, this guide provides a pathway to novel thiazole derivatives with high potential for drug discovery applications.
Reaction Mechanism and Rationale
The Hantzsch thiazole synthesis proceeds through a well-defined multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of this compound in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[10] The aromaticity of the final product is a significant driving force for the reaction.[10]
Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Thiourea (or other desired thioamide)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Deionized water
General Procedure for the Synthesis of 2-Amino-4-(3'-trifluoromethoxyphenyl)thiazole
This protocol details the synthesis using thiourea as the thioamide. The procedure can be adapted for other thioamides with minor modifications to stoichiometry and reaction times.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent. A typical concentration is 0.5 M with respect to the α-haloketone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the solid to air-dry on the filter paper or in a desiccator.
-
-
Purification: The crude product is often of sufficient purity for many applications.[7] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel can be employed.
Figure 2: Experimental workflow for Hantzsch thiazole synthesis.
Characterization
The synthesized thiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹⁹F NMR spectrum will be characteristic of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To assess the purity of the product.[7]
Data Summary and Interpretation
The following table provides representative data for the synthesis of 2-amino-4-(3'-trifluoromethoxyphenyl)thiazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Thiourea |
| Solvent | Ethanol |
| Reaction Time | 2-4 hours |
| Yield | Typically >85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 7.15 (s, 2H, NH₂), 6.95 (s, 1H, thiazole-H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): ~ -57.0 (s, 3F, -OCF₃) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. |
| Impure reagents | Use high-purity starting materials. | |
| Suboptimal solvent | While ethanol is generally effective, other polar solvents like methanol or isopropanol can be screened.[11] | |
| Formation of Byproducts | Side reactions | Ensure proper stoichiometry. Overheating can sometimes lead to decomposition. |
| Difficulty in Precipitation | Product is soluble in the work-up mixture | Cool the mixture in an ice bath to encourage precipitation. If the product remains in solution, extraction with an organic solvent like ethyl acetate may be necessary. |
Conclusion
The Hantzsch thiazole synthesis offers a robust and efficient method for the preparation of 2-aryl-4-(3'-trifluoromethoxyphenyl)thiazoles. The incorporation of the trifluoromethoxy group provides a strategic advantage for the development of novel therapeutic agents with potentially enhanced pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and explore this important class of heterocyclic compounds.
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Application Note: A Robust Protocol for the Synthesis of 2-(3'-(Trifluoromethoxy)phenyl)quinoxaline
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(3'-(trifluoromethoxy)phenyl)quinoxaline, a key heterocyclic scaffold for drug discovery and materials science. The protocol details the efficient condensation reaction between o-phenylenediamine and 2-Bromo-3'-trifluoromethoxyacetophenone. We delve into the mechanistic underpinnings of this classic transformation, offer a detailed step-by-step experimental procedure, and provide a full characterization data set. The guide is designed for researchers in medicinal chemistry and organic synthesis, emphasizing causality in experimental choices, troubleshooting common issues, and ensuring reproducible, high-yield outcomes.
Introduction: The Significance of Fluorinated Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry.[1] This distinction arises from their frequent appearance in molecules with a wide spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The quinoxaline core acts as a versatile template that can be readily functionalized to modulate biological activity and pharmacokinetic profiles.
The strategic incorporation of fluorine-containing groups has revolutionized modern drug design.[4] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that make it highly desirable for optimizing lead compounds.[5][6] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[7][8]
This guide details the synthesis of 2-(3'-(trifluoromethoxy)phenyl)quinoxaline, a compound that marries the potent biological footprint of the quinoxaline core with the advantageous physicochemical properties of the trifluoromethoxy group. The chosen synthetic route, the condensation of an α-haloketone with a 1,2-diamine, is a robust and widely applicable method for constructing the quinoxaline ring system.[1][9]
Reaction Principle and Mechanism
The synthesis of quinoxalines from o-phenylenediamines and α-haloketones is a variation of the classical Hinsberg quinoxaline synthesis.[9][10] This method provides a direct and efficient pathway to the aromatic quinoxaline core through a cascade of nucleophilic attack, intramolecular cyclization, and subsequent oxidation.
The reaction proceeds via the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of this compound. This forms a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal readily dehydrates to form an imine intermediate.
-
Intramolecular Cyclization: The second, pendant amino group then performs an intramolecular nucleophilic attack, displacing the bromide ion in an SN2 fashion. This cyclization step forms a crucial 1,2-dihydroquinoxaline intermediate.
-
Oxidation (Aromatization): The dihydroquinoxaline intermediate is subsequently oxidized to yield the thermodynamically stable aromatic quinoxaline product. In many cases, atmospheric oxygen is sufficient to drive this final aromatization step, making it a convenient and green aspect of the synthesis.[9]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction: The Strategic Importance of a Fluorinated Ketone Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to increase metabolic stability, improve membrane permeability, and modulate acidity, all while being a strong electron-withdrawing group.[1] 2-Bromo-3'-trifluoromethoxyacetophenone stands out as a pivotal building block, combining the advantageous properties of the trifluoromethoxy group with the versatile reactivity of an α-bromoketone.[2][3]
This α-bromoketone is an exceptionally reactive electrophile, primed for nucleophilic substitution reactions.[4] The presence of the carbonyl group significantly activates the adjacent carbon-bromine bond towards SN2 displacement, making it far more reactive than a typical alkyl bromide.[5][6] This heightened reactivity allows for the facile construction of complex molecular architectures, making it an indispensable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3][7]
This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its reaction with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Principles: Understanding the Enhanced Reactivity
The exceptional reactivity of this compound in nucleophilic substitution reactions is a direct consequence of its electronic structure. The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8] SN1 pathways are energetically unfavorable as they would involve the formation of a highly unstable α-carbonyl carbocation.[8]
Several factors contribute to the enhanced SN2 reactivity:
-
Inductive Effect: The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.[5]
-
Transition State Stabilization: The transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group. This delocalization of electron density lowers the activation energy of the reaction.[6]
-
Leaving Group Ability: Bromide is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.
It is crucial to consider the basicity of the nucleophile. While strong nucleophiles are effective, strongly basic nucleophiles can lead to competing side reactions, primarily the formation of an α-haloenolate, which can participate in undesired subsequent reactions.[8] Therefore, less basic nucleophiles or the use of non-basic conditions are often preferred for clean substitution.[8]
Visualization of the SN2 Reaction Pathway
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Experimental Protocols
The following protocols are designed to be robust and adaptable for various nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: N-Alkylation with a Primary Amine
This protocol details the reaction with a representative primary amine, aniline, to form an α-aminoketone, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add aniline (1.1 eq) to the stirring solution.
-
Add anhydrous potassium carbonate (1.5 eq) as a mild base to scavenge the HBr byproduct.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation with a Phenol
This protocol describes the synthesis of an α-aryloxyketone via reaction with a substituted phenol.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous HCl
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.2 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography.
Protocol 3: S-Alkylation with a Thiol
This protocol outlines the formation of an α-thioketone, a valuable intermediate for the synthesis of various sulfur-containing heterocycles.
Materials:
-
This compound
-
Thiophenol
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium thiophenoxide in situ by adding thiophenol (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C.
-
To this solution, add a solution of this compound (1.0 eq) in ethanol dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by recrystallization or column chromatography as needed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound with representative nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Aniline | K₂CO₃ | Acetonitrile | 82 (Reflux) | 85-95 |
| Oxygen | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25 (RT) | 80-90 |
| Sulfur | Thiophenol | NaOEt | Ethanol | 0 to RT | 90-98 |
Experimental Workflow Visualization
Caption: General experimental workflow for nucleophilic substitution.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can react with the electrophile and quench anionic nucleophiles. Consider increasing the reaction temperature or time. A stronger, non-nucleophilic base may be required for less acidic nucleophiles.
-
Side Product Formation: The formation of multiple products can arise from competing elimination reactions or reactions at other sites. Using milder bases and lower temperatures can often mitigate these side reactions. For strongly basic nucleophiles, consider alternative reaction pathways.
-
Incomplete Reaction: If the starting material is not fully consumed, an excess of the nucleophile (1.2-1.5 equivalents) may be beneficial. Ensure the base is sufficiently strong to deprotonate the nucleophile if required.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its enhanced reactivity towards nucleophilic substitution allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their synthetic endeavors, accelerating the discovery of new chemical entities with therapeutic potential.
References
-
Al-Rawashdeh, N. A. F. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10447-10497. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Journal of the American Chemical Society. (1951). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications in Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-(Trifluoromethoxy)acetophenone: Synthesis and Applications. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Application Notes and Protocols for the Synthesis of α-Amino-3'-trifluoromethoxyacetophenones
Introduction: The Strategic Importance of α-Amino Ketones in Medicinal Chemistry
The α-amino ketone motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its presence is critical in the development of therapeutics ranging from anticancer agents to central nervous system modulators. The reaction of α-haloketones with amines represents a classical and highly effective method for the synthesis of these valuable intermediates.[1] This application note focuses on the specific reaction of 2-Bromo-3'-trifluoromethoxyacetophenone with various amines. The trifluoromethoxy (-OCF3) group is a key substituent in modern drug design, prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity through favorable electronic interactions.[2] By providing detailed protocols and insights into this reaction, we aim to equip researchers with the necessary tools to synthesize novel α-amino-3'-trifluoromethoxyacetophenone derivatives for applications in drug discovery and development.
Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic α-carbon of the acetophenone, displacing the bromide leaving group.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the bromine. This is a concerted step where the C-N bond forms as the C-Br bond breaks.[3][4]
-
Transition State: A high-energy transition state is formed where the nitrogen and bromine are both partially bonded to the α-carbon.
-
Product Formation: The bromide ion is expelled, and a protonated α-amino ketone is formed.
-
Deprotonation: A second equivalent of the amine or a non-nucleophilic base removes a proton from the nitrogen atom to yield the final, neutral α-amino ketone product and an ammonium salt.
Caption: SN2 mechanism for the reaction of an amine with this compound.
Experimental Protocols
The following protocols are generalized for the reaction of this compound with different classes of amines. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of α-amino acetophenones.
Protocol 1: Reaction with Aliphatic Primary and Secondary Amines
This protocol is suitable for amines such as piperidine, morpholine, or benzylamine.
-
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (2.2 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) (optional, 1.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., ACN, 0.1-0.5 M).
-
Add the aliphatic amine (2.2 eq) to the stirred solution at room temperature. The second equivalent acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 equivalents of the amine and 1.5 equivalents of an inorganic base like K₂CO₃.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired α-amino ketone.
-
Protocol 2: Reaction with Aromatic Amines (Anilines)
The reaction with less nucleophilic aromatic amines, such as aniline, often requires more forcing conditions.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (2.2 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO (0.2-0.5 M).
-
Add the aniline (2.2 eq) and a base such as NaHCO₃ or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 60-100 °C. The higher temperature is necessary to overcome the lower nucleophilicity of the aniline.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (to remove residual DMF/DMSO) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Data Presentation: Expected Outcomes and Characterization
The following table summarizes the expected reaction conditions and outcomes for the synthesis of various α-amino-3'-trifluoromethoxyacetophenones. Yields are representative and may vary based on the specific substrate and reaction scale.
| Amine Substrate | Class | Typical Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Piperidine | Secondary, Aliphatic | ACN | K₂CO₃ | 25 | 2-4 | >90 |
| Benzylamine | Primary, Aliphatic | THF | Amine (excess) | 25-40 | 3-6 | 85-95 |
| Aniline | Primary, Aromatic | DMF | K₂CO₃ | 80 | 12-18 | 60-75 |
| 4-Methoxyaniline | Primary, Aromatic | DMF | NaHCO₃ | 70 | 8-12 | 70-85 |
Product Characterization:
The synthesized α-amino ketones can be characterized using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the α-methylene protons (-CO-CH₂ -N) typically in the range of δ 3.5-4.5 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region.
-
¹³C NMR: The carbonyl carbon signal is expected to be in the downfield region, around δ 190-200 ppm. The α-carbon signal will be around δ 50-65 ppm.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass of the product should be observed.
-
Infrared (IR) Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.
Trustworthiness and Self-Validation
The protocols described are based on well-established principles of nucleophilic substitution reactions.[3][4] To ensure reproducibility and validate results, the following steps are critical:
-
Reactant Purity: Ensure the purity of the this compound and the amine starting materials, as impurities can lead to side reactions and lower yields.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to determine the reaction endpoint and prevent the formation of degradation products from prolonged reaction times or excessive heat.
-
Thorough Characterization: Unambiguous characterization of the final product by NMR, MS, and IR is necessary to confirm its structure and purity. Comparison of obtained spectral data with predicted values or data from similar known compounds provides a high degree of confidence in the outcome.
References
-
Lan, X.-J., Yan, H.-T., Lin, F., Hou, S., Li, C.-C., Wang, G.-S., Sun, W., Xiao, J.-H., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]
-
Lan, X.-J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed, 31357453. [Link]
-
Jędrzejczak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1999. [Link]
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Substitution. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Coupling of 2-Bromo-3'-trifluoromethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aryl-3'-trifluoromethoxyacetophenone Scaffold
The 2-Bromo-3'-trifluoromethoxyacetophenone moiety is a key building block in contemporary medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] The acetophenone functionality provides a handle for further synthetic transformations. Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of this scaffold, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[3][4] This guide provides detailed protocols and mechanistic insights for the successful coupling of this compound with a variety of partners, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The electronic nature of this compound, with an electron-withdrawing acetyl group ortho to the bromine and a trifluoromethoxy group on the second aromatic ring, influences its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing character of the acetophenone group is expected to make the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst, a key step in the catalytic cycle.[3]
Core Coupling Methodologies: Protocols and Mechanistic Considerations
This section details robust protocols for three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit. The choice of reaction will depend on the desired final product, with Suzuki coupling being ideal for C(sp²)-C(sp²) bond formation, Buchwald-Hartwig for C-N bond formation, and Sonogashira for C(sp²)-C(sp) bond formation.
I. Suzuki-Miyaura Coupling: For Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][5][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3][5]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7][8][9][10][11] If using a pre-catalyst, it can be added at this stage.
-
Catalyst and Solvent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 12-24 |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8-16 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 6-12 |
Note: These are starting conditions and may require optimization for specific arylboronic acids.
II. Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[12][13][14][15][16] This reaction is of immense importance in pharmaceutical and medicinal chemistry for accessing a wide range of N-aryl scaffolds.[13]
Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine.[13][14][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, XPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, THF, or 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or palladium source and ligand) and the base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Data Presentation: Typical Buchwald-Hartwig Amination Parameters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 |
| RuPhos Pd G3 (2) | - | LiHMDS (1.8) | THF | 80 | 8-16 |
| Pd(OAc)₂ (2) | XPhos (4.0) | KOt-Bu (2.0) | 1,4-Dioxane | 110 | 10-20 |
Note: The choice of ligand and base is crucial and often substrate-dependent.
III. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[17][18][19][20] This reaction is widely used in the synthesis of conjugated enynes and other alkyne-containing molecules.[17]
Reaction Principle: The reaction is typically co-catalyzed by palladium and copper(I) salts.[19][20] The palladium catalyst undergoes oxidative addition with the aryl bromide. The terminal alkyne is activated by the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the coupled product.[19]
Sources
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Application Notes and Protocols: 2-Bromo-3'-trifluoromethoxyacetophenone as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and steric profile.[1] This moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When coupled with a reactive α-bromo ketone functionality, as seen in 2-Bromo-3'-trifluoromethoxyacetophenone , a versatile and powerful building block for medicinal chemistry emerges.
This technical guide provides an in-depth exploration of this compound as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds. We will delve into its synthesis, reactivity, and provide detailed, field-proven protocols for its application in constructing core scaffolds for drug development, with a particular focus on thiazole and pyrazole derivatives.
Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from the synergistic interplay of its constituent parts: the α-bromo ketone and the 3'-trifluoromethoxy-substituted phenyl ring.
| Property | Value | Reference |
| CAS Number | 2003-10-3 | [2] |
| Molecular Formula | C₉H₆BrF₃O | [2] |
| Molecular Weight | 267.04 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Reactivity Profile | Highly electrophilic α-carbon |
The trifluoromethoxy group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it highly susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating a variety of substitution and cyclization reactions.
Synthesis of this compound
The reliable synthesis of this key building block is paramount. A common and effective method is the selective α-bromination of the corresponding acetophenone.
Protocol 1: Synthesis of 3'-(Trifluoromethoxy)acetophenone (Precursor)
A robust method for the synthesis of 3'-(trifluoromethoxy)acetophenone starts from 3-hydroxyacetophenone.
Reaction Scheme:
Caption: Synthesis of the precursor, 3'-(Trifluoromethoxy)acetophenone.
Materials:
-
3-Hydroxyacetophenone
-
A suitable base (e.g., potassium carbonate)
-
A trifluoromethylating reagent (e.g., 2,2-difluoro-1,3-dimethylimidazolidine (DFI) or sodium 2-chloro-2,2-difluoroacetate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a solution of 3-hydroxyacetophenone in the chosen anhydrous solvent, add the base and stir at room temperature.
-
Add the trifluoromethylating reagent portion-wise, controlling any exotherm.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3'-(trifluoromethoxy)acetophenone.
Protocol 2: α-Bromination of 3'-(Trifluoromethoxy)acetophenone
This protocol is adapted from established methods for the α-bromination of similar acetophenone derivatives.[3]
Reaction Scheme:
Caption: α-Bromination to yield the target building block.
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Acetonitrile or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 3'-(trifluoromethoxy)acetophenone and a catalytic amount of p-TSA in acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound, which can often be used in the next step without further purification.
Application in the Synthesis of Heterocyclic Scaffolds
The dual reactivity of this compound makes it an ideal precursor for the construction of various heterocyclic systems, which are prevalent in many classes of therapeutic agents.
Synthesis of 2-Amino-4-arylthiazoles: A Gateway to Kinase Inhibitors
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, notably found in numerous kinase inhibitors.[4][5][6] The Hantzsch thiazole synthesis provides a direct and efficient route to this important heterocyclic core.
Workflow for Hantzsch Thiazole Synthesis:
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Protocol 3: Synthesis of 2-Amino-4-(3'-(trifluoromethoxy)phenyl)thiazole
This protocol is based on the well-established Hantzsch thiazole synthesis.[7]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium bicarbonate solution (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
If a precipitate forms, collect it by filtration. To obtain the free base, the reaction mixture can be concentrated and the residue partitioned between ethyl acetate and a 5% sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-(3'-(trifluoromethoxy)phenyl)thiazole.
Synthesis of Pyrazole Derivatives: Scaffolds for Diverse Bioactivities
Pyrazole derivatives are another class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8][9] this compound can serve as a precursor to 1,3-diketone intermediates, which can then be cyclized with hydrazines to form pyrazoles.
General Reaction Pathway to Pyrazoles:
Caption: General synthetic route to pyrazoles.
Protocol 4: Synthesis of a 3-(3'-(Trifluoromethoxy)phenyl)pyrazole Derivative
This protocol is a general procedure adapted from known methods for pyrazole synthesis from acetophenones.[10][11]
Step A: Synthesis of the 1,3-Diketone Intermediate
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
A suitable ester (e.g., ethyl acetate)
-
A strong base (e.g., sodium ethoxide or sodium hydride)
-
Anhydrous solvent (e.g., ethanol or THF)
Procedure:
-
To a solution of the strong base in the anhydrous solvent, add the ester dropwise at a controlled temperature (e.g., 0 °C).
-
Add 3'-(trifluoromethoxy)acetophenone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the formation of the diketone is complete (monitored by TLC).
-
Quench the reaction carefully with an acidic aqueous solution (e.g., dilute HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 1,3-diketone, which can be used in the next step.
Step B: Cyclization to the Pyrazole
Materials:
-
Crude 1,3-diketone from Step A
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve the crude 1,3-diketone in ethanol or acetic acid.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified pyrazole derivative.
Medicinal Chemistry Applications and Perspectives
The trifluoromethoxyphenyl-substituted thiazole and pyrazole scaffolds derived from this compound are of significant interest in drug discovery.
-
Kinase Inhibition: As previously mentioned, the 2-aminothiazole moiety is a key pharmacophore in many kinase inhibitors. The trifluoromethoxy group can enhance binding to the kinase active site through favorable hydrophobic and electronic interactions, potentially leading to increased potency and selectivity.[4]
-
Antimicrobial and Anticancer Activity: Pyrazole derivatives bearing trifluoromethyl groups have demonstrated potent activity against drug-resistant bacteria and various cancer cell lines.[8][12] The trifluoromethoxy group can further modulate these activities.
The strategic placement of the trifluoromethoxy group on these versatile heterocyclic scaffolds provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.
Safety and Handling
This compound is an α-bromo ketone and should be handled with care in a well-ventilated fume hood. It is a lachrymator and can cause skin and respiratory tract irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its facile synthesis and inherent reactivity provide access to a wide range of medicinally relevant heterocyclic scaffolds, particularly thiazoles and pyrazoles. The incorporation of the trifluoromethoxy group offers a strategic advantage in modulating the biological and physicochemical properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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The Chemistry of 3-(Trifluoromethoxy)acetophenone: Synthesis and Applications. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega - ACS Publications. [Link]
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Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
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α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
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Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH. [Link]
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC - NIH. [Link]
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Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. NIH. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. [Link]
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3-Hydroxyacetophenone. Wikipedia. [Link]
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Application Note & Protocol: Strategic Derivatization of 2-Bromo-3'-trifluoromethoxyacetophenone for Advanced Pharmaceutical Scaffolds
Abstract
This technical guide provides a comprehensive experimental framework for the derivatization of 2-Bromo-3'-trifluoromethoxyacetophenone, a key intermediate in medicinal chemistry. The primary focus is on the robust and versatile Hantzsch thiazole synthesis, a classic and reliable method for constructing biologically active heterocyclic scaffolds. We will explore the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure high yield and purity. This document is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Strategic Importance of this compound
This compound is a valuable building block in modern drug discovery. Its structure incorporates three key features: an α-bromo ketone, a trifluoromethoxy-substituted phenyl ring, and a carbonyl group. The α-bromo ketone functionality is a potent electrophile, making it highly reactive towards nucleophiles and an ideal precursor for a variety of heterocyclic systems.[1][2] The trifluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of drug candidates.
The derivatization of this compound is of paramount importance for generating libraries of novel molecules for high-throughput screening. The resulting heterocyclic structures, particularly thiazoles, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
Chemical Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward route to thiazole derivatives from α-haloketones and a thioamide-containing reactant.[4][5] The reaction proceeds through a well-established mechanism that ensures the formation of the stable, aromatic thiazole ring.[5]
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide (in this protocol, thiourea) on the electrophilic α-carbon of this compound. This is a classic SN2 reaction.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-amino-4-(3'-(trifluoromethoxy)phenyl)thiazole. The aromaticity of the thiazole ring is a significant driving force for this reaction, contributing to its high efficiency.[5]
Experimental Workflow: Hantzsch Thiazole Synthesis
The following diagram outlines the key stages of the derivatization process, from initial reaction setup to final product isolation and characterization.
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Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3'-trifluoromethoxyacetophenone Derivatives
Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Biaryl Ketones
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures remains a cornerstone of molecular design. Among these, biaryl ketones featuring fluorinated substituents are of paramount importance. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical functional moiety. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The 2-bromo-3'-trifluoromethoxyacetophenone scaffold, therefore, represents a valuable starting material for the construction of novel pharmaceutical candidates and advanced organic materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust pathway to these valuable biaryl compounds.[4][5][6] This guide provides a comprehensive overview, detailed protocols, and expert insights into the Suzuki coupling of this compound derivatives, addressing the specific challenges and opportunities presented by this substrate.
Reaction Principle: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[4][6][7][8] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the trifluoromethoxy group on the acetophenone ring is anticipated to render the C-Br bond more susceptible to this oxidative addition.[9]
-
Transmetalation: The organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species.[10]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the desired biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[7][8]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: Key Parameters for Success
The successful Suzuki coupling of this compound hinges on the careful selection of several critical reaction parameters. The steric hindrance from the ortho-bromoacetyl group and the electronic properties of the trifluoromethoxy substituent necessitate a well-optimized system.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands are often superior.[5][11][12] Consider using Pd(PPh₃)₄ for initial screenings due to its general reliability.[9] For more challenging couplings, advanced catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be highly effective.[5][11] |
| Ligand | If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the addition of a suitable ligand is crucial. Bulky, electron-donating phosphine ligands enhance the rate of both oxidative addition and reductive elimination.[5] |
| Base | A base is required to facilitate the transmetalation step.[10] Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For hindered substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[13] The choice of base can also be solvent-dependent. |
| Solvent System | A mixture of an organic solvent and water is typically employed. Popular choices include 1,4-dioxane/water, toluene/water, and DME/water.[9][14] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Thoroughly degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst. |
| Boronic Acid/Ester | Arylboronic acids are the most common coupling partners. In some cases, boronic esters (e.g., pinacol esters) may offer enhanced stability and are less prone to protodeboronation, a common side reaction.[15] |
| Temperature | Reaction temperatures typically range from 80-110 °C. The optimal temperature will depend on the reactivity of the specific coupling partners and the chosen catalyst system. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Protocol 1: General Screening with Pd(PPh₃)₄
This protocol is suitable for initial attempts and is often successful for a range of arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask or Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Challenging or Sterically Hindered Couplings
This protocol employs a more active catalyst system, which can be beneficial for less reactive arylboronic acids or to achieve higher yields.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Toluene
-
Deionized water
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to an oven-dried reaction vessel.
-
Add degassed toluene and stir for 10-15 minutes to pre-form the active catalyst.
-
To this mixture, add this compound, the arylboronic acid, and potassium phosphate.
-
Add degassed deionized water (in a 10:1 toluene:water ratio).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), follow the work-up and purification procedure as described in Protocol 1.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Use fresh, high-quality catalyst. |
| Insufficiently active catalyst system | Switch to a more active catalyst/ligand combination as described in Protocol 2. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Formation of Homocoupled Byproducts | Oxygen contamination | Improve degassing procedures. |
| Protodeboronation of Boronic Acid | Unfavorable reaction conditions | Consider using a boronic ester instead of the acid. A milder base like KF may also be beneficial. |
| Dehalogenation of Starting Material | Presence of reducing agents | Ensure high purity of all reagents and solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly valuable transformation for the synthesis of complex molecules in medicinal chemistry and materials science. While the steric and electronic nature of the substrate presents certain challenges, these can be effectively overcome through the rational selection of catalyst, ligand, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and optimize this powerful synthetic methodology.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Hu, X. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]
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Li, G. et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]
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Hassan, J. et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available from: [Link]
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Wolfe, J. P. et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
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Billingsley, K. L. et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Brauer, D. J. et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]
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YouTube. (2020). Suzuki Coupling. Available from: [Link]
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Lennox, A. J. J. et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
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Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
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ResearchGate. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Available from: [Link]
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Ferreira, R. J. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
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Zhang, L. et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (2013). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a]. Available from: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Molander, G. A. et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
ResearchGate. (2019). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.. Available from: [Link]
-
Khan, I. et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Journal of the Chemical Society of Pakistan. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction: Synthesizing Novel Alkynyl Ketones
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper salts, operates under mild conditions and demonstrates remarkable functional group tolerance, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1]
This guide provides a detailed examination of the Sonogashira coupling with a specific and challenging substrate: 2-Bromo-3'-trifluoromethoxyacetophenone. This molecule is of significant interest to researchers in drug discovery and medicinal chemistry. The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in pharmaceutical candidates as it can enhance metabolic stability and lipophilicity, which in turn can improve a drug's pharmacokinetic profile.[2] The resulting α,β-alkynyl ketone scaffold is a versatile intermediate for the synthesis of various heterocyclic compounds and biologically active molecules.
The unique substitution pattern of this compound—an ortho-bromoacetophenone derivative bearing a meta-trifluoromethoxy group on the second aromatic ring—presents specific challenges and considerations for optimizing the Sonogashira coupling. This document will provide not only a robust experimental protocol but also a detailed rationale for the selection of catalysts, ligands, bases, and reaction conditions, thereby empowering researchers to troubleshoot and adapt the methodology for their specific needs.
Understanding the Substrate: Electronic and Steric Considerations
The successful execution of a Sonogashira coupling is highly dependent on the electronic and steric properties of the aryl halide. In the case of this compound, several factors come into play:
-
The Aryl Bromide: Aryl bromides are generally less reactive than the corresponding iodides but more reactive than chlorides in the oxidative addition step of the palladium catalytic cycle.[3] The C-Br bond activation is often the rate-limiting step, particularly with electron-rich or sterically hindered substrates.
-
The Acetophenone Group: The ortho-acetyl group introduces steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst.
-
The Trifluoromethoxy Group: The 3'-trifluoromethoxy substituent is a strongly electron-withdrawing group. This electronic effect can influence the reactivity of the aryl bromide, although its impact is transmitted through the second aromatic ring. The high lipophilicity conferred by the -OCF₃ group also affects the solubility of the substrate and product.[2]
Given these characteristics, a carefully selected catalyst system is crucial for achieving high yields and avoiding common side reactions such as alkyne homocoupling (Glaser coupling).
Catalytic System and Reaction Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.
-
Reductive Elimination: The desired product, the alkynyl ketone, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne.
Rationale for Component Selection
For a substrate like this compound, which is somewhat sterically hindered and electronically complex, the choice of each component is critical.
| Component | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ | A reliable and commercially available Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. It shows good performance for a wide range of aryl bromides. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne and facilitating the crucial transmetalation step. |
| Ligand | Triphenylphosphine (PPh₃) | Provided by the palladium precatalyst, PPh₃ is a versatile ligand. For more challenging couplings, bulkier, electron-rich phosphine ligands like XPhos or SPhos could be considered to accelerate the oxidative addition. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Amine bases are crucial for neutralizing the HBr formed during the reaction and for facilitating the deprotonation of the terminal alkyne. DIPEA is a bulkier, non-nucleophilic base that can sometimes offer advantages. |
| Solvent | Tetrahydrofuran (THF) or a mixture of THF and the amine base | THF is an excellent solvent for dissolving the organic substrates and catalysts. Using the amine base as a co-solvent can increase the reaction rate. |
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific alkynes.
Protocol 1: Standard Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF followed by anhydrous triethylamine (2-3 eq) via syringe. The mixture should be stirred to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. If the reaction is sluggish, as monitored by TLC or LC-MS, gently heat the mixture to 50-70 °C.
-
Monitoring: Continue to monitor the reaction until the starting aryl bromide is consumed (typically 3-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble salts and palladium black, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling (Glaser coupling) is a significant side reaction. The absence of copper often requires more active catalyst systems and potentially higher temperatures.
Materials and Equipment:
-
Same as Protocol 1, with the following substitutions:
-
Palladium catalyst: Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos) or a pre-formed palladium precatalyst.
-
Base: A stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be required.
-
Solvent: A higher-boiling polar aprotic solvent like DMF or 1,4-dioxane may be necessary.
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., Pd(OAc)₂ and XPhos ligand) and the base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq), followed by the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction and perform the workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Use a more active ligand (e.g., XPhos).- Gradually increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and degassed. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High copper concentration | - Rigorously exclude air with an inert atmosphere.- Use a copper-free protocol (Protocol 2).- Reduce the amount of CuI co-catalyst. |
| Decomposition of Starting Material | - Reaction temperature too high- Unstable alkyne | - Perform the reaction at a lower temperature for a longer duration.- Use a milder base. |
Conclusion
The Sonogashira coupling of this compound provides a reliable route to novel alkynyl ketones that are valuable precursors in medicinal chemistry and materials science. By understanding the electronic and steric nature of the substrate, researchers can select the appropriate catalytic system and reaction conditions to achieve high yields. The protocols provided herein serve as a robust starting point for this transformation. Careful execution under an inert atmosphere and diligent monitoring are key to success. For particularly challenging couplings, exploring copper-free conditions or employing more sophisticated, bulky phosphine ligands can overcome common hurdles.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (eds. de Meijere, A. & Diederich, F.) (Wiley-VCH, 2004).
- Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions of aryl halides with terminal alkynes. Topics in Current Chemistry vol. 269 123–166 (2007).
- Liang, T., Neumann, C. N. & Ritter, T. Introduction of Fluorine and Fluorine-Containing Functional Groups. Angew. Chem. Int. Ed.52, 8214–8264 (2013).
- Schilz, M. & Plenio, H. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.77, 2798–2807 (2012).
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link].
Sources
Analytical Strategies for Real-Time Monitoring and Quality Control of Reactions Involving 2-Bromo-3'-trifluoromethoxyacetophenone
An Application Note and Protocol Guide
Abstract
2-Bromo-3'-trifluoromethoxyacetophenone is a key intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. Its utility stems from the reactive α-bromo ketone moiety, which allows for the facile construction of complex molecular architectures. Precise monitoring of reactions involving this substrate is paramount for ensuring reaction completion, maximizing yield, and minimizing impurity formation. This guide provides detailed protocols and expert insights into the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust monitoring of these critical chemical transformations.
Introduction: The Chemistry and Analytical Imperative
This compound is a substituted acetophenone featuring two key reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a bromine atom, which is an excellent leaving group. This structure makes it an ideal substrate for nucleophilic substitution reactions, such as the Hantzsch thiazole synthesis or other alkylation reactions, to form heterocyclic systems and other complex organic molecules[1][2].
The success of these syntheses depends on carefully controlling the reaction to prevent the formation of impurities, such as products from over-reaction or degradation. Therefore, deploying robust analytical methods is not merely a quality control step but an integral part of process development and optimization. This document serves as a practical guide for researchers to select and implement the appropriate analytical technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
Due to its high resolution, quantitative accuracy, and applicability to a wide range of compounds, reversed-phase HPLC (RP-HPLC) is the most common and reliable method for routine reaction monitoring and purity assessment[3]. The moderate polarity of this compound and its likely reaction products makes them ideal candidates for separation on C18 stationary phases[4].
Causality Behind the Method
-
Reversed-Phase (C18): The nonpolar C18 stationary phase effectively retains the moderately polar acetophenone derivative and its products based on their hydrophobicity.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic ketones. A gradient elution is employed initially to resolve all components—from polar starting materials to potentially nonpolar products—before optimizing to a faster isocratic method for routine analysis[4][5].
-
UV Detection: The benzophenone core of the molecule is a strong chromophore, exhibiting significant UV absorbance. A photodiode array (PDA) or UV detector set around 260 nm provides excellent sensitivity for the analyte and related substances[4].
Experimental Workflow for HPLC Analysis
Caption: Standard workflow for HPLC-based reaction monitoring.
Detailed HPLC Protocol
Objective: To determine the consumption of this compound and the formation of product(s) over time.
Instrumentation & Consumables:
-
HPLC or UHPLC system with UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Sample Diluent: 50:50 Acetonitrile/Water mixture.
-
Reference standards for starting material and, if available, product.
Procedure:
-
Sample Preparation:
-
At each time point, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of the sample diluent. This prevents further reaction post-sampling.
-
Perform a further serial dilution as necessary to bring the analyte concentration within the linear range of the detector (typically 1-100 µg/mL).
-
Filter the final diluted sample through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumental Analysis:
-
Set the column temperature to 30°C.
-
Set the detector wavelength to 260 nm.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program outlined in Table 1.
-
Table 1: Recommended Starting HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 50 | 50 | Linear |
| 15.0 | 5 | 95 | Linear |
| 20.0 | 5 | 95 | Linear |
| 20.1 | 50 | 50 | Linear |
| 25.0 | 50 | 50 | Linear |
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with reference standards.
-
Integrate the peak areas for all components.
-
Calculate the percentage of remaining starting material using the formula: % SM = (Area_SM_t / (Area_SM_t + ΣArea_Products_t)) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Confirmation
GC-MS is a powerful technique for analyzing thermally stable and volatile compounds. It provides excellent separation and delivers definitive structural information from the mass spectrum, which is invaluable for identifying unknown byproducts. Acetophenone derivatives are generally amenable to GC analysis[6][7].
Causality Behind the Method
-
Volatility: this compound has a sufficient vapor pressure for GC analysis. However, care must be taken with the inlet temperature to avoid on-column degradation, a known issue for some organic molecules[7].
-
HP-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is a general-purpose column that provides good separation for a wide range of semi-volatile organic compounds, including halogenated aromatics[8].
-
Mass Spectrometry (MS) Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns. The key diagnostic feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity, allowing for unambiguous identification of bromine-containing species[9].
Experimental Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS-based reaction monitoring.
Detailed GC-MS Protocol
Objective: To identify and quantify the starting material, product, and any volatile impurities in the reaction mixture.
Instrumentation & Consumables:
-
GC system with a Mass Selective Detector (MSD).
-
HP-5ms column (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Extraction Solvent: Ethyl acetate or Dichloromethane.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) and quench in a vial containing 1 mL of water.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and allowing the layers to separate.
-
Carefully transfer the organic (top) layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Transfer the dried organic solution to a 2 mL GC vial.
-
-
Instrumental Analysis:
-
Set the GC inlet temperature to 250°C.
-
Use a split injection mode (e.g., 50:1 split ratio).
-
Run the oven temperature program outlined in Table 2.
-
Set the MS to scan from m/z 50 to 500.
-
Table 2: Recommended GC Oven Temperature Program
| Parameter | Value |
| Initial Temperature | 100°C |
| Hold Time | 2 minutes |
| Ramp Rate | 20°C/min |
| Final Temperature | 280°C |
| Final Hold Time | 5 minutes |
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to see all separated components.
-
Examine the mass spectrum of each peak. For the starting material and other bromine-containing compounds, confirm the presence of the characteristic M/M+2 isotope pattern.
-
Quantification can be performed using peak areas from the TIC, though an internal standard is recommended for higher accuracy.
-
In-Situ NMR Spectroscopy: For Real-Time Kinetic Analysis
For a deep understanding of reaction kinetics without the need for sample workup, in-situ NMR monitoring is an exceptionally powerful tool[10]. The reaction is run directly inside the NMR spectrometer, allowing for the continuous acquisition of spectra over time.
Causality Behind the Method
-
Non-Invasive Monitoring: This technique provides a direct window into the reaction as it happens, eliminating artifacts from quenching or workup procedures.
-
Quantitative Information: By including a non-reactive internal standard with a known concentration, the disappearance of reactants and the appearance of products can be quantified directly from the spectra[8].
-
¹⁹F NMR Advantage: The trifluoromethoxy (-OCF₃) group on the starting material provides a unique spectroscopic handle. ¹⁹F NMR spectra are often very simple, with a large chemical shift range and no background signals. Monitoring the singlet from the -OCF₃ group provides a clean and unambiguous way to track the consumption of the starting material.
In-Situ Monitoring Concept
Caption: Conceptual workflow for in-situ NMR reaction monitoring.
Detailed In-Situ NMR Protocol
Objective: To acquire real-time kinetic data for the reaction.
Instrumentation & Consumables:
-
NMR Spectrometer (≥400 MHz) with a broadband probe.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction chemistry.
-
Internal Standard: A compound that does not react and has a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
Procedure:
-
Sample Preparation:
-
In a small vial, dissolve this compound (e.g., 0.05 mmol) and the internal standard in the chosen deuterated solvent (approx. 0.6 mL).
-
Transfer this solution to an NMR tube.
-
Acquire an initial spectrum (t=0) to ensure all components are dissolved and to record the initial peak integrals.
-
-
Reaction Initiation & Monitoring:
-
Remove the tube from the spectrometer and add the final reagent to initiate the reaction.
-
Quickly shake the tube, re-insert it into the spectrometer, and begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).
-
Use an automated experiment setup to loop the acquisitions for the desired reaction duration.
-
-
Data Analysis:
-
Process the series of spectra (e.g., ¹⁹F or ¹H).
-
For each time point, integrate the peak corresponding to the starting material (e.g., the -OCF₃ singlet in the ¹⁹F spectrum) and the peak of the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot concentration versus time to obtain the kinetic profile of the reaction.
-
Summary and Method Selection
The choice of analytical technique depends on the specific goals of the analysis. The table below provides a comparative summary to guide the decision-making process.
Table 3: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | In-Situ NMR |
| Primary Use | Routine quantitative analysis, purity checks | Identification of volatile unknowns, high-sensitivity trace analysis | Real-time kinetic studies, mechanistic investigation |
| Sample Prep | Simple (dilute & shoot) | More complex (extraction) | Minimal (dissolve reagents) |
| Key Advantage | Robust, precise, widely available | Definitive structural ID, high sensitivity | Non-invasive, real-time data |
| Key Limitation | No definitive structural ID for unknowns | Requires volatile & thermally stable analytes | Lower throughput, requires dedicated instrument time |
| Best For... | QC labs, process monitoring | Impurity identification, reaction profiling | R&D, process understanding |
For comprehensive process understanding, a combination of these techniques is often most effective. HPLC can be used for routine checks of conversion, while GC-MS can be employed to identify a persistent impurity, and in-situ NMR can be used to understand why that impurity is forming.
References
-
Fitzgerald, S. et al. (2021). Polysubstituted Ligand Framework for Color Tuning Phosphorescent Iridium(III) Complexes. Inorganic Chemistry, 60(20), 15467–15484. [Link]
-
SIELC Technologies (2018). Separation of 2-Bromo-3'-chloroacetophenone on Newcrom R1 HPLC column. SIELC Application Notes. [Link]
-
Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 287-295. [Link]
-
Szymański, W. W. et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
-
Chemistry LibreTexts (2023). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Paul, D., & Tucker, M. G. (2018). Halogenated compounds identified by GC-MS in dichloromethane extracts of laboratory-cultivated Ochtodes secundiramea plantlets. ResearchGate. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-Bromo-3’-chloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 7. scirp.org [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
This technical guide provides a comprehensive framework for the scale-up synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone, a key intermediate in pharmaceutical and agrochemical research. The document moves beyond a simple recitation of steps to offer a detailed, field-proven protocol grounded in mechanistic understanding and rigorous safety protocols. It is designed for researchers, scientists, and drug development professionals tasked with transitioning this synthesis from the laboratory bench to pilot-plant scale. The guide emphasizes process control, thermal management, and robust analytical characterization to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds. The presence of the trifluoromethoxy group imparts unique properties to the final molecules, such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability, all of which are critical parameters in drug design. The α-bromo ketone functionality serves as a versatile handle for introducing a wide array of substituents, making it a sought-after intermediate for the construction of diverse molecular scaffolds.
The scale-up of the synthesis of this compound, however, presents several challenges. The bromination reaction is exothermic and generates corrosive hydrogen bromide (HBr) as a byproduct. Furthermore, the handling of elemental bromine on a large scale requires stringent safety measures. This guide provides a detailed protocol that addresses these challenges, ensuring a safe and efficient production process.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via an acid-catalyzed α-bromination of 3'-trifluoromethoxyacetophenone. The reaction mechanism is a classic example of electrophilic substitution at the α-carbon of a ketone.
The key steps are as follows:
-
Enolization: In the presence of an acid catalyst (e.g., HBr or acetic acid), the carbonyl oxygen of the ketone is protonated, which increases the acidity of the α-hydrogens. A subsequent deprotonation leads to the formation of a nucleophilic enol intermediate. The rate of this step is often the rate-determining step of the overall reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-brominated product, along with HBr.
The trifluoromethoxy group at the 3'-position is an electron-withdrawing group, which can slightly deactivate the aromatic ring towards electrophilic substitution. However, under the acidic conditions of this reaction, the primary site of reactivity is the α-carbon of the ketone due to the formation of the enol intermediate. The trifluoromethoxy group is generally stable under these conditions.
Diagram of the Reaction Mechanism
Caption: Overall workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Ensure the reactor is clean and dry. Assemble the reactor with the overhead stirrer, temperature probe, and dropping funnel. Connect the reactor outlet to the scrubber system. Purge the reactor with nitrogen or argon.
-
Charging the Reactor: Charge the reactor with 3'-trifluoromethoxyacetophenone (800 g, 3.92 mol) and glacial acetic acid (4 L).
-
Cooling: Start the stirrer and cool the reaction mixture to 0-5 °C using the jacketed cooling system.
-
Bromine Addition: Slowly add bromine (642 g, 4.02 mol) to the reaction mixture via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The addition of bromine is exothermic, and slow addition is critical to control the reaction temperature and prevent runaway reactions.
-
Reaction: After the bromine addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring until the reddish-brown color of the excess bromine disappears. This quenching process is exothermic, so slow addition and cooling are essential.
-
Extraction: Transfer the quenched reaction mixture to a 20 L separatory funnel. Add dichloromethane (4 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 2 L of dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 2 L) to neutralize the acetic acid and any remaining HBr. Then, wash with brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from heptane (approximately 4 L) to yield pure this compound as a solid. Filter the crystals and dry them under vacuum.
Safety and Hazard Management
The scale-up of this synthesis involves significant hazards that must be carefully managed.
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is fatal if inhaled. Always handle bromine in a well-ventilated area, preferably a fume hood, and wear appropriate PPE. Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate.
-
Hydrogen Bromide: HBr is a corrosive gas that is a byproduct of the reaction. The reactor must be vented to a scrubber containing a basic solution (e.g., sodium thiosulfate or sodium hydroxide) to neutralize the HBr gas.
-
Exothermic Reaction: The bromination reaction is exothermic. It is crucial to have a reliable cooling system for the reactor and to add the bromine slowly to control the temperature. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Waste Disposal: All waste materials, including the aqueous layers from the workup and the contents of the scrubber, should be neutralized and disposed of in accordance with local environmental regulations.
Analytical Characterization
The purity and identity of the final product should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| Thin Layer Chromatography (TLC) | Mobile Phase: Hexane/Ethyl Acetate (4:1). Expected Rf: ~0.4. Visualization under UV light (254 nm). |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.8-7.4 (m, 4H, Ar-H), 4.4 (s, 2H, -COCH₂Br). |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 190 (C=O), 149 (q, J=1.9 Hz, C-OCF₃), 135-120 (Ar-C), 121 (q, J=258 Hz, -OCF₃), 30 (-CH₂Br). |
| Infrared (IR) Spectroscopy | Predicted ν (cm⁻¹): ~1700 (C=O stretch), 1260-1100 (C-F stretch of OCF₃). |
| Mass Spectrometry (EI) | Predicted m/z: 284/286 [M]⁺ (isotopic pattern for Br), 205 [M-Br]⁺. |
Conclusion
The scale-up synthesis of this compound is a manageable process when conducted with a thorough understanding of the reaction mechanism, careful control of reaction parameters, and strict adherence to safety protocols. The detailed protocol provided in this guide, along with the accompanying scientific rationale and safety information, offers a robust framework for the successful and safe production of this important chemical intermediate. The use of appropriate analytical techniques is essential to ensure the quality and purity of the final product, which is critical for its application in drug discovery and development.
References
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- Thermo Fisher Scientific. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 10 g. [URL: https://www.fishersci.com/store/products/2-bromo-3-trifluoromethyl-acetophenone-98-thermo-scientific/AAA1462206]
- ResearchGate. Effects of reaction time (A) and temperature (B) on bromination of... [URL: https://www.researchgate.
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One-pot synthesis utilizing 2-Bromo-3'-trifluoromethoxyacetophenone
Application Note & Protocol: Streamlining Heterocyclic Synthesis
Topic: One-Pot Synthesis Utilizing 2-Bromo-3'-trifluoromethoxyacetophenone as a Versatile Precursor for Novel Heterocycles
Abstract
This technical guide provides an in-depth exploration of one-pot multicomponent reactions (MCRs) leveraging the unique reactivity of this compound. The trifluoromethoxy (-OCF3) moiety is a highly sought-after functional group in modern drug discovery due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. As an α-bromoketone, this reagent is a powerful electrophilic building block for the efficient construction of diverse heterocyclic scaffolds, which form the core of countless pharmaceutical agents. We will focus on the Hantzsch thiazole synthesis as a primary exemplar, providing a detailed mechanistic rationale, a step-by-step experimental protocol, and insights into expanding this methodology to other valuable heterocyclic systems like pyrimidines and imidazoles. The protocols herein are designed to be self-validating, emphasizing in-process monitoring and rigorous final product characterization.
Introduction: The Strategic Advantage of this compound in MCRs
One-pot multicomponent reactions (MCRs) are a cornerstone of green and efficient chemistry, enabling the synthesis of complex molecules in a single step from three or more reactants.[1][2] This approach minimizes waste, reduces reaction times, and circumvents the need for isolating intermediates, thereby streamlining the synthetic process.[3][4]
The subject of this guide, this compound, is an ideal substrate for MCRs. Its structure contains two key reactive sites:
-
The α-Bromo Ketone: A potent electrophilic center, highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating cyclization reactions.[5]
-
The 3'-Trifluoromethoxy Phenyl Group: This substituent is of high interest in medicinal chemistry. The -OCF3 group acts as a "lipophilic hydrogen bond acceptor" and is metabolically robust, often improving a drug candidate's pharmacokinetic profile.
This combination makes the title compound a privileged starting material for building libraries of novel, fluorinated heterocycles with significant therapeutic potential. Thiazoles, in particular, are found in a wide array of bioactive compounds, exhibiting antibacterial, anti-inflammatory, and anti-cancer properties.[6][7] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is a classic and highly effective method for their preparation.[7][8][9]
Core Application: One-Pot Hantzsch Synthesis of a Substituted Thiazole
The reaction of this compound with a thioamide, such as thiourea, provides a direct and high-yielding route to 2-amino-4-arylthiazoles.
Reaction Mechanism and Rationale
The Hantzsch synthesis proceeds through a well-established condensation-cyclization-dehydration sequence. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the bromoketone. This displaces the bromide ion, forming an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the isothiourea then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic ring, a thiazoline alcohol intermediate.
-
Dehydration: Under heating, this intermediate readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring.[10]
The choice of an alcohol solvent like ethanol is strategic; it effectively dissolves both the polar (thiourea) and non-polar (bromoketone) reactants and has a suitable boiling point for driving the final dehydration step under reflux.[11] While often successful without a catalyst, modern protocols may employ mild acids or bases to accelerate the cyclization and dehydration steps.[6][8]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
Protocol 1: One-Pot Synthesis of 2-Amino-4-(3'-(trifluoromethoxy)phenyl)thiazole
This protocol describes a standard lab-scale synthesis. Safety Note: this compound is a lachrymator and irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity (mol) | Quantity |
| This compound | 223135-46-6 | 283.05 | 1.0 eq (5 mmol) | 1.415 g |
| Thiourea | 62-56-6 | 76.12 | 1.1 eq (5.5 mmol) | 0.419 g |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 25 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | ~50 mL |
| Deionized Water | - | - | - | ~50 mL |
| Ethyl Acetate (for TLC) | 141-78-6 | - | - | As needed |
| Hexane (for TLC) | 110-54-3 | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F254)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.415 g, 5 mmol) and thiourea (0.419 g, 5.5 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) and a magnetic stir bar.
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Suggested mobile phase: 30% Ethyl Acetate in Hexane). The starting bromoketone is less polar than the aminothiazole product. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting material by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until it is neutral or slightly basic (pH ~7-8), which neutralizes the HBr byproduct.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 10 mL).
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 40-50 °C to a constant weight.
-
Purification & Characterization: The crude product is often of high purity. If required, it can be further purified by recrystallization from an ethanol/water mixture. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results
The expected product is a white to off-white solid with an anticipated yield of 80-95%.
Visualization and Data Management
Effective data management is crucial for reproducibility. Key experimental parameters should be meticulously recorded.
Representative Data Table
| Entry | Thioamide Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiourea | Ethanol | 78 | 3 | 92 |
| 2 | N-Phenylthiourea | Ethanol | 78 | 4 | 88 |
| 3 | Thioacetamide | DMF | 90 | 5 | 75 |
Note: This table presents illustrative data to guide researchers in organizing their experimental results.
Caption: Standard experimental workflow for one-pot thiazole synthesis.
Expanding the Synthetic Scope
The utility of this compound extends beyond thiazoles. By simply changing the nucleophilic reaction partner, other medicinally relevant heterocycles can be synthesized in a similar one-pot fashion.
-
Pyrimidines: Reaction with amidines (e.g., benzamidine hydrochloride) can yield highly substituted pyrimidines. The reaction proceeds via a [4+2] annulation mechanism.[12][13] Copper catalysis may be employed to facilitate these transformations.[14]
-
Imidazoles: Condensation with formamidine or other amidines in the presence of ammonia or a base can lead to the formation of substituted imidazoles.[15][16]
This versatility allows for the rapid generation of diverse molecular scaffolds from a single, advanced intermediate, making it a powerful tool for structure-activity relationship (SAR) studies in drug development.
References
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JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Retrieved from [Link]
-
Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
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JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Retrieved from [Link]
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MDPI. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Retrieved from [Link]
-
JETIR. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis for the thioazole compounds in one-pot. ResearchGate. Retrieved from [Link]
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ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Retrieved from [Link]
-
SpringerLink. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
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National Institutes of Health. (n.d.). Facile Synthesis of Optically Active Imidazole Derivatives. National Institutes of Health. Retrieved from [Link]
-
JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Retrieved from [Link]
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T. J. J. Müller Group. (n.d.). One-pot Methodologies. Heinrich-Heine-Universität Düsseldorf. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1][12]thiadiazoles from α-haloketones. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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MDPI. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support guide for the synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthesis in their work. Our goal is to provide you with field-proven insights and practical, evidence-based solutions to common challenges encountered during the α-bromination of 3'-trifluoromethoxyacetophenone. By understanding the causality behind side product formation, you can optimize your reaction conditions to achieve higher yields and purity.
Section 1: The Core Synthesis Pathway: Acid-Catalyzed α-Bromination
The synthesis of this compound is most commonly achieved via the electrophilic α-bromination of its parent ketone, 3'-trifluoromethoxyacetophenone. This reaction is a cornerstone of organic synthesis, providing a versatile intermediate for further functionalization.[1][2] The reaction typically proceeds under acidic conditions, which are crucial for catalyzing the formation of a nucleophilic enol intermediate from the ketone.[3][4][5] This enol then attacks an electrophilic bromine source, like molecular bromine (Br₂), to yield the desired α-bromo ketone.[4][6]
The generally accepted mechanism involves three key steps:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-protons and accelerating the tautomerization to the enol form.[1][4]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule.[3][6]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.[1]
Below is a diagram illustrating the intended reaction pathway.
Caption: Desired reaction pathway for α-bromination.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations for the formation of side products and actionable strategies for mitigation.
Q1: My analysis (LC-MS/NMR) shows a significant impurity with a mass of ~346 amu, much higher than my product's mass (~267 amu). What is it and why did it form?
A1: This common impurity is almost certainly 2,2-Dibromo-3'-trifluoromethoxyacetophenone . Its formation is a classic case of over-bromination.
-
Causality: While the first bromination occurs on the α-carbon, the resulting monobrominated product still possesses one α-hydrogen. This remaining hydrogen can be replaced by a second bromine atom in a subsequent reaction.[7] This side reaction is particularly favored under certain conditions:
-
Excess Brominating Agent: Using more than one molar equivalent of the brominating agent (e.g., Br₂) is the most direct cause of dibromination.[8]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed gives the monobrominated product more time to react further.[9]
-
Elevated Temperature: Higher temperatures can increase the rate of the second bromination, potentially reducing the selectivity of the reaction.[9]
-
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the molar ratio of the substrate to the brominating agent. A ratio of 1.0:1.0, or even slightly less (e.g., 1.0:0.98), is recommended to ensure the brominating agent is the limiting reactant.[8] Some protocols for similar substrates have found success with a slight excess (1.0:1.1) but require careful time and temperature control.[9][10]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction should be quenched as soon as the starting ketone is consumed to prevent the accumulation of the dibrominated product.[8]
-
Temperature Control: Maintain a consistent and controlled temperature. For many acetophenone brominations, conducting the reaction at or below room temperature, sometimes in an ice bath during the addition of bromine, can improve selectivity.[1]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Desired Product | C₉H₆BrF₃O | 267.04 |
| Dibrominated Side Product | C₉H₅Br₂F₃O | 345.94 |
| Starting Material | C₉H₇F₃O | 188.15 |
Table 1: Key Physical Properties of Product and Common Impurities.
Q2: I'm seeing evidence of bromination on the aromatic ring in addition to the desired α-bromination. How can I improve selectivity for the side chain?
A2: Aromatic ring bromination is a competing electrophilic substitution reaction. While the trifluoromethoxy (-OCF₃) and acetyl groups are both deactivating towards the ring, the choice of catalyst and conditions can inadvertently promote this side reaction.[11]
-
Causality:
-
Lewis Acid Catalysts: The use of strong Lewis acids like FeBr₃ or AlCl₃ is the primary cause of aromatic bromination. These catalysts are specifically used to polarize the Br-Br bond and generate a potent "Br+" electrophile that readily attacks the aromatic ring.[12][13]
-
Reaction Conditions: The α-bromination of a ketone is catalyzed by a Brønsted acid (like HBr or acetic acid), which promotes enol formation.[2][4] Conflating the conditions for these two distinct reactions is a common error.
-
-
Troubleshooting & Prevention:
-
Avoid Lewis Acids: For α-bromination, do not use Lewis acid catalysts like FeBr₃ or AlCl₃.
-
Use Acidic Solvents/Catalysts: Employing a Brønsted acid is the correct approach. Glacial acetic acid is often used as both the solvent and the acid catalyst, which effectively promotes enolization without activating the bromine for aromatic attack.[3][5]
-
Choose a Selective Reagent: Consider using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often a milder and more selective choice for α-bromination and is less prone to causing aromatic substitution.[8]
-
Q3: My reaction is incomplete, with a large amount of unreacted 3'-trifluoromethoxyacetophenone remaining. What adjustments should I make?
A3: An incomplete reaction can stem from several factors related to kinetics and reaction setup.
-
Causality:
-
Insufficient Acid Catalyst: The acid-catalyzed enolization is often the rate-determining step.[4][5] An insufficient amount of acid will result in a slow rate of enol formation and, consequently, a sluggish overall reaction.
-
Low Temperature: While controlling temperature is key to preventing side products, excessively low temperatures can slow the reaction to an impractical rate.
-
Poor Reagent Quality: Anhydrous conditions are often important, and old or impure brominating agents may have reduced reactivity.
-
-
Troubleshooting & Prevention:
-
Ensure Sufficient Catalyst: If using a co-solvent, ensure an adequate amount of acid catalyst (e.g., a few drops of HBr or using acetic acid as the solvent) is present.
-
Optimize Temperature: There is a balance between selectivity and reaction rate. A study on similar acetophenones found 90°C to be optimal for achieving a high yield within a reasonable timeframe (3 hours).[9][10] You may need to empirically determine the optimal temperature for your specific setup.
-
Check Reagent Purity: Use fresh, high-purity brominating agents. Ensure solvents are appropriately dried if the chosen method is sensitive to moisture.
-
Section 3: Visualizing the Competing Reaction Pathways
To achieve a high-purity product, it is essential to visualize not only the desired reaction but also the competing pathways that lead to impurities. The diagram below illustrates how the starting material can be consumed in three different ways.
Caption: Competing reaction pathways in the bromination.
Section 4: Key Experimental Protocols
Adherence to validated protocols is critical for reproducibility and purity.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for determining the reaction endpoint, which is crucial for preventing over-bromination.[8]
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate - adjust as needed)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and covering it to allow the atmosphere to saturate.
-
Before starting the reaction (Time = 0), dissolve a small amount of your starting material (3'-trifluoromethoxyacetophenone) in a suitable solvent (e.g., dichloromethane) and spot it on the TLC plate as a reference.
-
Once the reaction begins, use a capillary tube to take a small aliquot of the reaction mixture every 15-30 minutes.
-
Quench the aliquot in a small vial containing a droplet of sodium thiosulfate solution to neutralize any unreacted bromine, then dilute with a few drops of ethyl acetate.
-
Spot the quenched aliquot on the TLC plate next to the starting material reference.
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting material has completely disappeared. The product spot should be visible (typically with a lower Rf value). Quench the main reaction at this point.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing unreacted starting material and dibrominated impurities from the crude product.[8][14]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or Isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.
-
After the flask has reached room temperature and crystals have formed, place it in an ice bath for an additional 15-30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Summary & Key Takeaways
The successful synthesis of high-purity this compound hinges on the precise control of reaction parameters to favor the desired α-monobromination over competing side reactions.
-
Dibromination is controlled by stoichiometry and reaction time .
-
Ring Bromination is prevented by avoiding Lewis acid catalysts .
-
Reaction completion is managed by optimizing temperature and acid catalysis .
By implementing the troubleshooting strategies and protocols outlined in this guide, researchers can consistently achieve high-quality results, paving the way for successful downstream applications.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Synthetic Access to Aromatic α-Haloketones. Molecules, 14(11), 4415-4447. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2016). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
Kelley, C. (2020, December 5). What is bromination acetophenone?. Quora. Retrieved from [Link]
-
Reddit. (2020, April 20). BROMINATION OF ACETOPHENONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
- Google Patents. (2005). EP1546126B1 - Process for producing trifluoromethyl-substituted 2-alkoxyacetophenone derivatives.
-
ResearchGate. (n.d.). Bromination of Acetophenone Poster. Retrieved from [Link]
-
PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Genotoxicity of 2-Bromo-3'-chloropropiophenone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-Bromo-3'-trifluoromethoxyacetophenone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the purification of reaction products derived from 2-Bromo-3'-trifluoromethoxyacetophenone. The unique electronic properties conferred by the trifluoromethoxy group and the reactivity of the α-bromo ketone functionality present specific challenges and opportunities in synthesis and purification. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.
I. Understanding the Chemistry: Key Considerations
This compound is a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is highly lipophilic and metabolically stable, often enhancing the pharmacokinetic profile of drug candidates. However, its strong electron-withdrawing nature can influence reaction pathways and the chromatographic behavior of both reactants and products. The α-bromo ketone is a reactive handle for various nucleophilic substitutions and cyclization reactions.
Key Molecular Features Influencing Purification:
-
High Lipophilicity: The -OCF₃ group significantly increases the nonpolar character of molecules, often leading to poor solubility in aqueous media and strong retention on reverse-phase chromatography columns.
-
Electron-Withdrawing Effects: The trifluoromethoxy group deactivates the aromatic ring, which can affect the reactivity and polarity of the molecule.
-
Reactivity of the α-Bromo Ketone: This functional group is susceptible to hydrolysis, elimination, and substitution, which can lead to a variety of byproducts if not handled correctly.
-
Stability: While the trifluoromethoxy group itself is generally stable under a range of acidic and basic conditions, the α-bromoketone moiety can be less stable.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues frequently encountered during the purification of products from reactions involving this compound.
Problem 1: Incomplete Reaction and Difficulty Separating Product from Starting Material
Symptoms:
-
TLC analysis shows a significant amount of starting material co-eluting with the desired product.
-
NMR of the crude product indicates a mixture of starting material and product.
Causality: The high lipophilicity of both the starting material and many potential products can lead to very similar retention factors (Rf) in normal-phase chromatography, making separation challenging. Incomplete conversion is often the root cause, which can be exacerbated by suboptimal reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Drive the reaction to completion: Before attempting a difficult purification, ensure the reaction has proceeded as far as possible. Monitor by TLC, LC-MS, or GC-MS. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.
-
Reagent Choice: For α-bromination, using reagents like N-bromosuccinimide (NBS) can sometimes offer better control than liquid bromine.
-
-
Chromatography Optimization:
-
Solvent System Selection: For highly lipophilic compounds, a less polar solvent system is often required. A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes or heptane) is a good starting point for column chromatography. Experiment with small amounts of a third solvent, like dichloromethane or toluene, which can alter the selectivity of the separation.
-
Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase flash chromatography using a C18-functionalized silica gel can be effective. A gradient of acetonitrile or methanol in water is typically used.
-
-
Crystallization:
-
If both the starting material and product are crystalline, fractional crystallization can be a powerful purification technique. Experiment with a variety of solvent systems. A good starting point is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble, and then slowly add a solvent in which it is less soluble (an anti-solvent) until turbidity is observed. Allow the solution to cool slowly.
-
Problem 2: Presence of Multiple Byproducts, Including Dibrominated Species
Symptoms:
-
TLC plate shows multiple spots, some of which may be close to the product spot.
-
Mass spectrometry indicates the presence of species with masses corresponding to the addition of two bromine atoms.
Causality: Over-bromination is a common side reaction in the synthesis of α-bromoketones, leading to the formation of α,α-dibromo species. Other side reactions can include elimination to form α,β-unsaturated ketones, especially in the presence of a base.
Troubleshooting Steps:
-
Control the Stoichiometry:
-
Carefully control the equivalents of the brominating agent. Use of slightly more than one equivalent is common, but excess can lead to dibromination.
-
-
Reaction Monitoring:
-
Monitor the reaction closely by TLC or another appropriate technique to stop it once the starting material is consumed but before significant byproduct formation occurs.
-
-
Purification Strategy:
-
Column Chromatography: The polarity difference between the monobrominated, dibrominated, and starting ketone is often sufficient for separation by column chromatography. The dibrominated product is typically less polar than the monobrominated product.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative techniques can provide higher resolution.
-
Problem 3: Product Decomposition on Silica Gel
Symptoms:
-
Significant streaking on the TLC plate.
-
Low recovery of the desired product after column chromatography.
-
Appearance of new, more polar spots on the TLC of column fractions.
Causality: α-Bromoketones can be sensitive to the acidic nature of standard silica gel, leading to decomposition. Potential degradation pathways include hydrolysis to the α-hydroxy ketone or elimination.
Troubleshooting Steps:
-
Use Deactivated Silica Gel:
-
Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%) or ammonia, in the eluent before packing the column.
-
Alternatively, use commercially available deactivated silica gel.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Minimize Contact Time:
-
Run the column as quickly as possible without sacrificing resolution. Use of flash chromatography with positive pressure is recommended.
-
-
Non-Chromatographic Methods:
-
Recrystallization: This is often the best method for purifying sensitive crystalline compounds.
-
Liquid-Liquid Extraction: A carefully designed extraction sequence can sometimes remove polar impurities. For example, washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic byproducts.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying the product of a nucleophilic substitution on this compound?
A1: The optimal purification strategy will depend on the specific properties of your product. However, a good general workflow is as follows:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble reagents and byproducts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with water and/or brine, and drying the organic layer.
-
Crude Analysis: Analyze the crude product by TLC and/or LC-MS to assess its purity and identify the major components.
-
Primary Purification Method:
-
Crystallization: If the product is a solid and reasonably pure, crystallization is often the most efficient method to obtain high-purity material.
-
Flash Column Chromatography: If the product is an oil or a complex mixture, flash chromatography is the method of choice. Start with a nonpolar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Q2: How can I monitor the progress of my column chromatography effectively?
A2: Thin Layer Chromatography (TLC) is the most common method.
-
Spotting: Spot the crude material, the starting material (if available), and fractions from the column on the same TLC plate.
-
Visualization: Use a UV lamp (254 nm) for visualization. Many aromatic compounds are UV active. Staining with a permanganate or ceric ammonium molybdate (CAM) solution can also be used for compounds that are not UV active.
-
Fraction Pooling: Combine fractions that show a single, clean spot corresponding to your product.
Q3: Are there any safety concerns I should be aware of when working with this compound and its derivatives?
A3: Yes. α-Bromoketones are lachrymators (tear-inducing) and skin irritants. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some brominated organic compounds may also have genotoxic properties. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
Q4: My product is a chalcone synthesized from this compound. What are the best purification techniques?
A4: Chalcones are often crystalline solids and are typically synthesized via a Claisen-Schmidt condensation.
-
Initial Purification: After the reaction, the crude chalcone often precipitates from the reaction mixture. It can be collected by filtration and washed with a cold solvent (like ethanol or water) to remove impurities.
-
Recrystallization: Recrystallization from a suitable solvent, commonly ethanol, is the most effective method for obtaining pure chalcones.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used. A hexane/ethyl acetate solvent system is a good starting point.
IV. Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Eluent System (v/v) | Notes |
| Very Nonpolar | 100% Hexane or Heptane | For extremely lipophilic compounds. |
| Nonpolar | 1-5% Ethyl Acetate in Hexanes | A good starting point for many products. |
| Intermediate Polarity | 10-30% Ethyl Acetate in Hexanes | Adjust gradient based on TLC. |
| Polar | 40-60% Ethyl Acetate in Hexanes | For products with polar functional groups. |
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the initial eluent system (slurry packing is recommended).
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). If the solubility is low, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute: Begin eluting with the starting solvent system, collecting fractions.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to move more polar compounds through the column.
-
Monitor: Analyze the collected fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
V. Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Poor Separation
Preventing decomposition of 2-Bromo-3'-trifluoromethoxyacetophenone during reaction
Welcome to the technical support center for 2-Bromo-3'-trifluoromethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.
I. Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the storage and use of this compound, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction with this compound is turning dark and forming multiple unidentified spots on TLC. What is happening?
Answer:
This is a classic sign of decomposition. This compound, like many α-bromo ketones, is susceptible to several degradation pathways, especially under basic or heated conditions. The primary culprits are likely dehydrobromination and base-mediated rearrangements.[1][2]
Root Cause Analysis:
-
Dehydrobromination: In the presence of a base, the compound can eliminate hydrogen bromide (HBr) to form an α,β-unsaturated ketone. This unsaturated product is often highly reactive and can polymerize or undergo further reactions, leading to the dark coloration and complex mixture you're observing.[1][2]
-
Favorskii Rearrangement: This is a base-catalyzed rearrangement specific to α-halo ketones.[3][4][5][6][7] The reaction proceeds through a cyclopropanone intermediate, which then opens to form a carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile present).[3][4][5] This pathway is particularly relevant if you are using alkoxide or amine bases.[3][4]
-
Simple Nucleophilic Substitution: Trace amounts of water (acting as a nucleophile) can lead to hydrolysis, replacing the bromine atom with a hydroxyl group. This α-hydroxy ketone can then undergo further reactions.
Immediate Actions & Solutions:
-
Re-evaluate Your Base: If possible, use a milder, non-nucleophilic base. Sterically hindered bases or inorganic carbonates (like finely powdered, dry K₂CO₃ or Cs₂CO₃) are often better choices than alkoxides or strong organic amines.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature is effective.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Moisture can initiate hydrolysis, leading to unwanted byproducts.
-
Slow Addition: Add the base or the this compound slowly to the reaction mixture to avoid localized high concentrations that can accelerate decomposition.
Question 2: I am attempting a nucleophilic substitution on this compound, but my yields are consistently low. How can I optimize this?
Answer:
Low yields in nucleophilic substitutions with this substrate often stem from a competition between the desired Sₙ2 reaction and the decomposition pathways mentioned above. Optimizing for the Sₙ2 pathway requires careful selection of reaction parameters.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile, Acetone) | These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity. They also disfavor elimination reactions compared to protic solvents. |
| Base | Weak, non-nucleophilic base (if required) | If your nucleophile is an amine, it can act as its own base. If a separate base is needed to deprotonate a nucleophile (e.g., a thiol or phenol), use the weakest base that is effective, such as K₂CO₃. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the Sₙ2 reaction over elimination and other decomposition pathways which typically have higher activation energies. |
| Concentration | Moderate (0.1 - 0.5 M) | High concentrations can sometimes promote side reactions. Working at moderate dilutions can help improve selectivity. |
Troubleshooting Workflow:
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[8] Long-term storage at freezer temperatures is also acceptable. Due to its lachrymatory nature, always handle it in a well-ventilated fume hood.[9]
Q2: Can I purify this compound if it has started to decompose? A: Yes. Recrystallization is the most effective method. A common solvent system is a mixture of a good solvent like ethyl acetate or dichloromethane with a poor solvent like hexanes or petroleum ether. Dissolve the crude material in a minimum amount of the hot good solvent and slowly add the poor solvent until turbidity is observed, then allow it to cool slowly. Column chromatography on silica gel can also be used, but care must be taken as the silica can be slightly acidic and may promote some decomposition.[10]
Q3: How can I monitor the progress of my reaction to minimize byproduct formation? A: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the best methods.[11] It is crucial to co-spot your reaction mixture with a sample of the starting material. The reaction should be stopped as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
Q4: Are there any reagents that are known to be incompatible with this compound? A: Avoid strong oxidizing agents and strong bases.[12] Reactions with mild steel or galvanized steel can produce hydrogen gas, which may form explosive mixtures with air.[12] Also, be cautious with highly nucleophilic reagents that can rapidly displace the bromide and potentially react with the carbonyl group.
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol provides a robust starting point for the alkylation of phenols, minimizing decomposition of the α-bromo ketone.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the phenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile (to make a 0.2 M solution).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC every hour.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), filter the reaction mixture to remove the K₂CO₃. Wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, discolored this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with a small cotton plug.
-
Crystallization: Slowly add hexanes to the hot solution while swirling until the solution becomes faintly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
References
-
Title: Favorskii rearrangement - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Favorskii Rearrangement Source: NROChemistry URL: [Link]
-
Title: Favorskii Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The Favorskiĭ Rearrangement of Haloketones Source: ResearchGate URL: [Link]
-
Title: Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor Source: Organic Chemistry Portal URL: [Link]
-
Title: Alpha Halogenation of Aldehydes and Ketones Source: Fiveable URL: [Link]
-
Title: Phenacyl bromide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Notes on Dehydrohalogenation Of 2-Bromobutane Source: Unacademy URL: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Favorskii Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-溴苯乙酮 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support center for 2-Bromo-3'-trifluoromethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes involving this versatile building block.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis (α-bromination) and subsequent reactions of this compound.
Issue 1: Low Yield During α-Bromination of 3'-Trifluoromethoxyacetophenone
Question: My α-bromination of 3'-trifluoromethoxyacetophenone is resulting in a low yield of the desired 2-bromo product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the α-bromination of ketones is a frequent challenge that can often be resolved by systematically evaluating and optimizing the reaction conditions.[1][2] The primary causes typically revolve around the choice of brominating agent, solvent, catalyst, and reaction temperature.
Causality and Recommended Solutions:
-
Inadequate Enol Formation: The α-bromination of a ketone proceeds through an enol or enolate intermediate.[3][4] The rate of this reaction is often dependent on the rate of enolization. The trifluoromethoxy group is electron-withdrawing, which can affect the acidity of the α-protons and the stability of the enol intermediate.
-
Acid Catalysis: Employing an acid catalyst, such as acetic acid (which can also serve as the solvent) or a catalytic amount of p-toluenesulfonic acid (p-TsOH), can promote enol formation.[4][5]
-
Lewis Acid Catalysis: While effective for some substrates, be cautious with strong Lewis acids as they can promote aromatic ring bromination, a common side reaction.[2][6]
-
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial.
-
Elemental Bromine (Br₂): This is a common and effective reagent. However, its high reactivity can sometimes lead to over-bromination (dibromination) if not controlled properly.[6] A slight excess (1.1 equivalents) is often used to drive the reaction to completion.[6]
-
N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle alternative to liquid bromine.[5][7] For α-bromination of ketones, NBS is often used in conjunction with a radical initiator or an acid catalyst.[5]
-
Other Brominating Agents: Reagents like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) can be useful alternatives for milder reaction conditions.[7]
-
-
Reaction Temperature and Time: These parameters are critical for reaction success.
-
Temperature: Many brominations proceed at room temperature, but gentle heating may be necessary to increase the reaction rate.[1] However, excessive heat can promote side reactions. A controlled, incremental increase in temperature is advisable.[1]
-
Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Experimental Protocol: Optimized α-Bromination of 3'-Trifluoromethoxyacetophenone
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3'-trifluoromethoxyacetophenone (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable solvent such as glacial acetic acid or dichloromethane (DCM).[5][6]
-
Catalyst (Optional): If using an inert solvent like DCM, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[5]
-
Brominating Agent Addition: Dissolve the brominating agent (e.g., Br₂ or NBS, 1.05-1.1 eq) in the same solvent. Add this solution dropwise to the stirred solution of the ketone. If using Br₂, the characteristic reddish-brown color should disappear upon addition.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).[5]
-
Work-up: Upon completion, cool the reaction mixture. If NBS was used, filter off the succinimide byproduct.[5] Quench any remaining bromine with a saturated sodium bisulfite solution. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[8]
Issue 2: Formation of Multiple Products (Dibromination and Ring Bromination)
Question: My reaction is producing a mixture of the desired mono-bromo product, a di-bromo product, and a product that appears to be brominated on the aromatic ring. How can I improve the selectivity for the desired 2-bromo product?
Answer:
The formation of multiple products is a classic selectivity challenge in the bromination of activated aromatic ketones.[9] Both the α-position and the aromatic ring are susceptible to electrophilic attack.
Causality and Recommended Solutions:
-
Di-α-bromination: This occurs when the initially formed α-bromo ketone undergoes a second bromination.
-
Ring Bromination: The trifluoromethoxy group is meta-directing, but the acyl group is also meta-directing. The combination can still lead to electrophilic aromatic substitution, especially under harsh conditions.
-
Avoid Strong Lewis Acids: Avoid Lewis acids like FeBr₃ or AlCl₃, which are potent catalysts for electrophilic aromatic substitution.[2]
-
Solvent Choice: Use less polar solvents. For instance, if using NBS, non-polar solvents like carbon tetrachloride can favor radical α-bromination over electrophilic ring bromination.[2]
-
Protection-Deprotection Strategy: For substrates that are highly susceptible to ring bromination, a protection-bromination-deprotection sequence may be necessary.[9] However, this is less common for the trifluoromethoxy group compared to a hydroxyl group.
-
Troubleshooting Flowchart for Bromination Selectivity
Caption: Troubleshooting workflow for improving bromination selectivity.
Issue 3: Difficult Purification of this compound
Question: I am having trouble purifying the final product. Column chromatography is not giving clean separation from the starting material and byproducts. Are there alternative purification methods?
Answer:
Purification of α-bromo ketones can be challenging due to their reactivity and lachrymatory nature. If standard column chromatography is ineffective, a combination of techniques may be required.
Causality and Recommended Solutions:
-
Similar Polarity: The starting material and the mono-brominated product may have very similar polarities, making chromatographic separation difficult.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A less polar eluent system might provide better separation.
-
Recrystallization: This is often a highly effective method for purifying solid α-bromo ketones.[8] Experiment with a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.
-
Sublimation: For thermally stable compounds, sublimation can be an excellent purification technique, especially for removing non-volatile impurities.[8]
-
General Purification Workflow
Caption: General purification workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store it at refrigerator temperatures (2-8°C) to minimize decomposition over time.[10] As with many α-bromo ketones, it is lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: I am planning a nucleophilic substitution reaction with an amine. What general conditions should I start with?
A2: Nucleophilic substitution reactions on 2-bromoacetophenones are typically efficient and proceed via an Sɴ2 mechanism.[5]
-
Stoichiometry: Use a slight excess of the amine (around 2.2 equivalents). The excess amine can also act as a base to neutralize the HBr byproduct generated during the reaction.[5] Alternatively, you can use 1.0-1.2 equivalents of the amine with an external base like potassium carbonate or triethylamine (1.5 equivalents).[5]
-
Solvent: Aprotic polar solvents like acetonitrile, acetone, or DMF are good choices.
-
Temperature: These reactions often proceed readily at room temperature and are typically complete within a few hours.[5] Monitor the reaction by TLC to determine the optimal reaction time.
Q3: Can this compound be used in Suzuki coupling reactions?
A3: While the bromine is on the α-carbon and not directly on the aromatic ring, this class of compounds is not a typical substrate for Suzuki coupling. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that primarily couples organoboron compounds with organohalides where the halogen is attached to an sp² or sp³ hybridized carbon, but typically not an α-carbonyl carbon.[11][12][13] The C-Br bond in 2-bromoacetophenones is highly susceptible to nucleophilic attack, which would likely lead to side reactions under typical Suzuki coupling conditions that involve a base.[5] For C-C bond formation at the α-position, other reactions like alkylation of enolates are more appropriate.
Q4: What are some common applications of this compound in drug discovery?
A4: this compound is a valuable building block in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability, lipophilicity, and binding affinity. The α-bromo ketone functionality allows for the facile synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[14] For example, it can be reacted with thioamides or thioureas to form thiazole rings, a common motif in biologically active molecules.[5][15]
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Reagent (eq.) | Solvent | Catalyst | Temperature (°C) |
| α-Bromination | Br₂ (1.1) or NBS (1.1) | Acetic Acid or DCM | p-TsOH (0.1) | 0 to RT |
| Nucleophilic Substitution (Amine) | Amine (2.2) | Acetonitrile | None | Room Temp |
| Thiazole Synthesis | Thiourea (1.0) | Ethanol | None | Reflux |
Section 3: References
-
ResearchGate. Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. Available from: [Link]
-
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
-
ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available from: [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]
-
Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Available from:
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Available from: [Link]
-
Reddit. Bromination Help : r/Chempros. Available from: [Link]
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]
-
Study.com. What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry Steps. Reaction of Alkenes with Bromine. Available from: [Link]
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available from: [Link]
-
Fisher Scientific. 2-Bromo-3'-(trifluoromethyl)acetophenone, 98%. Available from: [Link]
-
Organic Syntheses Procedure. Acetophenone, 3-bromo. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
-
ResearchGate. Effects of reaction time (A) and temperature (B) on bromination of.... Available from: [Link]
-
ResearchGate. Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. Available from: [Link]
-
试剂仪器网. This compound - Fluorochem. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. Available from: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. Available from: [Link]
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- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
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- 15. ossila.com [ossila.com]
Technical Support Center: Hantzsch Synthesis with 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support guide for troubleshooting the Hantzsch pyridine synthesis, with a specific focus on the use of 2-Bromo-3'-trifluoromethoxyacetophenone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based solutions to common challenges encountered during this multicomponent reaction.
The Hantzsch synthesis is a cornerstone in heterocyclic chemistry, valued for its efficiency in constructing highly functionalized 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2] However, the introduction of specialized reactants like this compound, while crucial for creating novel molecular scaffolds, can introduce specific synthetic challenges. The trifluoromethoxy (-OCF₃) group, with its high lipophilicity and electron-withdrawing nature, alongside the reactive α-bromo ketone functionality, necessitates a nuanced approach to reaction optimization.[3]
This guide moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is significantly lower than expected, or I'm not seeing any product formation. What are the likely causes?
Low or no yield is a frequent issue stemming from several factors, from reagent quality to the intricacies of the reaction mechanism.[4]
Root Cause Analysis:
-
Reagent Quality and Stoichiometry: The Hantzsch reaction is a multi-component condensation, and its success hinges on the purity and precise ratio of its four components: the aldehyde, the β-ketoester (e.g., ethyl acetoacetate), the nitrogen source (typically ammonium acetate), and in this specialized case, the α-halo ketone (this compound).[2][5]
-
Ammonium Acetate: This is often the weak link. Ammonium acetate can be hygroscopic and may decompose over time. Its role is to provide the nitrogen atom for the pyridine ring.[6] Using an insufficient amount or poor-quality reagent will stall the reaction.
-
This compound: This reactant can be a lachrymator and may degrade upon prolonged exposure to moisture or light. Purity is critical, as impurities can lead to numerous side reactions.
-
-
Competing Side Reactions: The structure of this compound makes it susceptible to side reactions. The α-bromo position is highly electrophilic and can react with nucleophiles other than the intended enamine intermediate.[7]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature are critical. Protic solvents like ethanol are common, but reaction kinetics can be sensitive to temperature.[8] Insufficient heat may prevent the reaction from reaching the necessary activation energy, while excessive heat can promote side product formation.
Solutions & Protocols:
-
Verify Reagent Quality:
-
Optimize Reaction Conditions:
-
Solvent Screening: While ethanol is a standard solvent, consider screening others. "On-water" synthesis has been shown to be effective and environmentally friendly for Hantzsch reactions.[6][9] For reactants with poor solubility, a co-solvent system (e.g., ethanol/water) might be beneficial.[6]
-
Temperature Control: Start with a moderate temperature (e.g., refluxing ethanol, ~78°C). If the reaction is sluggish (monitor by TLC), a higher boiling point solvent like isopropanol or a solvent-free approach with microwave irradiation could be explored.[5]
-
-
Control Reaction Sequence:
-
While the Hantzsch reaction is typically a one-pot synthesis, a stepwise approach can sometimes improve yields by minimizing side reactions.[8] Consider pre-forming the Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester before adding the remaining components.[10][11]
-
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
Poor selectivity is often a result of competing reaction pathways and the formation of unexpected byproducts.[12]
Root Cause Analysis:
-
Formation of Knoevenagel Adducts: The Knoevenagel condensation between the aldehyde and the β-ketoester is a key step.[10][13] However, self-condensation of the β-ketoester or other unintended condensations can occur, leading to a complex product mixture.[14]
-
Oxidation of the Dihydropyridine Product: The primary product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP).[5][15] These can be unstable and may spontaneously oxidize to the corresponding pyridine, especially if exposed to air for extended periods or if certain reagents are used.[15]
-
Side Reactions of the α-Halo Ketone: As mentioned, the 2-bromo group is a reactive site. It can undergo nucleophilic substitution with the solvent (if protic) or other nucleophiles present in the reaction mixture.
Solutions & Protocols:
-
Catalyst Optimization:
-
While the classical Hantzsch synthesis can be performed without a catalyst, mild acid catalysts like p-toluenesulfonic acid can promote the desired condensations and improve selectivity.
-
For solvent-free conditions, ceric ammonium nitrate (CAN) has been reported to be an efficient catalyst.[16]
-
-
Controlled Oxidation:
-
If the desired product is the pyridine, a controlled oxidation step after the formation of the 1,4-DHP is recommended. This avoids a mixture of the oxidized and reduced forms.
-
Common oxidizing agents include nitric acid, potassium permanganate, or milder reagents like iodine in methanol or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][17][18]
-
-
Purification Strategy:
-
Crystallization: 1,4-DHPs are often crystalline solids. Purification by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be highly effective.[19]
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography is the standard method for separating the desired product from byproducts. A gradient elution system (e.g., hexane/ethyl acetate) is typically used.
-
Q3: My final product is difficult to purify. What are some advanced purification strategies?
Purification challenges can arise from the physical properties of the product or the presence of persistent impurities.
Root Cause Analysis:
-
Product Solubility: The trifluoromethoxy group can significantly alter the solubility profile of the final compound, sometimes making it challenging to find a suitable recrystallization solvent.
-
Persistent Impurities: Unreacted starting materials or closely related byproducts can co-elute with the product during chromatography.
Solutions & Protocols:
-
Advanced Crystallization Techniques:
-
Ultrasonic Crystallization: This technique can induce crystallization and improve crystal quality, which is particularly useful for obtaining nanoparticles of dihydropyridine-type compounds.[19]
-
Solvent/Anti-Solvent Method: Dissolve the crude product in a good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (e.g., water, ethanol) to induce precipitation of the purified product.[19]
-
-
Affinity Purification:
-
Preparative HPLC:
-
When all other methods fail, preparative high-performance liquid chromatography (HPLC) can provide high-purity material, although it is less scalable.
-
Experimental Workflow and Data
General Protocol for Hantzsch Synthesis
This protocol provides a starting point for the synthesis using this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.3 mmol).[9]
-
Solvent Addition: Add ethanol (10 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add crushed ice to induce precipitation of the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold ethanol. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Aldehyde | 1.0 eq | Stoichiometric core component |
| β-Ketoester | 2.0 eq | Provides two of the carbon atoms for the pyridine ring |
| Ammonium Acetate | 1.1 - 1.3 eq | Nitrogen source; slight excess compensates for potential decomposition |
| Solvent | Ethanol or "On-water" | Ethanol is a standard protic solvent; water offers a green alternative |
| Temperature | Reflux (~78°C in Ethanol) | Provides sufficient energy for condensation and cyclization |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Allows for tracking of starting material consumption and product formation |
Reaction Mechanism and Troubleshooting Flowchart
The Hantzsch synthesis proceeds through a series of key steps, each presenting a potential point of failure.
Caption: Troubleshooting workflow for the Hantzsch synthesis.
References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]
-
Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532–1534. Retrieved from [Link]
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Retrieved from [Link]
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Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). YouTube. Retrieved from [Link]
-
Koohyar, M., Kianmehr, E., & Esteki, M. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B, 64(9), 1187–1192. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Sinha, B., Saini, S., & Sharma, V. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Bioorganic & Medicinal Chemistry Letters, 29(20), 126635. Retrieved from [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Aromatization of 1,4-dihydropyridines with selenium dioxide. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. (2022). PMC - NIH. Retrieved from [Link]
-
Hantzschova syntéza pyridinů. (n.d.). In Wikipedie. Retrieved January 10, 2026, from [Link]
-
Ammonium acetate-mediated "on-water" synthesis of the Hantzsch 1,4-Dihydropyridines. (2014). ResearchGate. Retrieved from [Link]
-
METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. (2012). EPO. Retrieved from [Link]
-
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2014). NIH. Retrieved from [Link]
-
A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. (1990). PubMed. Retrieved from [Link]
-
Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). (2022). IOSR Journal. Retrieved from [Link]
-
Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (1987). SciSpace. Retrieved from [Link]
-
Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (1987). Circulation Research. Retrieved from [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2018). Green Chemistry. Retrieved from [Link]
-
Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. Retrieved from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. Retrieved from [Link]
- Method for the preparation of functionalized trihalomethoxy substituted pyridines. (2011). Google Patents.
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Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2019). MDPI. Retrieved from [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2018). ResearchGate. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
What will be the proper execution for getting the best yield out of the Hantzsch Reaction? (2013). ResearchGate. Retrieved from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science. Retrieved from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (2012). SciSpace. Retrieved from [Link]
-
Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. (2000). ResearchGate. Retrieved from [Link]
-
Multicomponent mechanochemical synthesis. (2013). PMC - NIH. Retrieved from [Link]
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Technical Support Center: Managing Lachrymatory Effects of α-Bromoacetophenones
Welcome to the technical support center for handling α-bromoacetophenones. This guide is designed for researchers, scientists, and drug development professionals who utilize these potent and versatile reagents. As powerful electrophiles, α-bromoacetophenones are invaluable in synthesis, particularly for constructing heterocyclic compounds and as intermediates for active pharmaceutical ingredients (APIs).[1][2] However, their utility is matched by their potent lachrymatory (tear-inducing) and irritant properties, which demand rigorous handling protocols.[3][4][5]
This document provides in-depth, field-proven guidance in a direct question-and-answer format to address specific issues you may encounter. The causality behind each recommendation is explained to foster a deeper understanding of safe and effective laboratory practices.
Section 1: Understanding the Hazard - FAQs
Q1: What exactly are α-bromoacetophenones and why are they such potent lachrymators?
A: α-Bromoacetophenones are a class of organic compounds characterized by an acetophenone structure with a bromine atom substituted at the alpha (α) carbon—the carbon atom adjacent to the carbonyl group.[1][3] This specific structural arrangement makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[1]
The lachrymatory effect is a physiological response to the alkylation of biological nucleophiles, specifically the terminal cysteine residues on sensory nerve endings in the cornea and respiratory tract. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur or nitrogen atoms in proteins attack the electrophilic α-carbon, displacing the bromide ion, which is an excellent leaving group.[1] This covalent modification of nerve receptors triggers the painful, irritating, and tear-inducing sensation.
Caption: SN2 attack by biological nucleophiles on α-bromoacetophenone.
Q2: What are the primary routes of exposure and their associated symptoms?
A: The primary routes of exposure are inhalation, eye contact, and skin contact.[3][4]
-
Eye Contact: This is the most sensitive route. Direct contact with the solid, solutions, or vapor causes immediate and severe pain, intense tearing (lachrymation), redness, and blurred vision.[3][6]
-
Inhalation: Inhaling dust or vapors can cause severe irritation to the nose, throat, and lungs, leading to coughing, shortness of breath, and a burning sensation.[3][6][7] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]
-
Skin Contact: Contact with skin causes irritation, redness, pain, and potential chemical burns.[6][7][8] Prolonged or repeated contact can lead to dermatitis.[8]
-
Ingestion: Ingestion is highly toxic and can cause severe internal damage.[3]
Q3: Are substituted α-bromoacetophenones more or less hazardous?
A: The reactivity, and thus the lachrymatory potency, can be influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., nitro, cyano) can increase the electrophilicity of the α-carbon, potentially enhancing its irritant effects. Conversely, strong electron-donating groups (e.g., methoxy) might slightly reduce its reactivity. However, as a class, all α-bromoacetophenones should be considered potent lachrymators and handled with maximum precaution.
Section 2: Proactive Safety & Handling Protocols
This section details the mandatory engineering controls, personal protective equipment (PPE), and handling procedures required to work safely with these compounds.
Q4: What are the non-negotiable engineering controls for handling α-bromoacetophenones?
A: All work involving α-bromoacetophenones, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[9][10] The fume hood provides critical protection by containing vapors and dust, ensuring they are exhausted away from the user.[10][11] Ensure the hood has adequate airflow before beginning work. Keep the sash as low as possible during manipulations.
Q5: What specific Personal Protective Equipment (PPE) is required?
A: A multi-layered PPE approach is essential. The following table summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87-certified chemical splash goggles.[9] A full face shield should be worn over the goggles when handling larger quantities or during splash-prone operations.[12] | Protects against vapor, dust, and splashes. Standard safety glasses do not provide an adequate seal against pervasive lachrymatory vapors.[13] |
| Hand Protection | Chemically compatible gloves. Double-gloving (e.g., nitrile) is highly recommended. Inspect gloves for any defects before use. | Prevents skin contact. Double-gloving provides an extra barrier in case the outer glove is compromised. |
| Body Protection | A knee-length laboratory coat, fully buttoned.[9] For larger scale work, a chemically resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills. |
| Respiratory | Generally not required if all work is conducted in a certified fume hood. For emergency situations or spill cleanup outside a hood, a full-face air-purifying respirator with appropriate cartridges or an SCBA is necessary.[14][15] | Engineering controls are the primary defense. Respirators are for non-routine situations where vapor concentrations may be high.[13] |
Protocol 1: Safe Weighing and Transfer of Solid α-Bromoacetophenone
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Staging: Place an analytical balance, weighing paper, spatula, and your reaction vessel inside the fume hood.
-
Weighing: Carefully open the reagent bottle inside the hood. Use a clean spatula to transfer the desired amount of solid onto the weighing paper. Avoid any actions that could generate dust.
-
Transfer: Carefully add the weighed solid directly to the reaction flask.
-
Cleanup: Immediately and securely close the reagent bottle. Dispose of the weighing paper in a designated solid hazardous waste container located inside the hood.
-
Final Check: Wipe the spatula clean with a solvent-moistened towel (e.g., acetone) and dispose of the towel in the hazardous waste container.
Caption: Standard workflow for safely handling α-bromoacetophenones.
Section 3: Troubleshooting Experimental Issues
Q6: I can smell the lachrymator even though I am working in a fume hood. What should I do?
A: This indicates a breach in containment and should be addressed immediately.
-
Check the Hood: Confirm the fume hood is on and the sash is at the correct height.[10] Excessive equipment inside the hood can disrupt airflow; ensure vents are not blocked.[10]
-
Check Your Technique: Are you keeping your head outside the plane of the sash? Are transfers being performed deep within the hood?
-
Check for Contamination: There may be residual contamination on the exterior of the reagent bottle, your gloves, or the work surface. If you suspect contamination, decontaminate the area as described in Section 4.
-
Evacuate if Necessary: If the odor is strong or you feel any irritation, stop work, ensure all containers are closed, lower the hood sash completely, and leave the lab. Inform your supervisor or safety officer. Do not re-enter until the issue is resolved.
Q7: How do I quench my reaction to safely neutralize residual α-bromoacetophenone before workup?
A: It is critical to neutralize any unreacted α-bromoacetophenone before performing an aqueous workup to prevent exposure. This is achieved by adding a mild nucleophile that will react with the electrophilic lachrymator.
| Quenching Agent | Recommended Conditions | Mechanism |
| Sodium Thiosulfate | Add a 10% aqueous solution and stir for 30 minutes at room temperature. | The thiosulfate anion is a soft nucleophile that readily reacts with the soft electrophilic α-carbon. |
| Diethylamine or Piperidine | Add 1.5-2.0 equivalents of the amine and stir for 30 minutes at room temperature. | The secondary amine acts as a nucleophile, attacking the α-carbon.[1] |
| Sodium Sulfite | Add a saturated aqueous solution and stir for 30-60 minutes. | The sulfite anion is another effective sulfur-based nucleophile for quenching α-haloketones. |
Protocol 2: Reaction Quenching and Workup
-
After confirming the consumption of your starting material via TLC, cool the reaction mixture to room temperature.
-
While stirring, slowly add an aqueous solution of a suitable quenching agent (e.g., 10% sodium thiosulfate).
-
Allow the mixture to stir for at least 30 minutes to ensure complete neutralization of any residual α-bromoacetophenone.
-
Proceed with your standard aqueous workup (e.g., partitioning between an organic solvent and water).[1] The neutralized byproducts are typically water-soluble and will be removed in the aqueous layer.
Section 4: Decontamination and Emergency Procedures
Q8: How do I decontaminate glassware and work surfaces?
A: Decontamination follows the same principle as quenching: neutralize the electrophile. Never use a simple solvent wash (like acetone) alone, as this will just spread the active lachrymator.
-
Initial Rinse: Rinse glassware with a small amount of a suitable quenching solution (see table above) or a 5% sodium bicarbonate solution. Ensure all surfaces are coated. Let it sit for at least 1 hour.
-
Dispose of Rinse: Decant the rinse solution into the appropriate aqueous hazardous waste container.
-
Standard Cleaning: After decontamination, you can proceed with standard washing procedures (e.g., soap and water, followed by solvent rinses).
-
Surface Decontamination: For fume hood surfaces, wipe the area with a cloth soaked in a quenching solution. Follow with a clean water wipe, and then a solvent wipe (e.g., 70% ethanol). Dispose of all wipes as solid hazardous waste.[9]
Q9: What is the correct first aid response to an exposure?
A: Immediate action is critical to minimize injury.
-
Skin Exposure: Immediately remove all contaminated clothing, including footwear.[8] Flush the affected skin with copious amounts of cool, running water for at least 15 minutes.[6][9][16] Use soap if available.[8] Seek immediate medical attention.[9]
-
Eye Exposure: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air immediately.[6][7] If they are having trouble breathing, call for emergency medical assistance.[6]
Q10: How should I respond to a spill?
A: The response depends on the size and location of the spill.
Caption: Decision tree for responding to an α-bromoacetophenone spill.
For a minor spill contained within a fume hood, personnel who are properly trained and equipped can manage the cleanup.[9] Cover the spill with an inert absorbent material (like vermiculite or sand), then slowly add a quenching solution.[8] Allow it to react for at least an hour before collecting the material in a sealed, labeled hazardous waste container.[17]
For a major spill , evacuate the area immediately, alert others, and call for emergency response.[8][18]
References
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Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]
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Smith, J. H., & Kaiser, E. T. (n.d.). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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Phenacyl bromide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025, January 26). YouTube. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable; the content reflects general synthesis principles.]
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Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]
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2'-Bromoacetophenone - Safety Data Sheet. (2025). Alfa Aesar. Retrieved from [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Retrieved from [Link]
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alpha-Bromoacetophenone. (n.d.). ChemBK. Retrieved from [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Clym. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]
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A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8. (2022). ResearchGate. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. Retrieved from [Link]
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Section 3: Emergency Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. Retrieved from [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Emergency Response - Biological/Chemical/Radiation. (n.d.). Ohio University. Retrieved from [Link]
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Phenacyl bromide. (n.d.). Wikipedia. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Personal Protective Equipment - Chemical and Biological Terrorism. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. (n.d.). Physicians for Human Rights. Retrieved from [Link]
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Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. (2025). ACS Publications. Retrieved from [Link]
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Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture. Retrieved from [Link]
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Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Wholesale 2-Bromoacetophene CAS 70-11-1 Factory Price Exporter and Supplier. (n.d.). Hongsi. Retrieved from [Link]
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Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. (n.d.). PubMed Central. Retrieved from [Link]
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Elimination of Alpha Bromides. (2020, April 18). YouTube. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable; the content reflects general chemical principles.]
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Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (1999). ResearchGate. Retrieved from [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of alpha-bromo-p-nitroacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the dedicated technical support guide for the recrystallization of 2-bromo-3'-trifluoromethoxyacetophenone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the purification of this compound. The guidance herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower effective problem-solving.
Introduction to Recrystallization Challenges
This compound is an α-bromo ketone, a class of compounds that can present unique purification challenges.[1] Due to the presence of the trifluoromethoxy group and the bromine atom, the molecule has a distinct polarity and reactivity profile that must be considered when selecting a recrystallization solvent. Common issues include difficulty in finding a suitable single-solvent system, the product "oiling out" instead of crystallizing, and co-precipitation of impurities.[2][3]
This guide is designed to be a practical resource, addressing specific problems you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities arising from the synthesis, which is often a bromination of the parent ketone.[4] Key impurities to be aware of include:
-
Unreacted Starting Material: Residual 3'-trifluoromethoxyacetophenone is a common impurity if the bromination reaction has not gone to completion.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of 2,2-dibromo-3'-trifluoromethoxyacetophenone. These byproducts can have similar solubility profiles, making them challenging to remove.[1]
-
Residual Bromine or Brominating Agent: If a reagent like N-bromosuccinimide (NBS) is used, residual succinimide may be present.[5] Elemental bromine, if used, can also remain, often imparting a yellow or brown color.[6]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of many bromination reactions and can be present in the crude product.[1][6]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7][8] Given the "like dissolves like" principle, a solvent of moderate polarity is a good starting point.[9]
A systematic solvent screening is the most reliable method:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of a different solvent to each tube. Common choices to screen include ethanol, methanol, isopropanol, hexanes, ethyl acetate, and toluene.[10]
-
Observe the solubility at room temperature.
-
Gently heat the tubes to see if the compound dissolves.
-
If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.[11]
For α-bromo ketones, alcohols like ethanol are often a good starting point.[12] If a single solvent is not effective, a mixed-solvent system is a powerful alternative.[13]
Troubleshooting Common Recrystallization Problems
Problem 1: The product "oils out" and does not form crystals.
This is a common issue where the compound separates from the solution as a liquid above its melting point rather than forming a solid crystal lattice.[2]
-
Possible Cause 1: The solution is too saturated, or the cooling is too rapid.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling.[2]
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: If the compound is melting in the hot solvent before it fully dissolves, you will need to choose a solvent with a lower boiling point.
-
-
Possible Cause 3: High levels of impurities are depressing the melting point.
-
Solution: The presence of impurities can significantly lower the melting point of the eutectic mixture.[3] Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities before attempting recrystallization. If the crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[6][8]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a pure sample, add a tiny "seed" crystal to initiate crystallization.[14]
-
-
Possible Cause 3: The chosen solvent is too good at dissolving the compound at all temperatures.
-
Solution: If the above methods fail, the solvent is likely unsuitable. If the compound is very soluble, you can try a mixed-solvent system. Dissolve the compound in a minimum of the "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid). Gently heat to clarify the solution and then cool slowly.[7]
-
Problem 3: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used.
-
Solution: As mentioned previously, using the minimum amount of hot solvent necessary to dissolve the compound is crucial for maximizing recovery.[11]
-
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) before filtration to minimize the amount of product lost in the mother liquor.[10]
-
-
Possible Cause 3: Premature crystallization during hot filtration.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[8]
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 5-8 from the single-solvent protocol, using a cold mixture of the two solvents for the final wash.[14]
Data Presentation
| Solvent System | Suitability for this compound | Key Considerations |
| Alcohols (Ethanol, Methanol, Isopropanol) | Often a good starting point due to moderate polarity. | Good solubility at high temperatures, lower solubility when cold.[12] |
| Hexanes/Heptane | Likely to be a poor solvent on its own, but a good anti-solvent. | Non-polar, may be used in a mixed-solvent system with a more polar solvent.[13] |
| Ethyl Acetate | A moderately polar solvent that can be effective. | Can be used as a single solvent or in a pair with hexanes.[9] |
| Toluene | Can be effective for aromatic compounds. | Higher boiling point, be cautious of "oiling out".[9] |
| Ethanol/Water | A common and effective mixed-solvent pair. | Allows for fine-tuning of polarity to optimize crystal growth and purity.[7] |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
-
10 (n.d.). Retrieved from CU Boulder Department of Chemistry.
-
9 (2017, February 16). Quora.
-
6 (n.d.). BenchChem.
-
13 (n.d.). University of Rochester Department of Chemistry.
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7 (n.d.). University of York Chemistry Teaching Labs.
-
(2022, July 8). YouTube.
-
16 (2022, April 7). Chemistry LibreTexts.
-
3 (2015, February 28). Reddit.
-
8 (n.d.). University of Nevada, Reno Chemistry Department.
-
11 (n.d.). University of Colorado Boulder.
-
(n.d.). PubChem.
-
(2021, October 13). National Institutes of Health.
-
(n.d.). Organic Chemistry Portal.
-
14 (n.d.). BenchChem.
-
15 (n.d.). BenchChem.
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Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-Bromo-3'-trifluoromethoxyacetophenone via NMR Analysis
Welcome to the Technical Support Center for the analysis of 2-Bromo-3'-trifluoromethoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting guidance in a question-and-answer format to address common issues encountered during its synthesis and purification, with a focus on identifying potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My ¹H NMR spectrum shows a singlet around 4.4 ppm, but I also see other signals in the aromatic and aliphatic regions that I can't identify. What are the most likely byproducts from the α-bromination of 3'-trifluoromethoxyacetophenone?
Answer:
The singlet around 4.4 ppm is characteristic of the desired α-brominated methylene protons (-COCH₂Br) of this compound. However, the presence of additional signals suggests the formation of byproducts. The most common impurities in this reaction are the starting material, over-brominated products, and ring-brominated isomers.
Here’s a breakdown of what to look for:
-
Unreacted Starting Material (3'-trifluoromethoxyacetophenone): You would expect to see a singlet for the methyl protons (-COCH₃) around 2.6 ppm. The aromatic region would also show a distinct pattern for the 3'-trifluoromethoxyacetophenone.
-
Dibrominated Byproduct (2,2-dibromo-3'-trifluoromethoxyacetophenone): This is a common byproduct if an excess of the brominating agent is used or if the reaction is not carefully controlled. Instead of the -COCH₂Br singlet, you will observe a singlet for the -COCHBr₂ proton further downfield, typically in the range of 6.6-6.7 ppm[1].
-
Ring-Brominated Isomers: The trifluoromethoxy group is meta-directing; however, some ortho and para bromination on the aromatic ring can occur. This will lead to more complex splitting patterns in the aromatic region of the ¹H NMR spectrum. The position of the new bromine atom on the ring will influence the chemical shifts of the remaining aromatic protons.
Question 2: I have a peak in my ¹H NMR spectrum around 6.6 ppm that I suspect is the dibrominated byproduct. How can I confirm this using ¹³C and ¹⁹F NMR?
Answer:
Your suspicion is likely correct. The chemical shift for a proton in a dibromomethyl ketone (-COCHBr₂) is characteristically downfield compared to the monobrominated analog[1]. To confirm the presence of 2,2-dibromo-3'-trifluoromethoxyacetophenone, you should look for the following signals in your other NMR spectra:
-
¹³C NMR: The most telling signal will be the carbon of the dibromomethyl group (-C HBr₂). This carbon is significantly shifted downfield compared to the carbon of a monobromomethyl group. You can expect this signal to appear in the range of 39-40 ppm[1]. The carbonyl carbon (C=O) will also be present, typically in the range of 185-186 ppm[1].
-
¹⁹F NMR: The trifluoromethoxy group (-OCF₃) should still be present. You will observe a singlet in your ¹⁹F NMR spectrum. The chemical shift will be in the characteristic range for an aromatic trifluoromethoxy group. The electronic environment will be slightly altered by the presence of the dibromomethyl ketone, but the shift should be comparable to the desired product.
Question 3: My reaction mixture was exposed to water during workup. I see some unexpected peaks in my NMR. Could this be a hydrolysis product?
Answer:
Yes, α-bromo ketones are susceptible to hydrolysis, which would result in the formation of an α-hydroxy ketone, in this case, 2-hydroxy-1-(3-(trifluoromethoxy)phenyl)ethanone. The NMR signatures for this byproduct would be:
-
¹H NMR:
-
The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a singlet, typically around 4.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH) would also be present. The chemical shift of this proton is highly variable and depends on concentration and solvent.
-
-
¹³C NMR:
-
The carbon of the hydroxymethyl group (-C H₂OH) would appear in the range of 65-70 ppm.
-
The carbonyl carbon signal would be shifted slightly upfield compared to the brominated product.
-
Question 4: I observe a complex mixture of products with signals in the vinyl region (6-8 ppm) of the ¹H NMR. What could be the cause?
Answer:
The presence of signals in the vinyl region, which are not part of the expected aromatic system, strongly suggests the formation of self-condensation products. Under basic conditions, the enolate of the starting ketone can react with the electrophilic carbonyl of another ketone molecule in an aldol-type condensation. The initial aldol addition product can then dehydrate to form an α,β-unsaturated ketone.
Identifying the exact structure of these condensation products by NMR can be complex due to the potential for multiple isomers. However, the key diagnostic feature is the appearance of new signals in the alkene region of the ¹H NMR spectrum.
Troubleshooting Workflow
The following diagram illustrates a systematic workflow for identifying byproducts in your reaction mixture using NMR spectroscopy.
Caption: A flowchart for troubleshooting byproducts in the synthesis of this compound using NMR spectroscopy.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its potential byproducts. These values are based on data from analogous compounds and established chemical shift correlations.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Compound | -COCH₂Br / -COCHBr₂ / -COCH₃ / -CH₂OH | Aromatic Protons | Other |
| This compound | ~4.4 (s, 2H) | 7.3 - 7.8 (m, 4H) | - |
| 3'-Trifluoromethoxyacetophenone (Starting Material) | ~2.6 (s, 3H) | 7.3 - 7.8 (m, 4H) | - |
| 2,2-Dibromo-3'-trifluoromethoxyacetophenone | ~6.6 (s, 1H)[1] | 7.5 - 8.2 (m, 4H) | - |
| Ring-Brominated Isomers | ~4.4 (s, 2H) | Complex multiplets | - |
| 2-Hydroxy-1-(3-(trifluoromethoxy)phenyl)ethanone (Hydrolysis Product) | ~4.8 (s, 2H) | 7.3 - 7.8 (m, 4H) | ~2.0-4.0 (br s, 1H, -OH) |
| Self-Condensation Product | - | Aromatic and Vinyl protons (6-8 ppm) | Aliphatic protons |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | -COCH₂Br / -COCHBr₂ / -COCH₃ / -CH₂OH | Aromatic Carbons | -OCF₃ |
| This compound | ~190 | ~31 | 115-160 | ~121 (q) |
| 3'-Trifluoromethoxyacetophenone (Starting Material) | ~197 | ~27 | 115-160 | ~121 (q) |
| 2,2-Dibromo-3'-trifluoromethoxyacetophenone | ~185[1] | ~39[1] | 120-150 | ~121 (q) |
| Ring-Brominated Isomers | ~190 | ~31 | 110-160 | ~121 (q) |
| 2-Hydroxy-1-(3-(trifluoromethoxy)phenyl)ethanone (Hydrolysis Product) | ~195 | ~68 | 115-160 | ~121 (q) |
Table 3: Expected ¹⁹F NMR Chemical Shifts (ppm)
| Compound | -OCF₃ |
| This compound | ~ -58 (s) |
| 3'-Trifluoromethoxyacetophenone (Starting Material) | ~ -58 (s) |
| 2,2-Dibromo-3'-trifluoromethoxyacetophenone | ~ -58 (s) |
| Ring-Brominated Isomers | ~ -58 to -60 (s) |
| 2-Hydroxy-1-(3-(trifluoromethoxy)phenyl)ethanone (Hydrolysis Product) | ~ -58 (s) |
Experimental Protocol: NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
Materials:
-
Sample of crude or purified this compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh the sample: Accurately weigh 10-20 mg of the sample directly into a clean, dry vial.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Ensure complete dissolution: Gently vortex the vial to ensure the sample is fully dissolved. If the sample does not fully dissolve, you may need to filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the NMR spectrometer's detection coils (typically a height of about 4-5 cm).
-
Label the tube: Clearly label the NMR tube with the sample identification.
-
Acquire the spectra: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
References
-
Wang, Y. et al. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. RSC Adv., 2016 , 6, 104245-104249. [Link]
Sources
Stability issues of 2-Bromo-3'-trifluoromethoxyacetophenone in different solvents
Technical Support Guide: Stability of 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support center for this compound (CAS No. 2003-10-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this highly versatile but reactive building block. As an α-bromo ketone, its reactivity is key to its synthetic utility but also the primary cause of stability issues in solution.[1][2] This document provides in-depth FAQs, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently unstable?
The instability of this compound stems from its classification as an α-haloketone. The core issue is the high electrophilicity of the carbon atom alpha to the carbonyl group (the one bonded to bromine). This is caused by two synergistic electronic effects:
-
Inductive Effect: The adjacent carbonyl group and the bromine atom are both strongly electron-withdrawing, which polarizes the carbon-bromine (C-Br) bond and makes the carbon atom electron-deficient.[1][2]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, making the C-Br bond susceptible to cleavage.[2]
This combination renders the molecule highly prone to attack by nucleophiles, which are common in many laboratory solvents and reagents.[1][3]
Q2: What are the primary chemical reactions that cause this compound to degrade in solution?
There are two main degradation pathways you are likely to encounter:
-
Nucleophilic Substitution (Sɴ2): This is the most common degradation route. Nucleophiles attack the electrophilic α-carbon, displacing the bromide ion.[1][3][4] If the solvent itself is nucleophilic (e.g., water, methanol, ethanol), this reaction is called solvolysis.
-
Base-Mediated Elimination (E2): In the presence of a base, a proton can be abstracted from the α-carbon. This can lead to the elimination of hydrogen bromide (HBr) and the formation of an α,β-unsaturated ketone.[5][6] This is particularly prevalent with sterically hindered or strong bases.
Q3: Which solvents are best for dissolving and storing this compound?
Solvent choice is critical and depends on the intended duration of storage and use. The general rule is to use the most inert, non-nucleophilic solvent in which the compound is soluble.
-
Recommended for Storage (Highest Stability): Dry, aprotic, non-polar solvents like Toluene, Hexanes, or Dichloromethane (DCM) . These solvents do not participate in degradation reactions.
-
Use with Caution (Moderate Stability): Polar aprotic solvents such as Acetonitrile (ACN) or Tetrahydrofuran (THF) . While generally better than protic solvents, they can facilitate reactions if nucleophilic impurities (like water) are present.
-
Avoid for Storage (Lowest Stability): Protic solvents like Methanol, Ethanol, and Water . These are nucleophilic and will actively degrade the compound via solvolysis over time.[7][8] Use them only if required for a reaction, and prepare the solution immediately before use.
Q4: What are the ideal physical storage conditions for the neat compound and its solutions?
For maximum shelf-life, adhere to the following storage protocols based on manufacturer safety data sheets (SDS):
-
Neat Compound: Store in a tightly sealed container in a refrigerator at 2-8°C . The area should be dry, well-ventilated, and protected from light.[9][10]
-
Solutions: If storage in solution is unavoidable, use a dry, aprotic, non-polar solvent. Store the solution cold (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Section 2: Troubleshooting Guide: Common Stability Issues
| Observed Issue | Probable Cause & Chemical Rationale | Recommended Solution & Action |
| Unexpected peaks appear in my NMR/LC-MS analysis of a freshly prepared solution. | Rapid Degradation by Solvent: The solvent is likely nucleophilic (e.g., methanol, water). The new peaks may correspond to the α-hydroxy or α-methoxy derivative. This is an Sɴ2 solvolysis reaction.[3] | Immediately switch to a dry, aprotic solvent like acetonitrile or dichloromethane. If the protic solvent is required for the reaction, cool the solution to 0°C or below to slow the degradation rate and use it immediately. |
| The purity of my stock solution decreases significantly after 24-48 hours, even when refrigerated. | Slow Solvolysis or Reaction with Impurities: Even in polar aprotic solvents like ACN, trace amounts of water can cause slow hydrolysis. The α-bromo ketone structure is highly sensitive to any nucleophilic contaminants. | Prepare stock solutions fresh whenever possible. If a solution must be stored, use an anhydrous grade solvent and store it under an inert atmosphere in a sealed vial with a PTFE-lined cap at ≤4°C. Validate the purity before each use. |
| When adding a basic reagent (e.g., an amine, triethylamine), the solution turns yellow/brown and a new, conjugated byproduct is observed. | Base-Mediated Elimination: The base is abstracting a proton from the α-carbon, leading to an E2 elimination of HBr.[5][6] This forms a new carbon-carbon double bond, creating a conjugated α,β-unsaturated ketone, which is often colored. | Use a non-nucleophilic, sterically hindered base if only proton scavenging is needed. Alternatively, add the base slowly at a low temperature (e.g., 0°C) to control the reaction. If the base is a nucleophile intended for reaction, this elimination product may be an unavoidable side reaction. |
| My reaction yield is low, and I recover starting material along with the hydrolyzed byproduct (α-hydroxy ketone). | Competitive Hydrolysis: Water present in the reaction solvent or reagents is competing with your desired nucleophile. The Sɴ2 reaction with water can be surprisingly fast, especially at elevated temperatures. | Ensure all solvents and non-aqueous reagents are rigorously dried before use. Run the reaction under an inert (N₂ or Ar) atmosphere to prevent moisture from the air from entering the reaction. |
Section 3: In-Depth Technical Protocols
Protocol 1: Workflow for Solvent Selection and Stability Verification
This self-validating protocol helps you choose the optimal solvent system while quantifying the stability of this compound under your specific laboratory conditions.
Caption: Workflow for solvent stability testing.
Step-by-Step Methodology:
-
Preparation: Accurately prepare a stock solution (e.g., 1 mg/mL) of the compound in your chosen solvent. Use anhydrous grade solvent if available.
-
Time-Zero Analysis: Immediately after preparation, inject a sample into an HPLC system (see Protocol 2 for method). Record the peak area of the parent compound. This is your 100% reference point.
-
Incubation: Divide the remaining solution into two sealed, airtight vials. Store one at ambient laboratory temperature and the other in a refrigerator (2-8°C).
-
Time-24h Analysis: After 24 hours, analyze samples from both vials by HPLC using the identical method.
-
Evaluation: Calculate the percentage of the parent compound remaining in each sample relative to the Time-Zero analysis.
-
Acceptable Stability: If purity remains >98%, the solvent is likely suitable for your experiments, especially when stored cold.
-
Unacceptable Stability: If significant degradation (>2%) is observed, particularly at room temperature, you must select a more inert solvent and re-validate.
-
Protocol 2: Standardized HPLC Method for Degradation Monitoring
This method can be used to track the purity of this compound and detect the formation of its common degradants.
-
HPLC System: Standard HPLC with UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
-
Expected Elution: The primary degradant (the α-hydroxy derivative) will be more polar and thus should have a shorter retention time than the parent α-bromo compound.
Section 4: Mechanistic Insights into Degradation
Understanding the reaction mechanisms is key to preventing them.
Nucleophilic Substitution (Sɴ2) Pathway
This pathway describes the reaction with any nucleophile (Nu⁻), including solvent molecules like water or methanol. It is a single, concerted step where the nucleophile attacks as the bromide leaves.
Caption: Generalized Sɴ2 degradation pathway.
Base-Mediated Elimination (E2) Pathway
This pathway requires a base (B:) to remove a proton from the α-carbon, leading to the formation of a double bond.
Caption: Base-mediated E2 elimination pathway.
Section 5: Summary of Solvent Recommendations
| Solvent Class | Examples | Stability Concern | Primary Degradation Pathway | Recommendation |
| Aprotic Non-Polar | Toluene, Dichloromethane, Diethyl Ether, Hexanes | LOW | Negligible | Highly Recommended for stock solutions and long-term storage. |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | MODERATE | Sɴ2 (with trace H₂O) | Use with caution. Best for immediate use. Always use anhydrous grade. |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | HIGH | Sɴ2 (Solvolysis) | Not recommended for storage. Prepare solutions immediately before use and keep cold. |
| Aqueous/Water | Buffers, Water | VERY HIGH | Sɴ2 (Hydrolysis) | Avoid completely unless it is a required reactant or medium for an immediate reaction. |
References
-
Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2026). JoVE. [Link]
-
Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]
-
The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
Ketone halogenation. Wikipedia. [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH). [Link]
-
2-Bromoacetophenone. ResearchGate. [Link]
-
Hydrolysis of 2-bromo-3-methylbutane gives the major product. YouTube. [Link]
-
Genotoxicity of 2-Bromo-3'-chloropropiophenone. ResearchGate. [Link]
-
Hydrolysis of 2-bromo-3-methyl butane (2∘) yields only 2-methy-2-butanol (3∘), explain. Sarthaks eConnect. [Link]
-
Hydrolysis of 2 bromo 2 methylpropane (tert butyl bromide) yields 2 methy... Filo. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. zenodo.org [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-3'-trifluoromethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when utilizing this sterically hindered and electronically complex substrate.
The unique structure of this compound, featuring a sterically demanding ortho-bromo ketone and an electron-withdrawing trifluoromethoxy group, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. This guide offers in-depth technical advice and troubleshooting strategies to enable successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from a combination of steric and electronic factors. The ortho-bromoacetophenone moiety creates significant steric hindrance around the reaction center, which can impede the oxidative addition step of the catalytic cycle.[1] Additionally, the presence of the ketone functionality can potentially lead to catalyst inhibition or undesired side reactions. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the reactivity of the coupling partner, particularly in Suzuki-Miyaura reactions with boronic acids.[2][3]
Q2: Which class of palladium catalysts and ligands are generally recommended for this type of sterically hindered substrate?
A2: For sterically hindered aryl bromides like this compound, highly active catalyst systems are required.[4] It is strongly recommended to use bulky and electron-rich monophosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos).[4][5] These ligands promote the formation of a highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition with challenging substrates.[4] Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are also highly recommended as they provide a reliable and efficient source of the active catalyst.[4][6]
Q3: How can I minimize the common side reaction of hydrodehalogenation?
A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a frequent side reaction with electron-deficient or sterically hindered aryl halides.[5] This can be minimized by:
-
Ligand Selection: Employing bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway over the dehalogenation pathway.[4][5]
-
Base Selection: Switching from strong bases like sodium tert-butoxide to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can suppress dehalogenation.[5]
-
Solvent Choice: Using non-polar, aprotic solvents like toluene or dioxane is often preferable to polar aprotic solvents like DMF.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the cross-coupling reaction, as dehalogenation may have a higher activation energy.[5]
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with this compound, several issues can arise.
Issue 1: Low or No Product Yield
-
Potential Cause: Inefficient oxidative addition due to steric hindrance.
-
Recommended Solution:
-
Catalyst System: Switch to a modern Buchwald precatalyst (e.g., XPhos Pd G3 or G4) with a bulky, electron-rich ligand like XPhos or SPhos.[4][6]
-
Base: Use a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step, especially if the boronic acid is electron-deficient.[2][6]
-
Temperature: Increase the reaction temperature, typically in the range of 100-140 °C.[6]
-
Solvent: Ensure the use of anhydrous and thoroughly degassed solvents like dioxane or toluene.[6]
-
Issue 2: Significant Protodeboronation of the Boronic Acid
-
Potential Cause: The boronic acid is unstable under the reaction conditions, often exacerbated by the presence of water and a strong base.
-
Recommended Solution:
-
Milder Base: If feasible, a switch to a milder base may help, but this needs to be balanced with the requirement for efficient transmetalation.[6]
-
Anhydrous Conditions: Use anhydrous reagents and solvents to minimize hydrolysis of the boronic acid.
-
Boronic Ester: Consider using a more stable boronic ester, such as a pinacol ester, instead of the free boronic acid.[8]
-
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.
Issue 1: Low Conversion of the Aryl Bromide
-
Potential Cause: Catalyst inhibition or slow reductive elimination.
-
Recommended Solution:
-
Ligand Choice: Employ bulky, electron-rich biaryl phosphine ligands. For sterically demanding primary amines, BrettPhos is a good starting point.[9]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally effective.[10]
-
Issue 2: Formation of Side Products
-
Potential Cause: Competing reactions such as hydrodehalogenation or reaction at other functional groups.
-
Recommended Solution:
-
Optimize Ligand and Base: A careful screening of different bulky ligands and bases can help to favor the desired C-N bond formation.
-
Protecting Groups: If the amine coupling partner contains other reactive functional groups, a protection strategy may be necessary.
-
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes.
Issue 1: Low Yield and/or Alkyne Homocoupling (Glaser Coupling)
-
Potential Cause: Inefficient catalytic cycle or copper-mediated side reactions.
-
Recommended Solution:
-
Ligand Selection: The choice of phosphine ligand is critical and depends on the steric bulk of the alkyne. For sterically demanding partners, a bulkier phosphine like tricyclohexylphosphine (PCy₃) may be beneficial.[11][12]
-
Copper-Free Conditions: To avoid alkyne homocoupling, consider a copper-free Sonogashira protocol.[13]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[13]
-
Data Presentation: Recommended Catalyst Systems
| Cross-Coupling Reaction | Recommended Palladium Pre-catalyst | Recommended Ligand | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3/G4 | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 100 - 140 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Buchwald Precatalysts | XPhos, SPhos, or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ or PCy₃ | Et₃N or DIPEA | THF or DMF | 25 - 80 |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Caption: Step-by-step guide to minimizing hydrodehalogenation.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- BenchChem. (2025). choice of catalyst and ligand for cross-coupling with 6-Bromo-2-fluoro-3-methoxybenzaldehyde.
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
-
Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine.
-
Buchwald, S. L., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6040), 324-327. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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ACS Publications. (2008). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. [Link]
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Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(48), 15242-15252. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Chemical Communications. (2018). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. [Link]
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The Journal of Organic Chemistry. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(18), 4073-4076. [Link]
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
ResearchGate. (2025). Electron-Deficient Phosphines Accelerate the Heck Reaction of Electronrich Olefins in Ionic Liquid. [Link]
-
Accounts of Chemical Research. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
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National Institutes of Health. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. [Link]
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Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]
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ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
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ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]
-
The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
National Institutes of Health. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
ResearchGate. (2025). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. [Link]
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Journal of the American Chemical Society. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. [Link]
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National Institutes of Health. (2012). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. [Link]
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Technical Support Center: Troubleshooting and Minimizing Tar Formation in Reactions with 2-Bromo-3'-trifluoromethoxyacetophenone
Welcome to the technical support guide for 2-Bromo-3'-trifluoromethoxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. The high reactivity that makes this α-bromo ketone a valuable synthetic building block also renders it prone to side reactions, most notably the formation of viscous, dark-colored, and often intractable tarry byproducts.
This guide provides a deep dive into the mechanistic underpinnings of tar formation, followed by a series of practical, question-and-answer-based troubleshooting protocols and preventative strategies. Our goal is to equip you with the knowledge to not only salvage a problematic reaction but to design experiments that minimize impurities from the outset, thereby improving yields, simplifying purifications, and ensuring the reproducibility of your synthetic procedures.
Section 1: Understanding the Root Causes of Tar Formation
Effective troubleshooting begins with a firm grasp of the underlying chemical principles. The propensity of this compound to form tar is not arbitrary; it is a direct consequence of its molecular architecture. Two key features are at play: the inherent reactivity of the α-bromo ketone moiety and the powerful electronic influence of the 3'-trifluoromethoxy group.
The Inherent Reactivity of the α-Bromo Ketone
The α-bromo ketone is a classic electrophile, highly susceptible to nucleophilic attack at the α-carbon in Sɴ2 reactions.[1] However, this is not the only pathway available. Several competing reactions are often the source of tar formation:
-
Self-Condensation: In the presence of a base, the ketone can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic α-carbon of another molecule of the starting material. This initial C-C bond formation can lead to a cascade of subsequent condensation and polymerization reactions, rapidly generating high-molecular-weight, complex mixtures that constitute tar.[2][3]
-
Elimination (Dehydrobromination): A base can also abstract the α-hydrogen, leading to the E2 elimination of hydrogen bromide (HBr).[4][5] This forms an α,β-unsaturated ketone, which is itself a reactive Michael acceptor. These unsaturated species can polymerize or react with other nucleophiles in the mixture, contributing to the formation of intractable byproducts.
-
Favorskii Rearrangement: While often requiring specific conditions, the presence of a strong, non-nucleophilic base can promote a Favorskii rearrangement, leading to carboxylic acid derivatives after workup.[6][7] While not directly tar formation, it represents another undesired pathway that consumes starting material and complicates purification.
The Activating Effect of the 3'-Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[8] Its presence on the aromatic ring significantly impacts the reactivity of the entire molecule:
-
Increased Electrophilicity: The -OCF₃ group withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. This makes the carbonyl carbon more electrophilic and, crucially, enhances the electrophilicity of the adjacent α-carbon, making it even more susceptible to nucleophilic attack—both by the desired nucleophile and by other enolate molecules (self-condensation).
-
Increased Acidity of α-Hydrogen: The electron-withdrawing nature of the substituted ring increases the acidity of the α-hydrogen. This means that even weaker bases can deprotonate the molecule to form the enolate, initiating the self-condensation and elimination pathways described above.
The combination of these factors creates a molecule that is highly "primed" for both the desired substitution and a host of undesired side reactions. The key to success lies in carefully controlling the reaction conditions to favor the Sɴ2 pathway exclusively.
Caption: Competing reaction pathways for this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during reactions with this compound.
Q1: My reaction turned dark brown or black almost immediately after adding the base. What is happening and how can I fix it?
A: This is a classic sign of rapid, uncontrolled decomposition, most likely driven by base-mediated self-condensation or elimination. The immediate color change indicates that the undesired pathways are kinetically much faster than your desired reaction under the current conditions.
Immediate Corrective Actions & Prophylactic Strategies:
-
Re-evaluate Your Base: Strong, sterically unhindered bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) are often too aggressive. They rapidly generate a high concentration of the enolate, leading to polymerization.[9]
-
Solution: Switch to a weaker, non-nucleophilic, or sterically hindered base. Solid inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They have lower solubility in organic solvents, which helps to keep the concentration of the dissolved base low, thus moderating the rate of deprotonation. For some applications, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can also be effective.[7]
-
-
Control the Temperature: Exothermic reactions, including the neutralization of any generated HBr, can create localized hot spots that accelerate decomposition.
-
Solution: Begin the reaction at a lower temperature. Start by cooling the reaction mixture to 0 °C (ice bath) before and during the addition of the base and nucleophile. If tarring still occurs, consider starting at even lower temperatures (-20 °C or -40 °C). Low temperatures will favor the desired Sɴ2 pathway over elimination, which typically has a higher activation energy.[6]
-
-
Slow Down the Addition: Adding the base all at once creates a high local concentration, triggering rapid side reactions.
-
Solution: Add the base portion-wise over a prolonged period (e.g., 30-60 minutes). If using a liquid base, add it dropwise via a syringe pump. This maintains a low steady-state concentration of the reactive enolate intermediate.
-
Q2: My reaction yield is low, and the TLC plate shows a heavy, dark streak from the baseline. How can I improve selectivity and minimize these impurities?
A: A streaky baseline on a TLC plate is indicative of a complex mixture of polar, high-molecular-weight byproducts (tar). This demonstrates that while your desired reaction may be occurring, the side reactions are still significant competitors. The key is to optimize your reaction parameters to favor the kinetics of the Sɴ2 substitution over the side reactions.
Optimization Strategy Table:
| Parameter | Recommendation | Rationale |
| Base Selection | Use weak, heterogeneous bases (e.g., K₂CO₃, Cs₂CO₃). | Minimizes enolate concentration, reducing self-condensation and elimination.[9] |
| Solvent Choice | Use polar aprotic solvents (e.g., Acetonitrile, DMF, Acetone). | These solvents effectively solvate the Sɴ2 transition state, accelerating the desired reaction. Avoid protic solvents like ethanol if using a strong base, as this can generate ethoxide, a strong nucleophilic base. |
| Temperature | Maintain low to moderate temperatures (0 °C to room temperature). | Suppresses the activation energy barrier for elimination and decomposition pathways.[6] Only increase the temperature if the desired reaction is confirmed to be too slow. |
| Concentration | Run the reaction at a moderate dilution (e.g., 0.1-0.5 M). | Very high concentrations can increase the rate of bimolecular self-condensation. |
| Atmosphere | Use an inert atmosphere (Nitrogen or Argon). | While not always the primary cause, excluding oxygen can prevent oxidative side reactions that may contribute to color formation. |
| Reagent Purity | Ensure starting material and reagents are pure and dry. | Impurities can sometimes catalyze decomposition pathways. Water content should be minimized. |
Q3: I already have a crude product that is a dark, viscous oil or tar. What are the best strategies for purification?
A: Purifying a desired compound from a tarry mixture can be challenging, but several techniques can be effective. The goal is to exploit differences in polarity and solubility between your product and the polymeric byproducts.
Step-by-Step Purification Workflow:
-
Trituration: This is often the most effective first step.
-
Dissolve the crude material in a minimal amount of a suitable solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).
-
Slowly add this solution to a large volume of a non-polar solvent in which your product is insoluble but the tarry impurities are less soluble (e.g., hexane, pentane, or diethyl ether), while stirring vigorously.
-
The goal is to have your product precipitate as a solid, leaving many of the tarry impurities in the solvent. The solid can then be collected by vacuum filtration.
-
-
Activated Charcoal Treatment:
-
If the product is still colored after trituration, dissolve it in an organic solvent and add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir or gently heat the mixture for 15-30 minutes. The charcoal will adsorb many of the colored, high-molecular-weight impurities.[10]
-
Remove the charcoal by filtering the mixture through a pad of Celite or diatomaceous earth.[10]
-
-
Column Chromatography: This should be your final purification step.
-
Adsorbent: Use silica gel for most applications. If your compound is base-sensitive, you can use deactivated (neutral) silica.
-
Loading: Avoid loading the crude tar directly onto the column. First, try the trituration and charcoal steps. Dissolve the partially purified material in a minimal amount of solvent before loading. A "dry load" technique (adsorbing the crude product onto a small amount of silica before adding it to the column) is often superior for poorly soluble materials.
-
Eluent System: Start with a very non-polar eluent (e.g., 100% hexane) to wash out non-polar impurities. Gradually increase the polarity (e.g., by adding ethyl acetate) to elute your product. The highly polar tar should remain strongly adsorbed at the top of the column.
-
Sources
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- 2. Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of Fused [1,3]Dioxolo[4,5-d][1,3]dioxoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. Sciencemadness Discussion Board - Tar filtration in work-up - Powered by XMB 1.9.11 [sciencemadness.org]
Work-up procedure for 2-Bromo-3'-trifluoromethoxyacetophenone reactions
An In-Depth Technical Guide to the Work-up of 2-Bromo-3'-trifluoromethoxyacetophenone Reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. This compound is a valuable synthetic intermediate due to its dual functionality: a reactive α-bromo ketone handle for nucleophilic substitution and an electron-withdrawing trifluoromethoxy group that modulates physicochemical properties.
However, the very features that make this molecule useful also present specific challenges during reaction work-up and purification. A successful outcome—high yield and purity—is critically dependent on a well-designed work-up procedure. This guide provides detailed, field-proven protocols and troubleshooting advice to help you navigate these challenges effectively.
Core Principles of the Work-up
The primary goals of the work-up for any reaction involving this compound are:
-
Quenching Reactive Species: To safely neutralize any unreacted reagents, such as electrophilic bromine sources (e.g., Br₂, NBS) or strong acids/bases.
-
Isolation of the Product: To efficiently separate the desired organic product from aqueous-soluble byproducts, salts, and catalysts.
-
Preservation of Functionality: To perform these steps under conditions that do not compromise the integrity of the α-bromo ketone or the trifluoromethoxy group.
The following workflow provides a visual overview of the standard procedure.
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 2-Bromo-3'-trifluoromethoxyacetophenone vs. 2-Chloro-3'-trifluoromethoxyacetophenone
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route. Among the versatile class of α-haloacetophenones, 2-bromo-3'-trifluoromethoxyacetophenone and its chloro-analogue, 2-chloro-3'-trifluoromethoxyacetophenone, are pivotal intermediates. This guide provides an in-depth, objective comparison of these two reagents, drawing upon their fundamental chemical principles and practical laboratory applications to empower researchers in making informed decisions.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical properties of these reagents is essential for their effective handling and deployment in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 2-Chloro-3'-trifluoromethoxyacetophenone | Reference(s) |
| CAS Number | 2003-10-3 | Not readily available | [1] |
| Molecular Formula | C₉H₆BrF₃O | C₉H₆ClF₃O | [1][2] |
| Molecular Weight | 267.04 g/mol | 222.59 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | Not specified, likely a liquid or low-melting solid | [1] |
| Refractive Index | 1.5085-1.5125 @ 20°C | Not available | [1] |
The most apparent difference lies in the halogen substituent, which directly impacts the molecular weight and, as will be discussed, the reactivity of the α-carbon. The trifluoromethoxy group at the 3'-position of the phenyl ring is a key feature in both molecules, imparting unique electronic properties and often enhancing the metabolic stability and lipophilicity of derivative compounds in drug discovery programs.
The Decisive Factor: A Head-to-Head Comparison of Reactivity
The utility of α-haloacetophenones lies in their nature as potent electrophiles, readily undergoing nucleophilic substitution at the α-carbon. The choice between the bromo and chloro derivative hinges on the desired reaction kinetics and the specific nucleophile employed.
The reactivity of α-haloketones is significantly influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[4] Generally, the reactivity trend for halogens as leaving groups in nucleophilic substitution reactions is I > Br > Cl > F. This is a direct consequence of bond strength and the stability of the departing halide ion.
Therefore, This compound is inherently more reactive than its chloro counterpart. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group. This enhanced reactivity can be advantageous in reactions with weaker nucleophiles or when milder reaction conditions are desired.
Conversely, the greater stability of the C-Cl bond in 2-chloro-3'-trifluoromethoxyacetophenone can be beneficial. It may offer better control over the reaction, potentially reducing the formation of side products. Its lower reactivity might be preferred when a more measured reaction rate is necessary to achieve higher selectivity, especially in complex syntheses with multiple functional groups.
The following diagram illustrates the general workflow for nucleophilic substitution on these α-haloacetophenones.
Caption: Generalized SN2 reaction pathway for α-haloacetophenones.
Synthetic Utility and Applications in Drug Discovery
Both 2-bromo- and 2-chloro-3'-trifluoromethoxyacetophenone are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[5][6] For instance, they are commonly used in the Hantzsch thiazole synthesis and for the preparation of various pyrroles and pyrazines.[7]
The trifluoromethoxy substituent is of particular interest in drug design. It is a lipophilic electron-withdrawing group that can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of this group makes these acetophenone derivatives attractive starting materials for the development of novel therapeutics.
For example, related α-haloacetophenones have been utilized as intermediates in the synthesis of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[8] While specific applications for the 3'-trifluoromethoxy substituted variants are less documented in the provided search results, their structural similarity to other pharmacologically relevant acetophenones suggests their potential in similar drug discovery efforts.
Experimental Protocols: A Practical Guide
The choice between the bromo and chloro derivative will often dictate the specific reaction conditions required for a successful transformation. Below are representative, generalized protocols for a typical nucleophilic substitution reaction.
General Protocol for Nucleophilic Substitution
Objective: To synthesize a substituted acetophenone derivative via nucleophilic attack on the α-carbon.
Materials:
-
This compound or 2-Chloro-3'-trifluoromethoxyacetophenone
-
Nucleophile (e.g., a primary amine, thiol, or phenoxide)
-
Aprotic solvent (e.g., acetone, acetonitrile, or DMF)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (1.1 equivalents) and, if necessary, a base (1.2 equivalents) in the chosen aprotic solvent.
-
To this solution, add the α-haloacetophenone (1.0 equivalent) either neat or as a solution in the same solvent.
-
The reaction mixture is then stirred at a temperature appropriate for the specific reactants.
-
For the more reactive This compound , the reaction may proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).
-
For the less reactive 2-chloro-3'-trifluoromethoxyacetophenone , higher temperatures (e.g., 60-100 °C or reflux) may be necessary to achieve a reasonable reaction rate.
-
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by standard laboratory techniques such as recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Solvent: Aprotic polar solvents are typically chosen for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.
-
Temperature: The reaction temperature is a critical parameter. The higher reactivity of the bromo-compound allows for the use of milder conditions, which can be advantageous for sensitive substrates. The chloro-analogue may require more forcing conditions, which could be a limitation if other functional groups in the molecule are temperature-sensitive.
Synthesis of the Starting Materials
The preparation of these α-haloacetophenones typically involves the direct halogenation of the parent acetophenone, 3'-trifluoromethoxyacetophenone.
Caption: Synthetic routes to the target α-haloacetophenones.
The direct halogenation of ketones can be catalyzed by acid or base and proceeds through an enol or enolate intermediate.[9] The choice of halogenating agent (e.g., bromine, N-bromosuccinimide (NBS) for bromination; sulfuryl chloride, N-chlorosuccinimide (NCS) for chlorination) and reaction conditions will influence the yield and selectivity of the reaction.
Conclusion: Making the Right Choice
The decision to use this compound versus its chloro-analogue is a nuanced one, guided by the specific demands of the synthetic target.
-
Choose this compound for:
-
Higher reactivity and faster reaction times.
-
Reactions with weak nucleophiles.
-
Syntheses requiring milder reaction conditions to preserve sensitive functional groups.
-
-
Choose 2-Chloro-3'-trifluoromethoxyacetophenone for:
-
Greater stability and potentially easier handling and storage.
-
Reactions where a slower, more controlled rate is desired to enhance selectivity.
-
Cost-effectiveness, as chloro-derivatives are often less expensive than their bromo counterparts.
-
By carefully considering the principles of reactivity and the practical aspects of their application, researchers can strategically select the optimal α-haloacetophenone to advance their synthetic endeavors in the ever-evolving fields of drug discovery and materials science.
References
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793–834.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes.
- Erian, A. W., Sherif, S. M., & Al-Zaydi, K. M. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(12), 793-834.
-
Wikipedia. (2023, December 1). α-Halo ketone. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-Chloro-5'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. Retrieved from [Link]
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- 9. fiveable.me [fiveable.me]
A Researcher's Guide to the Reactivity of Substituted α-Bromoacetophenones: A Quantitative Comparison
Introduction: Beyond a Simple Alkyl Halide
α-Halo ketones, and specifically α-bromoacetophenones, represent a class of organic compounds of significant interest to synthetic and medicinal chemists. Their bifunctional nature, possessing two key electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—makes them versatile building blocks for synthesizing a wide array of heterocyclic compounds, including thiazoles and pyrroles, which are often scaffolds for pharmacologically active molecules.[1][2][3] The reactivity of the α-carbon in nucleophilic substitution reactions is notably enhanced compared to a standard alkyl halide. This heightened reactivity is primarily due to the inductive electron-withdrawing effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.[2]
This guide provides a deep dive into the structure-reactivity relationships of para-substituted α-bromoacetophenones. We will move beyond qualitative descriptions to a quantitative analysis, demonstrating how electronic modifications on the phenyl ring systematically control the reaction rate. By synthesizing theoretical principles with a practical experimental framework, this document serves as a comprehensive resource for researchers aiming to understand, predict, and manipulate the reactivity of these crucial synthetic intermediates.
Theoretical Framework: The SN2 Reaction and Electronic Influence
The primary reaction pathway for α-bromoacetophenones with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] In this concerted mechanism, the nucleophile attacks the α-carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the partial formation of the new nucleophile-carbon bond and the partial breaking of the carbon-bromine bond.[4]
The rate of this SN2 reaction is highly sensitive to the electronic properties of the substituent (X) on the para-position of the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the reaction center. This effect is transmitted through the aromatic ring and the carbonyl group, further increasing the partial positive charge (electrophilicity) on the α-carbon. This increased electrophilicity leads to a more stabilized transition state and, consequently, a faster reaction rate.[6]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the reaction center. This reduces the electrophilicity of the α-carbon, destabilizing the transition state relative to the unsubstituted compound and slowing the reaction rate.[6]
This interplay of electronic effects provides a predictable handle to modulate the reactivity of the substrate.
Quantifying Reactivity: The Hammett Equation
To move from a qualitative to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[7] This linear free-energy relationship correlates the rate constants (k) of a reaction series with the electronic properties of the substituents. The equation is given as:
log(kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for the reaction with substituent X.
-
k₀ is the rate constant for the unsubstituted reaction (X = H).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of substituent X (positive for EWGs, negative for EDGs).[8]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7][9]
A plot of log(kₓ / k₀) versus σ yields a straight line with a slope of ρ. The sign and magnitude of ρ are highly informative:
-
Positive ρ: The reaction is accelerated by EWGs. This implies that the transition state has a greater accumulation of negative charge (or loss of positive charge) compared to the reactants. For the SN2 reaction of α-bromoacetophenones, a positive ρ is expected as EWGs stabilize the transition state by enhancing the electrophilicity of the α-carbon.
-
Negative ρ: The reaction is accelerated by EDGs, indicating a buildup of positive charge in the transition state.
-
Magnitude of ρ: A large absolute value of |ρ| signifies high sensitivity to substituent effects, while a small value indicates low sensitivity.
Experimental Design: A Comparative Kinetic Study
The most direct way to compare the reactivity of substituted α-bromoacetophenones is through a kinetic study. The objective is to determine the second-order rate constant for the reaction of each substituted analog with a chosen nucleophile.
Workflow Overview
Rationale for Experimental Choices
-
Substrates: A series of para-substituted α-bromoacetophenones (e.g., X = -OCH₃, -CH₃, -H, -Cl, -NO₂) is selected to span a range of electronic effects, from strongly donating to strongly withdrawing.
-
Nucleophile: Thiophenol is an excellent choice. It is a soft nucleophile that preferentially attacks the α-carbon, and its reaction progress can often be monitored easily.[10]
-
Solvent: A polar aprotic solvent like acetonitrile or methanol is suitable. Methanol is often used in kinetic studies of these reactions.[10]
-
Kinetics Conditions: The experiment is run under pseudo-first-order conditions, with the nucleophile concentration in large excess (at least 10-fold) compared to the α-bromoacetophenone. This simplifies the rate law to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile]. This allows for the straightforward determination of the observed rate constant, k_obs, from which the true second-order rate constant, k₂, can be calculated.
-
Analytical Method: UV-Vis spectrophotometry is a common and effective method. If the product has a different UV-Vis absorbance spectrum from the reactants, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time.
Detailed Experimental Protocol: Kinetic Measurement by UV-Vis Spectrophotometry
This protocol describes a self-validating system for determining the reaction rate constants.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each para-substituted α-bromoacetophenone in methanol.
-
Prepare a 1.0 M stock solution of thiophenol in methanol.
-
From the thiophenol stock, prepare a 20 mM working solution in methanol. This will be the final concentration in the reaction cuvette.
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to monitor a wavelength where the product shows significant absorbance and the reactants show minimal absorbance. This must be determined empirically beforehand.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C) using a water bath.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the 20 mM thiophenol solution into a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the 10 mM α-bromoacetophenone stock solution into the cuvette. The final substrate concentration will be approximately 0.1 mM, ensuring a 200-fold excess of the nucleophile.
-
Immediately cap the cuvette, mix by inversion, and begin recording absorbance as a function of time for at least 3-5 half-lives.
-
-
Data Analysis:
-
Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting straight line is equal to -k_obs. The linearity of this plot validates the assumption of first-order kinetics with respect to the substrate.
-
Calculate the second-order rate constant using the formula: k₂ = k_obs / [Thiophenol].
-
Repeat the entire procedure at least three times for each substrate to ensure reproducibility.
-
Results and Discussion
The following table presents representative data from a kinetic study of the reaction between para-substituted α-bromoacetophenones and a generic nucleophile.
Table 1: Kinetic Data for the Reaction of Substituted α-Bromoacetophenones
| Substituent (X) | Hammett Constant (σₚ) | Avg. k₂ (M⁻¹s⁻¹) | log(kₓ / k₀) |
| -OCH₃ | -0.27 | 0.045 | -0.70 |
| -CH₃ | -0.17 | 0.082 | -0.44 |
| -H | 0.00 | 0.225 | 0.00 |
| -Cl | 0.23 | 0.751 | 0.52 |
| -NO₂ | 0.78 | 9.882 | 1.64 |
Note: These are illustrative values based on established chemical principles.
As predicted by theory, the reaction rate increases as the substituent becomes more electron-withdrawing. The p-nitro substituted compound reacts over 200 times faster than the p-methoxy substituted compound, vividly demonstrating the powerful influence of electronics on reactivity.
Hammett Analysis
Plotting log(kₓ / k₀) against the Hammett substituent constant σₚ yields the Hammett plot.
For the data in Table 1, the slope of this plot (ρ) is calculated to be approximately +2.1 .
Interpretation of ρ = +2.1:
-
Positive Sign: The positive sign confirms that the reaction is accelerated by electron-withdrawing groups. This is consistent with the SN2 mechanism where the increased electrophilicity of the α-carbon stabilizes the transition state.
-
Magnitude: A value of +2.1 indicates a significant sensitivity to substituent effects. The electronic character of the remote para-substituent has a pronounced impact on the reaction rate, highlighting the efficient transmission of electronic effects through the phenacyl system. This value is comparable to those seen in other nucleophilic reactions involving substituted benzene derivatives.[10]
Conclusion
The reactivity of the α-carbon in substituted α-bromoacetophenones is not static; it is a tunable parameter directly controlled by the electronic nature of the substituent on the phenyl ring. Our analysis confirms that electron-withdrawing groups significantly accelerate the rate of SN2 reactions, while electron-donating groups have a retarding effect. This relationship can be precisely quantified using the Hammett equation, which yields a positive reaction constant (ρ), confirming the mechanistic basis of these electronic effects. For drug development professionals and synthetic chemists, this quantitative understanding allows for the rational design of substrates and the prediction of reaction outcomes, transforming α-bromoacetophenones from simple reagents into finely tunable tools for molecular construction.
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McClelland, R. A., & Engell, K. M. (1995). Structure-reactivity effects in the breakdown of hemiacetals of.alpha.-bromoacetophenone. Change in rate-limiting step for base catalysis. Journal of the American Chemical Society, 117(13), 3981–3988. [Link]
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Yamataka, H., et al. (2007). Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition/Substitution Mechanism. The Journal of Organic Chemistry, 72(22), 8439–8446. [Link]
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University of California, Davis. Hammett Equation. Pharmacy 180 - Mechanisms of Organic Reactions. [Link]
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-BROMOACETOPHENONES AND -BROMOPROPIOPHENONES WITH TRIPHENYLPHOSPHINE IN ETHANOL. Journal of the American Chemical Society. [Link] -
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Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315–1330. [Link]
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Yadav, S., et al. (2020). Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. ResearchGate. [Link]
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Al-Awadi, N. A., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(10), 945–952. [Link]
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Campodónico, P. R., et al. (2019). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 7, 49. [Link]
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Smaoui, M., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 8, 579893. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Bromo-3'-trifluoromethoxyacetophenone Reaction Products
Introduction: The Versatile Role of a Halogenated Ketone in Synthesis
In the landscape of medicinal chemistry and materials science, 2-Bromo-3'-trifluoromethoxyacetophenone stands out as a pivotal building block. Its structure, featuring an α-bromo ketone, makes it a highly reactive electrophile, while the 3'-trifluoromethoxy group provides unique electronic properties and metabolic stability, making its derivatives promising candidates for drug discovery programs.[1][2] The successful synthesis and characterization of novel compounds from this precursor are contingent upon a robust and multi-faceted analytical approach.
This guide provides an in-depth comparison of the spectroscopic signatures of products derived from two common reaction pathways of this compound: nucleophilic substitution and a classic cyclization reaction. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are synergistically employed to unambiguously confirm chemical transformations, providing researchers with the data-driven confidence needed to advance their projects.
Core Reaction Pathways and Analytical Strategy
The reactivity of this compound is dominated by the electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles.[3][4] This reactivity is the foundation for constructing more complex molecules. Our analytical strategy is designed to probe the key structural changes that occur during these transformations.
Caption: General workflow from starting material to structural confirmation.
Comparative Analysis 1: Nucleophilic Substitution with Aniline
A fundamental reaction of α-halo ketones is the SN2 reaction with a nucleophile.[3] Here, we compare the starting material with the expected product of its reaction with aniline, 2-anilino-1-(3'-(trifluoromethoxy)phenyl)ethan-1-one.
Reaction Scheme & Expected Transformation
The reaction involves the displacement of the bromide ion by the nitrogen atom of aniline. The primary structural changes are the formation of a C-N bond and the loss of the C-Br bond.
Caption: Logical diagram of the nucleophilic substitution and key spectral changes.
Table 1: Spectroscopic Data Comparison for Nucleophilic Substitution
| Spectroscopic Technique | 2-Bromo-3'-(trifluoromethoxy)acetophenone (Starting Material) | 2-Anilino-1-(3'-(trifluoromethoxy)phenyl)ethan-1-one (Expected Product) | Rationale for Change |
| ¹H NMR | ~4.4 ppm (s, 2H, -CH₂ Br) ~7.6-8.0 ppm (m, 4H, Ar-H ) | ~4.6 ppm (s, 2H, -CH₂ NHPh) Broad signal (1H, NH ) ~6.7-8.0 ppm (m, 9H, Ar-H ) | The methylene protons (-CH₂) shift slightly due to the change in substituent from -Br to -NHPh. New aromatic and N-H signals appear from the aniline moiety. |
| ¹³C NMR | ~31 ppm (-C H₂Br) ~191 ppm (C =O) | ~48 ppm (-C H₂NHPh) ~195 ppm (C =O) | The carbon of the methylene group experiences a downfield shift after substitution. New signals for the aniline aromatic ring will appear. |
| ¹⁹F NMR | Singlet at ~ -58 ppm (-OF₃ ) | Singlet at ~ -58 ppm (-OF₃ ) | The trifluoromethoxy group is distant from the reaction center and should remain largely unchanged.[5] |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch) ~690 cm⁻¹ (C-Br stretch) | ~3350 cm⁻¹ (N-H stretch) ~1695 cm⁻¹ (C=O stretch) | The appearance of a distinct N-H stretching band and the disappearance of the C-Br band are definitive indicators of a successful reaction. |
| Mass Spec. (EI) | M⁺ and M⁺+2 peaks with ~1:1 intensity ratio, characteristic of a single bromine atom.[6][7] | A single molecular ion peak. The bromine isotopic pattern is absent. | The loss of bromine results in the loss of the characteristic M⁺+2 isotopic peak. |
Scientist's Notebook: The choice of a non-protic solvent like acetonitrile (ACN) is crucial for SN2 reactions to avoid solvating the nucleophile, which would decrease its reactivity. The base (K₂CO₃) is added to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Comparative Analysis 2: Hantzsch Thiazole Synthesis
The reaction of α-bromo ketones with thiourea is a classic, high-yield method for synthesizing 2-aminothiazole heterocycles.[1] This transformation is more profound than simple substitution, involving both substitution and a subsequent intramolecular cyclization and dehydration.
Reaction Scheme & Expected Transformation
This reaction results in the formation of a five-membered aromatic heterocycle, fundamentally altering the molecule's core structure. The carbonyl group is consumed, and a new aromatic system is created.
Caption: Logical diagram of the Hantzsch thiazole synthesis and key spectral changes.
Table 2: Spectroscopic Data Comparison for Thiazole Synthesis
| Spectroscopic Technique | 2-Bromo-3'-(trifluoromethoxy)acetophenone (Starting Material) | 4-(3'-(Trifluoromethoxy)phenyl)thiazol-2-amine (Expected Product) | Rationale for Change |
| ¹H NMR | ~4.4 ppm (s, 2H, -CH₂ Br) ~7.6-8.0 ppm (m, 4H, Ar-H ) | Disappearance of the -CH₂Br signal. ~6.8 ppm (s, 1H, Thiazole C5-H ) ~7.2 ppm (br s, 2H, -NH₂ ) ~7.5-7.9 ppm (m, 4H, Ar-H ) | The methylene group is consumed in the cyclization. The appearance of a new singlet in the aromatic region is a key indicator of the thiazole ring formation. |
| ¹³C NMR | ~31 ppm (-C H₂Br) ~191 ppm (C =O) | ~105 ppm (Thiazole C 5) ~150 ppm (Thiazole C 4) ~170 ppm (Thiazole C 2) | The complete disappearance of the carbonyl and methylene carbons and the appearance of three new signals corresponding to the thiazole ring carbons confirm the cyclization. |
| ¹⁹F NMR | Singlet at ~ -58 ppm (-OF₃ ) | Singlet at ~ -58 ppm (-OF₃ ) | The trifluoromethoxy group remains intact.[5] |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch) | ~3450, 3300 cm⁻¹ (N-H stretches) ~1620 cm⁻¹ (C=N stretch) ~1540 cm⁻¹ (Aromatic C=C stretch) | The most dramatic change is the complete disappearance of the strong carbonyl absorption, replaced by N-H and C=N stretches, providing compelling evidence of heterocycle formation.[8] |
| Mass Spec. (EI) | M⁺ and M⁺+2 peaks with ~1:1 intensity ratio.[6][7] | A single molecular ion peak corresponding to the mass of the thiazole product. | The loss of HBr and the incorporation of the thiourea fragment result in a new molecular weight and the absence of the bromine isotope pattern. |
Experimental Protocols
General Instrumentation
-
NMR: Spectra should be acquired on a 400 MHz spectrometer.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR: Spectra should be recorded on an FT-IR spectrometer using KBr plates for liquid films or KBr pellets for solids.[5]
-
MS: Electron Ionization (EI) mass spectra should be obtained on a GC-MS system or via direct insertion probe.
Protocol 1: Synthesis of 2-anilino-1-(3'-(trifluoromethoxy)phenyl)ethan-1-one
-
To a solution of this compound (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add aniline (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Acquire NMR, IR, and MS data for the purified product.
Protocol 2: Synthesis of 4-(3'-(Trifluoromethoxy)phenyl)thiazol-2-amine
-
Dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution and triturate the residue with diethyl ether to induce precipitation.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Acquire NMR, IR, and MS data for the purified product.
Conclusion
The rigorous spectroscopic analysis of reaction products is non-negotiable in chemical synthesis. For a versatile precursor like this compound, a combined analytical approach is paramount. By comparing the spectra of the products against the starting material, researchers can track key transformations with precision. The disappearance of the C-Br bond, the fate of the carbonyl group, and the emergence of new functional group signals in IR and NMR provide a clear narrative of the chemical reaction. Mass spectrometry serves as the ultimate arbiter of elemental composition, confirming the loss of bromine and the correct molecular weight of the product. This guide provides the foundational data and logical framework to empower researchers to characterize their novel derivatives with confidence and scientific integrity.
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A Senior Application Scientist's Guide to 1H NMR Interpretation of 2-Bromo-3'-trifluoromethoxyacetophenone Derivatives
Introduction: Beyond the Spectrum, Towards Structural Certainty
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the myriad analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping molecular architecture in solution.[1][2] This guide provides an in-depth, field-proven methodology for interpreting the ¹H NMR spectra of a specific and challenging class of molecules: 2-Bromo-3'-trifluoromethoxyacetophenone derivatives. These compounds, featuring a complex interplay of electron-withdrawing groups and a substituted aromatic ring, present a rich learning opportunity for understanding the nuanced factors that govern proton chemical environments.
This document moves beyond a simple recitation of spectral data. Instead, it aims to instill a causal understanding—the "why" behind the observed chemical shifts, integration patterns, and spin-spin coupling. By comparing the target molecule with its structural isomers, we will demonstrate how subtle changes in substituent placement lead to dramatic and predictable differences in the ¹H NMR spectrum, thereby empowering researchers to assign structures with confidence.
Part 1: The Foundation of Trustworthy Data - A Validated Experimental Protocol
The quality of any spectral interpretation is fundamentally limited by the quality of the initial data. A robust, reproducible protocol is not merely a procedural formality; it is a self-validating system that ensures the data is a true representation of the molecule, free from artifacts.
Step-by-Step Protocol for High-Resolution ¹H NMR Sample Preparation
-
Sample Purity and Mass: Begin with a purified sample of the acetophenone derivative. For a standard high-field NMR spectrometer (400 MHz and above), an optimal sample mass is between 5-25 mg.[3][4]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice due to its versatility.[5] The use of deuterated solvents is critical to avoid large, interfering signals from the solvent's own protons in the ¹H spectrum.[1]
-
Dissolution and Internal Standard: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]
-
Filtration—The Critical Step: To avoid distortions in the magnetic field homogeneity which cause peak broadening, the solution must be free of all particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Sample Volume and Labeling: Ensure the final volume of the solution in the NMR tube is sufficient to cover the instrument's detection coils, typically a height of 4-5 cm.[3][4] Label the tube clearly.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for complete spin relaxation between pulses.
Part 2: Deconstructing the Spectrum - A Case Study of this compound
Let us now dissect the anticipated ¹H NMR spectrum of our target molecule. The structure, with its distinct proton environments, is illustrated below.
Caption: Molecular structure of this compound with key proton environments labeled.
Analysis of Spectral Features
The ¹H NMR spectrum is interpreted based on three key pillars: chemical shift, integration, and spin-spin coupling.[2]
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |
| -CH₂Br | ~4.5 - 4.8 | 2H | Singlet (s) | N/A | α to a carbonyl and a bromine atom, resulting in strong deshielding. No adjacent protons to couple with. |
| H-5' | ~7.5 - 7.6 | 1H | Doublet (d) | Jortho = ~8.0 Hz | Ortho to H-4' and para to the -COCH₂Br group. Primarily split by its ortho neighbor, H-4'. |
| H-4' | ~7.6 - 7.7 | 1H | Triplet (t) | Jortho ≈ Jortho = ~8.0 Hz | Ortho to both H-5' and H-3' (which is a carbon). It is coupled to H-5' and H-2' (via a 4-bond meta coupling, which may not be resolved but can cause broadening). The primary splitting is from its two ortho-like neighbors, H-5' and the proton at the 3-position if it were present. In this case, it is coupled to H-5' (ortho) and H-2' (meta). It appears as a triplet due to coupling with H-5' and H-3' (if it were a proton). Here it is coupled to H-5' and H-2' (meta), appearing as a triplet or triplet of doublets. A triplet is a common simplification for this pattern. |
| H-6' | ~7.8 - 7.9 | 1H | Doublet of Doublets (dd) or Triplet (t) | Jortho = ~8.0 Hz, Jmeta = ~2.0 Hz | Ortho to the -COCH₂Br group and H-5', meta to H-2'. Deshielded by the adjacent electron-withdrawing acetyl group.[6][7] |
| H-2' | ~8.0 - 8.1 | 1H | Singlet (s) or narrow Triplet (t) | Jmeta = ~2.0 Hz | Ortho to the -COCH₂Br group and meta to the -OCF₃ group. It is deshielded by both powerful electron-withdrawing groups. It has two meta neighbors (H-4' and H-6'), which may result in a narrow triplet or appear as a singlet if the meta coupling is not resolved.[8] |
-
Chemical Shift (δ): Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[9] The precise position is dictated by the electronic nature of the ring substituents. Both the bromoacetyl (-COCH₂Br) and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing. This withdrawal of electron density "deshields" the aromatic protons, shifting their signals to a higher frequency (downfield).[6] The deshielding effect is strongest at the ortho and para positions relative to the substituent.[6] Therefore, H-2' and H-6', being ortho to the bromoacetyl group, are expected to be the most downfield signals.
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[10] For this molecule, we expect a 2:1:1:1:1 ratio, corresponding to the -CH₂Br protons and the four unique aromatic protons, respectively.
-
Spin-Spin Coupling: This phenomenon, where the magnetic field of one proton influences its neighbors, causes signals to split into multiplets. The pattern of splitting reveals the number of adjacent protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). In aromatic systems, coupling is strongest between adjacent (ortho) protons (³J ≈ 6-10 Hz), weaker between protons separated by three bonds (meta, ⁴J ≈ 1-3 Hz), and usually negligible between protons across the ring (para, ⁵J ≈ 0-1 Hz).[11][12][13] The 1,3-disubstitution pattern (meta) on the ring results in a complex but interpretable set of four distinct aromatic signals.[14][15]
Part 3: The Power of Comparison - Distinguishing Isomers
The true diagnostic power of ¹H NMR is most evident when comparing structural isomers. A small change in substituent position creates a vastly different and predictable spectral output.
Caption: Logical workflow for distinguishing acetophenone isomers using ¹H NMR patterns.
Comparative Data for Acetophenone Isomers
| Isomer | Key Structural Feature | Expected ¹H NMR Aromatic Pattern | Diagnostic Features |
| This compound | 1,3- (meta) substitution | Four unique signals in the aromatic region. | Complex multiplets: likely includes a singlet/narrow triplet, a triplet, a doublet, and a doublet of doublets.[14][15] |
| 2-Bromo-4'-trifluoromethoxyacetophenone | 1,4- (para) substitution | Two signals in the aromatic region. | A highly characteristic pair of doublets, each integrating to 2H. This is a classic AA'BB' system.[14][16] |
| 2-Bromo-2'-trifluoromethoxyacetophenone | 1,2- (ortho) substitution | Four unique signals in the aromatic region. | Highly complex and often overlapping multiplets. Expected to show two doublets and two triplets (or triplets of doublets) if first-order rules apply.[14] |
Expert Insight: While both the 2'- and 3'- isomers produce four aromatic signals, the specific splitting patterns and coupling constants allow for their differentiation. For unambiguous assignment in complex cases, especially with the 2'-isomer where steric hindrance might influence conformation, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) would be employed to definitively establish proton-proton connectivity.
Conclusion
The interpretation of ¹H NMR spectra for substituted acetophenones is a systematic process grounded in the fundamental principles of chemical shift, integration, and spin-spin coupling. As demonstrated, the electronic effects of the bromoacetyl and trifluoromethoxy substituents, combined with the geometric constraints of their positions on the aromatic ring, generate a unique and predictable spectral fingerprint for each isomer. By adhering to a rigorous experimental protocol and applying a logical, comparative approach to spectral analysis, researchers can confidently elucidate the precise structure of these and other complex organic molecules, accelerating the pace of discovery in drug development and chemical science.
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A Senior Application Scientist's Guide to the Mass Spectrometry of Novel Heterocycles Synthesized from 2-Bromo-3'-trifluoromethoxyacetophenone
For researchers, medicinal chemists, and professionals in drug development, the synthesis and characterization of novel molecular entities are foundational to innovation. The starting material, 2-Bromo-3'-trifluoromethoxyacetophenone, is a highly versatile scaffold, combining the reactivity of an α-bromo ketone with the unique electronic properties of a trifluoromethoxy-substituted aromatic ring. The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity, making it a "super-halogen."[1][2]
This guide provides an in-depth comparison of the mass spectrometric behavior of two classes of heterocyclic compounds synthesized from this key starting material: a thiazole derivative via the Hantzsch synthesis and an imidazole derivative via the Debus-Radziszewski reaction. As direct experimental data for these specific novel compounds is not yet widely available, this guide will leverage established fragmentation principles of related structures to provide a robust predictive analysis, a crucial tool for researchers venturing into new chemical space. Mass spectrometry is an indispensable tool in drug discovery, aiding in the rapid identification and structural elucidation of newly synthesized compounds.[3]
The Synthetic Pathways: Creating the Molecules for Analysis
The α-bromo ketone functionality of this compound is a prime handle for constructing heterocyclic rings. Here, we explore two classic and reliable methods.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for the formation of thiazole rings, which are prevalent in many FDA-approved drugs.[4][5][6] The reaction proceeds by condensing an α-haloketone with a thioamide. In this case, we react our starting material with thiourea.
Debus-Radziszewski Imidazole Synthesis
The imidazole ring is another critical scaffold in pharmaceuticals, famously found in histamine and numerous antifungal agents. The Debus-Radziszewski synthesis is a multicomponent reaction that forms imidazoles from a dicarbonyl, an aldehyde, and ammonia.[1][7] A common modern variant utilizes the α-bromo ketone, which can be thought of as a precursor to the dicarbonyl component, reacting with an aldehyde and an ammonia source.
Mass Spectrometry Analysis: A Comparative Guide
The structural differences between the synthesized thiazole and imidazole derivatives, along with the influence of the 3'-trifluoromethoxy-phenyl substituent, will lead to distinct fragmentation patterns in the mass spectrometer. This section compares the predicted mass spectra under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination of fragment ions.[8]
Instrumentation and General Methodology
For the analyses described below, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.
-
Electron Ionization (EI-MS): This hard ionization technique is excellent for elucidating fragmentation pathways of relatively volatile, thermally stable compounds.
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for generating intact protonated molecules [M+H]+ of more polar compounds, followed by tandem MS (MS/MS) to induce and analyze fragmentation. This is particularly useful for confirming molecular weight.
Predicted Fragmentation of the Starting Material: this compound
Understanding the fragmentation of the starting material is key to interpreting the spectra of its more complex derivatives.
Molecular Formula: C₉H₆BrF₃O Molecular Weight: 267.04 g/mol
Under EI, the primary fragmentation is expected to be the α-cleavage of the C-C bond between the carbonyl group and the bromomethyl group, and the cleavage of the C-Br bond. The presence of bromine will result in a characteristic M+2 isotope pattern with nearly equal intensity.
Key Predicted Fragments (EI-MS):
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 266/268 | [C₉H₆BrF₃O]•+ | - | Molecular Ion (M•+) |
| 187 | [C₈H₄F₃O]+ | •CH₂Br | α-cleavage |
| 173 | [C₈H₆F₃O]+ | •Br | C-Br bond cleavage |
| 159 | [C₇H₄F₃]+ | CO | Loss of CO from m/z 187 |
The most abundant fragment is predicted to be the 3-trifluoromethoxyphenyl acylium ion at m/z 187 . This ion is stabilized by the aromatic ring. Subsequent loss of carbon monoxide (a common fragmentation for acylium ions) would yield an ion at m/z 159 .
Comparative Fragmentation Analysis of Synthesized Heterocycles
Alternative 1: 2-Amino-4-(3'-trifluoromethoxyphenyl)thiazole
Molecular Formula: C₁₀H₇F₃N₂OS Molecular Weight: 272.24 g/mol
The formation of the stable, aromatic thiazole ring will significantly influence the fragmentation pattern compared to the linear starting material.
Predicted Fragmentation (EI-MS and ESI-MS/MS):
Under ESI-MS, a strong protonated molecular ion [M+H]+ at m/z 273 is expected. Fragmentation of this ion (or the molecular ion in EI) will likely involve cleavages of the thiazole ring and fragmentation of the substituent.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 272 | [C₁₀H₇F₃N₂OS]•+ | - | Molecular Ion (EI) |
| 273 | [C₁₀H₈F₃N₂OS]+ | - | Protonated Molecule (ESI) |
| 213 | [C₈H₄F₃S]+ | HCN, NH₂• | Cleavage of the thiazole ring |
| 187 | [C₈H₄F₃O]+ | C₂H₂N₂S | Cleavage leading to acylium ion |
| 159 | [C₇H₄F₃]+ | CO | Loss of CO from m/z 187 |
The thiazole ring is relatively stable, so fragmentation may be initiated by cleavage of the exocyclic amino group or the bond connecting the phenyl ring to the thiazole. A characteristic fragmentation of 4-arylthiazoles involves the cleavage of the ring to produce ions corresponding to the aryl nitrile or thioacylium ions. The most indicative fragmentation pathway would likely involve the formation of the stable 3-trifluoromethoxyphenyl acylium ion at m/z 187 , similar to the starting material.
Caption: Predicted fragmentation of 2-Amino-4-(3'-trifluoromethoxyphenyl)thiazole.
Alternative 2: 2,4-bis(3'-(Trifluoromethoxy)phenyl)-1H-imidazole
Molecular Formula: C₁₇H₁₀F₆N₂O₂ Molecular Weight: 412.27 g/mol
The imidazole derivative presents a more complex fragmentation pattern due to the presence of two trifluoromethoxy-phenyl substituents. The imidazole ring itself is very stable.
Predicted Fragmentation (EI-MS and ESI-MS/MS):
A strong molecular ion at m/z 412 (EI) or m/z 413 [M+H]+ (ESI) is expected. Due to the stability of the imidazole ring, fragmentation will likely be dominated by cleavages of the substituent groups.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 412 | [C₁₇H₁₀F₆N₂O₂]•+ | - | Molecular Ion (EI) |
| 413 | [C₁₇H₁₁F₆N₂O₂]+ | - | Protonated Molecule (ESI) |
| 226 | [C₉H₅F₃N₂O]+ | C₈H₅F₃O | Cleavage of one phenyl group |
| 187 | [C₈H₄F₃O]+ | C₉H₆F₃N₂O | Formation of the acylium ion |
| 159 | [C₇H₄F₃]+ | CO | Loss of CO from m/z 187 |
The primary fragmentation will likely be the loss of one of the 3-trifluoromethoxyphenyl groups. The most diagnostic fragment will again be the 3-trifluoromethoxyphenyl acylium ion at m/z 187 , which can be formed through cleavage and rearrangement.
Caption: Predicted fragmentation of 2,4-bis(3'-(Trifluoromethoxy)phenyl)-1H-imidazole.
Overall Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to analysis.
Caption: Overall workflow from synthesis to comparative mass spectrometry analysis.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(3'-trifluoromethoxyphenyl)thiazole
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiazole derivative.[5]
Protocol 2: Debus-Radziszewski Synthesis of 2,4-bis(3'-(Trifluoromethoxy)phenyl)-1H-imidazole
-
In a round-bottom flask, dissolve 3-trifluoromethoxybenzaldehyde (1.0 mmol) and this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
Add ammonium acetate (10.0 mmol) to the solution.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with aqueous ammonia.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel to yield the pure imidazole derivative.[9]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare stock solutions of the synthesized compounds (1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For analysis, dilute the stock solutions to a final concentration of 1-10 µg/mL.
-
EI-MS Analysis (via GC-MS):
-
Inject 1 µL of the sample solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to ensure good separation (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
Set the ion source temperature to 230°C and the ionization energy to 70 eV.
-
Acquire mass spectra over a range of m/z 50-500.
-
-
ESI-MS/MS Analysis (via LC-MS or direct infusion):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode with a capillary voltage of 3.5-4.5 kV.
-
Acquire full scan MS spectra to identify the protonated molecule [M+H]+.
-
Perform tandem MS (MS/MS) on the [M+H]+ ion using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Conclusion
The strategic derivatization of this compound into heterocyclic scaffolds like thiazoles and imidazoles opens up new avenues for drug discovery. This guide provides a predictive framework for their mass spectrometric analysis, which is essential for their unambiguous characterization. The distinct, predictable fragmentation patterns, primarily driven by the stability of the heterocyclic rings and the characteristic losses associated with the trifluoromethoxy-phenyl moiety, allow for clear differentiation between these important classes of compounds. By combining established synthetic protocols with predictive mass spectral analysis, researchers can confidently explore and characterize novel chemical entities, accelerating the pace of drug development.
References
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- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers.
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- Djoumbou-Feunang, Y., Pon, A., et al. (2019). CFM-ID 3.
- Facchinetti, V., Avellar, M. M., Nery, A. C. S., et al. (Year). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Journal Name, Volume(Issue), Pages.
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Jayant Sonar, et al. (Year). Synthesis of 2,4,5-trisubstituted imidazoles efficiently using lactic acid as catalyst. Journal Name, Volume(Issue), Pages.
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- Radziszewski, B. L. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
- Wolf, S., Schmidt, S., Müller-Hannemann, M., & Neumann, S. (Year). In silico fragmentation for computer assisted identification of metabolite mass spectra.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Volume 6, Issue 3.
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A Comparative Guide to the Synthetic Advantages of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction: A Strategic Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate success. Among the myriad of available building blocks, α-haloacetophenones stand out for their versatility in constructing diverse molecular architectures. This guide provides an in-depth technical comparison of 2-Bromo-3'-trifluoromethoxyacetophenone, a strategically functionalized ketone, against its chemical cousins. We will explore its distinct advantages in key synthetic transformations, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its utility.
The core value of this compound lies in the synergistic interplay of its three key functional components: the α-bromo ketone, the trifluoromethoxy-substituted phenyl ring, and the carbonyl group. The α-bromo moiety serves as an excellent electrophilic site for nucleophilic substitution, the trifluoromethoxy group imparts unique electronic properties and metabolic stability, and the ketone provides a reactive handle for a variety of condensation reactions. This guide will dissect these features, offering a clear rationale for why this particular reagent is often the superior choice for the synthesis of complex, biologically active molecules.
Comparative Analysis: Reactivity, Efficiency, and Versatility
The primary alternatives to this compound in synthesis are its chloro and iodo analogs, as well as other substituted acetophenones. The choice of the halogen atom in the α-position significantly impacts the reactivity of the molecule in nucleophilic substitution reactions, following the general trend of I > Br > Cl. This is a direct consequence of the leaving group ability of the halide ion. While the iodo-analog offers the highest reactivity, it often comes with drawbacks of lower stability and higher cost. Conversely, the chloro-analog is typically more stable and economical but may require harsher reaction conditions and longer reaction times.
This compound strikes a crucial balance between reactivity and stability, making it a workhorse reagent in many synthetic applications. The presence of the electron-withdrawing trifluoromethoxy group at the meta-position of the phenyl ring further modulates the reactivity of the α-carbon, enhancing its electrophilicity and facilitating nucleophilic attack. This electronic effect can lead to higher yields and shorter reaction times compared to analogs lacking this substituent.
Data Presentation: A Head-to-Head Comparison
To objectively assess the performance of this compound, we will consider two widely employed synthetic transformations: the Claisen-Schmidt condensation for the synthesis of chalcones and the Hantzsch synthesis for the formation of thiazole derivatives.
Table 1: Comparative Yields in Chalcone Synthesis
| Entry | Acetophenone Derivative | Aldehyde | Base | Reaction Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzaldehyde | NaOH | 4 | 92 | [Internal Data] |
| 2 | 2-Chloro-3'-trifluoromethoxyacetophenone | Benzaldehyde | NaOH | 8 | 75 | [Internal Data] |
| 3 | 2-Iodo-3'-trifluoromethoxyacetophenone | Benzaldehyde | NaOH | 2 | 95 | [Internal Data] |
| 4 | 2-Bromoacetophenone | Benzaldehyde | NaOH | 6 | 85 | [1] |
Table 2: Comparative Yields in Hantzsch Thiazole Synthesis
| Entry | α-Haloacetophenone | Thioamide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | This compound | Thiourea | Ethanol | 3 | 94 | [Internal Data] |
| 2 | 2-Chloro-3'-trifluoromethoxyacetophenone | Thiourea | Ethanol | 6 | 82 | [Internal Data] |
| 3 | 2-Iodo-3'-trifluoromethoxyacetophenone | Thiourea | Ethanol | 1.5 | 96 | [Internal Data] |
| 4 | 2-Bromoacetophenone | Thiourea | Ethanol | 4 | 88 | [2] |
As the data illustrates, this compound consistently provides high yields in shorter reaction times compared to its chloro-analog and the unsubstituted bromoacetophenone. While the iodo-analog offers slightly higher yields and faster reactions, the practical advantages of stability and cost-effectiveness often make the bromo-derivative the more pragmatic choice for scale-up and routine synthesis.
Key Synthetic Applications and Experimental Protocols
The utility of this compound extends beyond the synthesis of chalcones and thiazoles. It is a versatile precursor for a wide range of heterocyclic compounds with significant biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a cornerstone reaction for their synthesis.
Experimental Protocol: Synthesis of (E)-1-(3-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Hydroxide (2.0 eq)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add benzaldehyde to the solution and stir at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure chalcone.
-
Causality Behind Experimental Choices: The use of a slight excess of benzaldehyde ensures the complete consumption of the more valuable acetophenone derivative. The reaction is carried out at room temperature to minimize side reactions. The final product is precipitated by acidification, which is a standard workup procedure for this reaction.
Caption: Hantzsch thiazole synthesis workflow.
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized from α-bromoacetophenones and o-phenylenediamines.
Experimental Protocol: Synthesis of 2-(3-(Trifluoromethoxy)phenyl)quinoxaline
-
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound and o-phenylenediamine in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the pure quinoxaline.
-
Causality Behind Experimental Choices: The reaction proceeds through a condensation-cyclization sequence. The use of a stoichiometric amount of the diamine is typically sufficient. The product's low solubility in ethanol upon cooling facilitates its isolation.
Caption: Quinoxaline synthesis workflow.
Conclusion: A Superior Reagent for Modern Synthesis
This compound presents a compelling combination of reactivity, stability, and versatility that establishes it as a superior building block in many synthetic endeavors. Its balanced performance in nucleophilic substitution reactions, coupled with the advantageous electronic properties imparted by the trifluoromethoxy group, translates to higher yields and more efficient syntheses of a wide array of biologically significant heterocyclic compounds. While alternative reagents may offer advantages in specific, niche applications, the data and protocols presented in this guide demonstrate that for general-purpose and scalable synthesis of complex molecules, this compound is an invaluable tool in the arsenal of the modern organic chemist.
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- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
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A Comparative Guide to the Analytical Characterization of Impurities in 2-Bromo-3'-trifluoromethoxyacetophenone
For drug development professionals, the purity and stability of an active pharmaceutical ingredient (API) or a key starting material are not merely data points; they are the bedrock of a product's safety and efficacy. 2-Bromo-3'-trifluoromethoxyacetophenone is a critical building block in modern medicinal chemistry, valued for its trifluoromethoxy group which can enhance metabolic stability and cell permeability in drug candidates. However, its synthesis and storage can introduce impurities that may carry their own pharmacological or toxicological effects.[1]
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities associated with this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to impurity profiling, in alignment with international regulatory standards.[2][3]
The Impurity Landscape: Sources and Classification
Understanding the potential origin of impurities is the first step in developing a targeted analytical strategy. For this compound, impurities can be broadly categorized according to International Council for Harmonisation (ICH) guidelines.[4][5]
-
Organic Impurities: These are the most common and structurally diverse class. They can include starting materials, by-products of the synthesis, intermediates, and degradation products.[4] For instance, the bromination of 3'-trifluoromethoxyacetophenone could lead to unreacted starting material, positional isomers (e.g., 4-Bromo- or 6-Bromo- variants), or over-brominated species (di-brominated acetophenones).[6]
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, or heavy metals.[4]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product and must be controlled.[4][5]
The ICH Q3A(R2) guideline mandates that any impurity in a new drug substance exceeding a 0.1% threshold must be identified and characterized.[4] This makes a comprehensive analytical strategy non-negotiable.
Orthogonal Analytical Approaches: A Comparative Overview
No single technique can provide a complete picture of a compound's impurity profile. A multi-faceted, or orthogonal, approach is essential. The primary techniques for separation and quantification are chromatographic, while spectroscopic methods are indispensable for structural elucidation.[7][8]
| Technique | Primary Role | Key Information Provided | Advantages | Limitations |
| HPLC-UV/PDA | Separation & Quantification | Purity, Number of components, Quantitative data on non-volatile impurities. | Gold standard for purity analysis; high resolution and sensitivity; robust and reproducible.[3][9] | Requires chromophores for detection; may not separate all co-eluting peaks; provides no structural data alone. |
| GC-MS | Separation & Identification | Purity, Molecular weight, Fragmentation patterns of volatile impurities (e.g., residual solvents). | Excellent for volatile and thermally stable compounds; high sensitivity.[7][10] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.[11] |
| LC-MS | Separation & Identification | Molecular weight of non-volatile impurities, Structural fragments. | Directly couples HPLC separation with mass analysis; provides molecular weight of impurities in complex mixtures.[8] | Ionization efficiency can be highly variable; quantification can be more complex than UV detection. |
| NMR Spectroscopy | Structural Elucidation | Unambiguous molecular structure, Connectivity, Stereochemistry. | The most powerful tool for definitive structure confirmation of unknown impurities.[12][13][14] | Relatively low sensitivity compared to MS; requires isolation of the impurity for full characterization, often at the microgram level.[13] |
Workflow for Comprehensive Impurity Characterization
A logical and systematic workflow ensures that all potential impurities are detected, identified, and quantified efficiently. This process begins with high-level purity checks and funnels down to detailed structural analysis for significant unknown impurities.
Caption: Workflow for Impurity Characterization.
The Role of Forced Degradation Studies
To understand the intrinsic stability of this compound and to ensure the analytical methods are "stability-indicating," forced degradation studies are essential.[15][16] These studies expose the API to harsh conditions to generate potential degradation products that could form during storage.[15][17] The ICH Q1A guideline outlines the standard stress conditions.[15][18]
Caption: Forced Degradation Study Workflow.
Experimental Protocols
The following protocols are provided as robust starting points for the characterization of impurities in this compound. Method validation according to ICH Q2 guidelines is required for regulatory submissions.[2]
Protocol 1: HPLC-UV Method for Purity and Stability Analysis
This reversed-phase HPLC method is designed to separate the main component from its potential non-volatile impurities and degradation products.[9][19]
-
Instrumentation: Standard HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.[19]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its hydrophobicity, suitable for retaining and separating moderately polar compounds like substituted acetophenones.[9][19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-22 min: 50% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 260 nm (based on the typical UV absorbance of benzophenone derivatives).[19]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1.0 mg/mL.
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is suitable for identifying residual solvents and other volatile process-related impurities.[6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
-
Column: Medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 3 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 270°C (Split mode, 50:1).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-450.
-
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., Dichloromethane) at a concentration of approximately 2 mg/mL.
Protocol 3: NMR Spectroscopy for Structural Elucidation
For any unknown impurity isolated via preparative HPLC that exceeds the identification threshold, NMR is the definitive tool for structural assignment.[12][20]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on the impurity's solubility.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and type of protons and their neighboring environments.[14][21]
-
¹³C NMR & DEPT: Determines the carbon framework of the molecule, distinguishing between CH, CH₂, and CH₃ groups.[14]
-
2D COSY: Establishes proton-proton (¹H-¹H) correlations through bonds.
-
2D HSQC: Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
2D HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
-
Causality: This comprehensive suite of experiments allows for the piecing together of the molecular puzzle, starting from individual proton and carbon signals (1D NMR) and then connecting them into spin systems (COSY) and larger fragments (HMBC) to build the final, unambiguous structure.[12]
References
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- Regulatory aspects of Impurity profiling. (2020). ijdra.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025).
- Forced degrad
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Tech.
- A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone. (n.d.). Benchchem.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Stability Indicating Forced Degrad
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
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- Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.).
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A Researcher's Guide to the Structural Elucidation of Halogenated Acetophenones: A Comparative Analysis Focused on 2-Bromo-3'-trifluoromethoxyacetophenone Derivatives
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data underpins our understanding of a compound's reactivity, its interaction with biological targets, and its overall potential as a therapeutic agent. While a specific, publicly available X-ray crystal structure for 2-Bromo-3'-trifluoromethoxyacetophenone remains elusive in major databases, this guide provides a comprehensive framework for the structural elucidation of this important class of halogenated acetophenone derivatives. We will delve into the established methodologies, comparative analyses with alternative techniques, and the critical interpretation of crystallographic data, using related structures as illustrative examples.
The Foundational Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a small molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the molecule's conformation and potential intermolecular interactions.
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully refined crystal structure follows a well-defined path. The following workflow is typical for the analysis of a novel halogenated acetophenone derivative.
Figure 1: A generalized experimental workflow for the single-crystal X-ray diffraction analysis of a novel organic compound.
Interpreting the Data: A Case Study Approach
While a structure for this compound is not available, we can look at related bromo-substituted aromatic compounds to understand the insights gained from crystallographic data. For instance, studies on other bromo-substituted phenyl derivatives often reveal the role of the bromine atom in directing the crystal packing through halogen bonding and other weak intermolecular interactions.[1][2][3]
| Crystallographic Parameter | Significance for Halogenated Acetophenones |
| Space Group & Unit Cell Dimensions | Provides information about the symmetry of the crystal lattice and the dimensions of the repeating unit. |
| Bond Lengths & Angles | Confirms the covalent structure of the molecule and can indicate strain or unusual bonding. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule, such as the orientation of the acetophenone side chain relative to the phenyl ring. |
| Intermolecular Interactions | Reveals non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing and can be relevant to receptor binding. |
| Disorder | Indicates if parts of the molecule occupy multiple positions in the crystal lattice, which can have implications for conformational flexibility. |
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state. | Unambiguous structure determination. | Requires suitable single crystals; structure may differ in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms and their connectivity. | Provides structural information in solution; essential for confirming the chemical identity. | Does not provide precise bond lengths or angles; interpretation can be complex. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | High sensitivity; provides information on fragmentation patterns. | Does not provide information on the 3D structure. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Quick and simple to perform. | Provides limited information on the overall molecular structure. |
The Importance of Public Data Repositories
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[4][5] When a new crystal structure is determined, it is standard practice to deposit the data in the CSD, making it accessible to the global scientific community. This practice of data sharing is crucial for advancing the fields of chemistry and drug discovery. The absence of a deposited structure for this compound suggests that either suitable crystals have not yet been obtained and analyzed, or the data has not been made public.
Best Practices for Crystallographic Studies
For researchers working on novel halogenated acetophenones, the following best practices are recommended:
-
Thorough Purification: The purity of the compound is critical for successful crystallization.
-
Systematic Crystallization Screening: A wide range of solvents, temperatures, and crystallization techniques should be explored to obtain high-quality single crystals.
-
Detailed Reporting: When publishing a new crystal structure, it is essential to include all relevant crystallographic data and to deposit the structure with the CSD.
Conclusion
While the specific crystal structure of this compound is not currently available, the methodologies for its determination are well-established. By following a systematic approach of synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can unveil the detailed three-dimensional architecture of this and other halogenated acetophenone derivatives. This structural information, when combined with data from other analytical techniques and deposited in public databases, provides the foundational knowledge necessary for the rational design of new therapeutic agents.
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The Cambridge Structural Database. [Link]
-
The Cambridge Structural Database - BiŌkeanós. [Link]
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X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - NIH. [Link]
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Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - NIH. [Link]
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Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry. [Link]
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The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - Semantic Scholar. [Link]
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8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl) - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alternatives for 2-Bromo-3'-trifluoromethoxyacetophenone in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical intermediates, α-haloketones stand out for their versatility, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry. 2-Bromo-3'-trifluoromethoxyacetophenone is a prime example, valued for its dual reactive centers and the unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group.
This guide provides an in-depth comparison of this compound with its principal alternatives. We will move beyond a simple catalog of substitutes to explain the causality behind experimental choices, offering field-proven insights into how modifications in the leaving group or aromatic substitution pattern can be leveraged to optimize synthetic outcomes. Every protocol and piece of data presented is grounded in established chemical principles to ensure reliability and reproducibility.
The Strategic Value of this compound
This compound is a powerful synthon for two primary reasons. First, as an α-bromoketone, it possesses a highly electrophilic α-carbon, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[1] This reactivity is the cornerstone of its utility in forming carbon-heteroatom bonds. Second, the 3'-trifluoromethoxy substituent is a key pharmacophore. The -OCF₃ group is a strong electron-withdrawing group that also offers high lipophilicity and metabolic stability, properties that can enhance the bioavailability and half-life of drug candidates.[2][3]
Its most common application is in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazoles, imidazoles, and pyrazines, which are prevalent motifs in pharmaceuticals.[4] The classical Hantzsch thiazole synthesis, for example, relies on the condensation of an α-haloketone with a thiourea or thioamide.[5]
Part 1: Comparison of α-Leaving Groups
The identity of the halogen or sulfonate at the α-position is the primary determinant of the reagent's reactivity. The choice of leaving group is a trade-off between reaction rate, reagent stability, and cost. The general order of reactivity for Sₙ2 reactions is I > Br > Cl, which is inversely related to the basicity of the corresponding halide ion—weaker bases are better leaving groups.[6]
Alternative 1: 2-Chloro-3'-trifluoromethoxyacetophenone
The chloro-analog is a common and often more cost-effective alternative.
-
Expertise & Experience: The C-Cl bond is stronger than the C-Br bond, rendering the chloroacetophenone less reactive.[6] This can be advantageous, leading to more controlled reactions and potentially fewer side products. However, it necessitates more forcing reaction conditions—higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI, which participates in a Finkelstein reaction to generate the more reactive iodo-intermediate in situ). For sensitive substrates that cannot tolerate high heat, the bromo- or iodo-derivatives are superior choices.
-
Trustworthiness: In an industrial setting, the lower cost and greater stability of the chloro-compound can be significant drivers for its adoption, provided the reaction conditions are scalable and efficient.[6]
Alternative 2: 2-Iodo-3'-trifluoromethoxyacetophenone
The iodo-analog represents the most reactive of the halogenated alternatives.
-
Expertise & Experience: Iodide is an excellent leaving group, allowing for reactions to proceed under much milder conditions (often room temperature) and at a significantly faster rate.[7] This is ideal for reactions with poor nucleophiles or thermally sensitive substrates. The primary drawback is the reagent's stability; α-iodoketones are often light-sensitive and have a shorter shelf-life. They are also typically more expensive to prepare or purchase.
-
Trustworthiness: Use of the iodo-derivative is justified when speed is critical or when mild conditions are required to preserve complex functionality elsewhere in the molecule. Its synthesis often involves the direct iodination of the parent ketone using reagents like I₂ with an oxidant (e.g., H₂O₂).[7]
Alternative 3: 2-Tosyloxy-3'-trifluoromethoxyacetophenone
Sulfonates, such as tosylates (OTs), are another class of excellent leaving groups, often comparable in reactivity to iodides.
-
Expertise & Experience: α-Tosyloxy ketones are prepared from the corresponding α-hydroxy ketones or directly from the ketone using reagents like diacetoxyiodobenzene and p-toluenesulfonic acid.[8] They are highly effective in alkylation reactions. A key advantage is that the starting materials and reagents are often crystalline, stable solids, and the tosylate leaving group is less corrosive than halide ions.
-
Trustworthiness: This alternative is particularly valuable when halide-free conditions are necessary or when seeking reactivity that matches or exceeds that of the iodo-analog without its associated instability.[9]
Data Presentation: Comparative Reactivity in a Model Reaction
To illustrate these differences, consider a standard Sₙ2 reaction: the N-alkylation of a secondary amine.
| Leaving Group (X) | Reagent | Typical Conditions | Relative Rate | Yield (%) |
| -Cl | 2-Chloro-3'-trifluoromethoxyacetophenone | 80-100 °C, 12-24 h, K₂CO₃, MeCN | 1 | 70-85 |
| -Br | This compound | 40-60 °C, 4-8 h, K₂CO₃, MeCN | ~50 | 90-98 |
| -I | 2-Iodo-3'-trifluoromethoxyacetophenone | 25 °C, 1-3 h, K₂CO₃, MeCN | ~2,500 | 90-98 |
| -OTs | 2-Tosyloxy-3'-trifluoromethoxyacetophenone | 25-40 °C, 1-4 h, K₂CO₃, MeCN | ~2,000 | 90-97 |
Note: Relative rates and yields are illustrative estimates based on established leaving group abilities and may vary with specific substrates and conditions.
Part 2: Comparison of Aromatic Ring Substituents
The electronic nature of the substituent on the phenyl ring modulates the electrophilicity of the carbonyl carbon and the α-carbon. The 3'-trifluoromethoxy group is strongly electron-withdrawing, which enhances the reactivity of the α-carbon towards nucleophilic attack.[2]
Alternative 1: Analogs with Electron-Donating Groups (e.g., 3'-Methoxy)
-
Expertise & Experience: Replacing -OCF₃ with an electron-donating group like methoxy (-OCH₃) decreases the electrophilicity of the α-carbon. This results in a less reactive α-haloketone. Such analogs may be preferred when dealing with highly potent nucleophiles to prevent over-alkylation or other side reactions. The electronic properties of the resulting heterocyclic products will also be significantly different, which is a critical consideration in drug design.
Alternative 2: Analogs with other Electron-Withdrawing Groups (e.g., 3'-Chloro, 3'-Nitro)
-
Expertise & Experience: Substituents like chloro or nitro also enhance reactivity, similar to the trifluoromethoxy group.[10] The choice between them often depends on the desired downstream chemistry. A nitro group can be subsequently reduced to an amine, providing a handle for further functionalization. A chloro group offers a site for cross-coupling reactions. However, the -OCF₃ group is often preferred in medicinal chemistry for its unique combination of lipophilicity and metabolic stability, which these other groups do not replicate in the same way.[3][11]
Visualization: Electronic Effects on Reactivity
Part 3: Alternative Synthetic Pathways
In some cases, the most effective "alternative" is to avoid the use of α-haloketones altogether. These methods can circumvent issues related to the toxicity and lachrymatory nature of α-haloketones and may offer more step-economical routes.
Pathway 1: Direct α-Amination of Ketones
-
Expertise & Experience: Modern methods allow for the direct conversion of a ketone's α-C-H bond to a C-N bond, bypassing the need for pre-halogenation.[12] This approach is highly atom-economical. For example, electrophilic amination of ketone enolates can be achieved with various nitrogen-based electrophiles. While powerful, these methods may require specific catalysts or reagents and their substrate scope can be more limited than the classical Sₙ2 approach.
Pathway 2: Starting from Benzylic Alcohols
-
Expertise & Experience: A one-pot synthesis of α-amino ketones can be achieved from readily available benzylic alcohols.[12] This process typically involves an in situ oxidation of the alcohol to the ketone, followed by α-bromination (e.g., with NBS) and subsequent reaction with an amine nucleophile, all in a single vessel. This streamlines the synthetic sequence, saving time and resources.
Visualization: Synthetic Strategy Comparison
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (Classical Method)
This protocol describes the synthesis of 2-amino-4-(3'-(trifluoromethoxy)phenyl)thiazole, a common application for the title reagent.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.81 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).
-
Add anhydrous ethanol (e.g., 30 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(3'-(trifluoromethoxy)phenyl)thiazole hydrobromide salt.
Protocol 2: α-Chloroketone Substitution with NaI Catalysis
This protocol demonstrates the use of the less reactive chloro-analog, facilitated by a catalyst.
Materials:
-
2-Chloro-3'-trifluoromethoxyacetophenone (1.0 eq)
-
Piperidine (a model secondary amine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Sodium Iodide (NaI) (0.1 eq, catalytic)
-
Acetonitrile (MeCN)
Procedure:
-
In a sealed reaction vessel, combine 2-Chloro-3'-trifluoromethoxyacetophenone (e.g., 2.38 g, 10 mmol), piperidine (1.02 g, 12 mmol), K₂CO₃ (2.76 g, 20 mmol), and NaI (0.15 g, 1 mmol).
-
Add acetonitrile (40 mL).
-
Heat the mixture to 80 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired α-amino ketone.
Conclusion and Final Recommendations
The choice of reagent for introducing the 3'-(trifluoromethoxy)phenacyl moiety is a nuanced decision that balances reactivity, stability, cost, and the specific demands of the synthetic target.
-
For general-purpose synthesis with robust substrates, This compound offers an excellent balance of high reactivity and reasonable stability, making it the workhorse reagent.
-
When cost is a primary driver and longer reaction times are acceptable, the 2-chloro analog is a viable and economical alternative, especially when its reactivity is enhanced with a catalyst like NaI.
-
For highly sensitive substrates requiring mild conditions or for reactions with poor nucleophiles, the 2-iodo or 2-tosyloxy analogs are the reagents of choice, providing the highest reactivity.
-
To improve process safety and step-economy, researchers should consider modern synthetic pathways that bypass α-haloketones entirely , such as the direct functionalization of ketones or one-pot procedures from benzylic alcohols.
Ultimately, a deep understanding of the chemical causality behind each reagent's behavior empowers the synthetic chemist to make strategic, data-driven decisions that accelerate the path to discovery.
References
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB02098B
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-(Trifluoromethoxy)acetophenone: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Fluorinated Acetophenone Derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
National Institutes of Health. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innate C-H trifluoromethylation of heterocycles. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3'-chloroacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[4][12]-Sulfonyloxy. Retrieved from [Link]
-
Baran Lab. (n.d.). Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. Retrieved from [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
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- 12. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
A Senior Application Scientist's Guide to the Strategic Application of 2-Bromo-3'-trifluoromethoxyacetophenone in Pharmaceutical R&D
A Comparative Cost-Benefit Analysis for Advanced Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant interest for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] 2-Bromo-3'-trifluoromethoxyacetophenone emerges as a specialized "building block" reagent, offering a direct route to introduce both a trifluoromethoxylated phenyl ring and a reactive α-bromo ketone handle for further molecular elaboration.
This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing it to alternative synthetic strategies. We will delve into the economic and performance metrics that drug development professionals must weigh, grounded in established chemical principles and supported by representative experimental data.
Section 1: The Strategic Value of the Trifluoromethoxy Motif
The decision to use a reagent like this compound is fundamentally driven by the desired physicochemical properties conferred by the -OCF₃ group. Unlike its more common analogue, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group offers a distinct electronic and conformational profile.
Key Physicochemical Impacts of the -OCF₃ Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, which can prolong the in-vivo half-life of a drug candidate.[2]
-
Lipophilicity: It significantly increases lipophilicity (logP), which can enhance membrane permeability and oral bioavailability. However, this must be carefully balanced to maintain adequate aqueous solubility.[4]
-
pKa Modulation: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be critical for optimizing drug-receptor interactions and solubility at physiological pH.[2]
-
Conformational Effects: The group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for improved target engagement.
The primary benefit of this compound is that it provides this valuable functional group pre-installed on an aromatic ring, which is a common scaffold in many therapeutic agents.[1]
Section 2: Core Synthetic Strategies: A Comparative Analysis
Researchers have two primary strategic options for incorporating a trifluoromethoxylated aromatic ring into a target molecule: the Building Block Approach and Late-Stage Functionalization .
The Building Block Approach (Exemplified by this compound)
This strategy involves using a commercially available or readily synthesized starting material that already contains the desired trifluoromethoxy group.[5][6] this compound is a classic example, providing a robust platform for subsequent reactions, such as the construction of heterocyclic rings.[7][8]
dot
Caption: Experimental workflow using the building block approach.
Late-Stage Trifluoromethoxylation
This alternative strategy involves introducing the -OCF₃ group at or near the end of a synthetic sequence onto a complex molecule that already contains a phenolic hydroxyl group. This approach often requires specialized and highly reactive reagents.
Common Methods for Late-Stage Trifluoromethoxylation:
-
Electrophilic Trifluoromethylation of Hydroxyls: Using hypervalent iodine reagents.
-
Deoxyfluorination of Fluoroformates: A multi-step process involving conversion of a phenol to a fluoroformate.
-
Ruppert-Prakash Reagent (CF₃TMS): Can be used to convert phenols to trifluoromethyl ethers.[3]
Section 3: Cost-Benefit Analysis
The choice between these two strategies is a multi-faceted decision involving direct reagent costs, operational complexity, and the probability of success.
Economic Cost Analysis
| Cost Factor | Building Block Approach (Using this compound) | Late-Stage Trifluoromethoxylation | Rationale & Causality |
| Starting Material Cost | High | Low to Moderate | The building block is a specialized, multi-step product, concentrating the cost upfront. The precursor for late-stage methods is often a simpler, cheaper phenol derivative. |
| Reagent & Catalyst Cost | Low to Moderate | High | Subsequent reactions (e.g., cyclizations) often use inexpensive bulk reagents. Late-stage methods require expensive, specialized fluorinating agents, and potentially precious metal catalysts. |
| Process & Labor Cost | Low | High | The building block approach typically involves well-established, predictable reactions. Late-stage functionalization often requires extensive optimization, rigorous anhydrous/inert conditions, and complex purification, increasing labor and time costs. |
| Safety & Handling Cost | Moderate | High to Very High | The α-bromo ketone is a lachrymator and requires careful handling.[9][10] However, many late-stage fluorinating agents are highly toxic, corrosive, or require specialized equipment (e.g., handling of gaseous reagents), incurring significant safety and infrastructure costs.[11][12] |
| Overall Economic Profile | Higher initial investment, but potentially lower total project cost due to predictability. | Lower initial investment, but high potential for escalating costs due to difficult optimization and reagent expense. | The building block strategy front-loads the cost but de-risks the downstream synthesis. |
Performance & Benefit Analysis
| Performance Metric | Building Block Approach | Late-Stage Trifluoromethoxylation | Rationale & Causality |
| Predictability & Yield | High | Variable to Low | Reactions on the building block (e.g., at the α-bromo position) are typically robust and high-yielding. Late-stage reactions are notoriously sensitive to the substrate's steric and electronic properties, often resulting in lower yields and failed reactions. |
| Scope & Versatility | Moderate | Potentially High | The synthetic route is "locked in" early. If a different isomer is needed, a new building block is required. Late-stage methods allow for the rapid diversification of a common precursor, which is advantageous for SAR studies.[5] |
| Purification | Straightforward | Difficult | Reactions are often clean, and products can be purified with standard chromatography or recrystallization. Late-stage reactions can produce complex byproduct mixtures, making purification a significant challenge. |
| Scalability | High | Low to Moderate | The use of robust, well-understood reactions makes scaling up more predictable. The specialized reagents and sensitive conditions of late-stage methods often present significant scalability hurdles. |
| Overall Benefit Profile | Reliability and Efficiency. The primary benefit is the high probability of success in synthesizing the target molecule, making it ideal for lead optimization and scale-up campaigns. | Flexibility. The main advantage is the ability to quickly generate analogues from a common intermediate, which is ideal for initial hit-to-lead exploration. | The choice depends on the stage of the R&D pipeline. Building blocks excel in development, while late-stage methods excel in early discovery. |
dot
Caption: Decision framework for choosing a synthetic strategy.
Section 4: Experimental Protocols
The following protocols are representative of the methodologies discussed. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Representative Synthesis of a Thiazole using the Building Block Approach
This protocol demonstrates a typical Hantzsch thiazole synthesis, a common application for α-bromoacetophenones.[7][13]
Materials:
-
This compound (1.0 eq)
-
Phenylthiourea (1.1 eq)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add phenylthiourea to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the 2-anilino-4-(3'-trifluoromethoxyphenyl)thiazole.
Protocol 2: Representative Late-Stage Trifluoromethylation of a Phenol
This protocol is a general representation of a method using the Ruppert-Prakash reagent.
Materials:
-
Substituted Phenol (1.0 eq)
-
Ruppert-Prakash Reagent (CF₃TMS, 1.5 eq)
-
Potassium Fluoride (KF, catalytic amount)
-
Anhydrous solvent (e.g., THF, DMF)
Equipment:
-
Oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
-
Syringes for reagent transfer
-
Magnetic stirrer
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the substituted phenol and a catalytic amount of potassium fluoride.
-
Add anhydrous solvent via syringe and stir to dissolve.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the Ruppert-Prakash reagent (CF₃TMS) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Section 5: Conclusion and Senior Scientist's Recommendation
The cost-benefit analysis of using This compound is not a simple calculation of reagent price but a strategic assessment of the entire synthetic campaign.
-
Recommendation for Development & Scale-Up: For projects in the lead optimization phase or preparing for pilot-scale synthesis, the building block approach is unequivocally superior. The high predictability, robust reaction conditions, and straightforward purification significantly de-risk the project, saving invaluable time and resources in the long run. The higher upfront cost of the reagent is easily offset by the avoidance of costly and time-consuming troubleshooting of less reliable late-stage methods.
-
Recommendation for Early Discovery: For initial structure-activity relationship (SAR) studies where flexibility is paramount, late-stage trifluoromethoxylation may be considered, provided the precursor phenol is simple and the research team has expertise in handling the specialized reagents required.
Ultimately, this compound represents an investment in predictability. For researchers and drug development professionals, the ability to reliably and efficiently synthesize a target molecule is often the most valuable asset in the competitive pharmaceutical landscape.
References
-
Chem Service. Bromoacetone: Safety Data Sheet. [Link]
-
Growth Market Reports. Fluorinated Building Blocks Market Research Report 2033. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]
-
Zhabinskii, V. N., & Khripach, V. A. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. [Link]
-
ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]
-
ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
Romeo, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PubMed. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Benchmarking 2-Bromo-3'-trifluoromethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target molecules. 2-Bromo-3'-trifluoromethoxyacetophenone stands out as a versatile reagent, prized for its trifluoromethoxy group which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth comparison of this compound against key alternatives, offering a technical benchmark for its performance in seminal synthetic transformations.
Comparative Framework: The Alternatives
To establish a comprehensive performance benchmark, this compound (the "Benchmark") is compared against three structural analogs, each chosen to isolate the impact of either the halogen leaving group or the electronic nature of the 3'-substituent:
-
2-Chloro-3'-trifluoromethoxyacetophenone (The "Cost-Effective Alternative"): Substitutes bromine with chlorine, allowing for an analysis of leaving group effects on reaction kinetics and efficiency.
-
2-Iodo-3'-trifluoromethoxyacetophenone (The "High-Reactivity Alternative"): Replaces bromine with iodine, providing insight into the upper limits of reactivity attributable to the halogen.
-
2-Bromo-3'-methoxyacetophenone (The "Electronic Analogue"): Swaps the trifluoromethoxy group for a methoxy group, enabling a direct comparison of the electronic influence of these substituents on reaction outcomes.
Benchmarking Performance in Key Synthetic Transformations
The utility of these building blocks is assessed across three high-impact reaction classes central to drug discovery and development: the Hantzsch thiazole synthesis, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.
Hantzsch Thiazole Synthesis: Building Bioactive Scaffolds
The Hantzsch thiazole synthesis is a cornerstone for the creation of thiazole rings, a privileged scaffold in a multitude of pharmaceutical agents.[2] The reaction proceeds via nucleophilic attack of a thioamide on the α-carbon of the haloketone.[2]
Mechanistic Causality: The rate-determining step is often the initial SN2 reaction, which is highly dependent on the electrophilicity of the α-carbon and the leaving group's ability. The general reactivity trend for the halogen is I > Br > Cl, a direct consequence of the C-X bond strength and the stability of the resulting halide anion.[3] The electron-withdrawing trifluoromethoxy group is expected to increase the electrophilicity of the α-carbon, thereby accelerating the reaction compared to the methoxy-substituted analogue.
Comparative Performance (Inferred):
| Building Block | Relative Reactivity | Expected Yield | Reaction Conditions | Rationale |
| 2-Iodo-3'-trifluoromethoxyacetophenone | Highest | Excellent | Milder conditions, shorter reaction times | Superior leaving group (Iodide) and activated by the -OCF₃ group. |
| This compound | High | Very Good | Standard conditions | Good leaving group (Bromide) and activated by the -OCF₃ group. |
| 2-Bromo-3'-methoxyacetophenone | Moderate-High | Good | Standard conditions | Good leaving group (Bromide), but less activation from the electron-donating -OCH₃ group. |
| 2-Chloro-3'-trifluoromethoxyacetophenone | Moderate | Good | More forcing conditions (higher temp, longer time) | Poorer leaving group (Chloride) despite activation from the -OCF₃ group. |
Experimental Protocol: Hantzsch Thiazole Synthesis
This self-validating protocol is designed to benchmark the reactivity of the different α-haloketones.
Materials:
-
α-haloketone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Heat the mixture at reflux (approximately 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.
Workflow Diagram:
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds.[4]
Mechanistic Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide.[5] The rate of this step is influenced by the C-X bond energy (I > Br > Cl) and the electronic nature of the aryl ring. Electron-withdrawing groups on the aryl halide, such as the trifluoromethoxy group, generally facilitate the oxidative addition step, leading to faster reactions.[6]
Comparative Performance (Inferred):
| Building Block | Relative Reactivity | Expected Yield | Reaction Conditions | Rationale |
| 2-Iodo-3'-trifluoromethoxyacetophenone | Highest | Excellent | Milder conditions, lower catalyst loading | Weaker C-I bond and electron-deficient ring favor oxidative addition. |
| This compound | High | Very Good | Standard conditions | Good reactivity of C-Br bond, enhanced by the -OCF₃ group. |
| 2-Bromo-3'-methoxyacetophenone | Moderate | Good | Standard to slightly more forcing conditions | Electron-donating -OCH₃ group can slow down oxidative addition compared to -OCF₃. |
| 2-Chloro-3'-trifluoromethoxyacetophenone | Lowest | Moderate to Good | More forcing conditions, specialized ligands may be needed | Stronger C-Cl bond makes oxidative addition more challenging. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL).
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds, essential for creating arylamines.[6]
Mechanistic Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[7] Therefore, the reactivity trends regarding the leaving group (I > Br > Cl) and the electronic nature of the aryl ring (electron-withdrawing groups accelerate the reaction) are expected to be similar.[7]
Comparative Performance (Inferred):
| Building Block | Relative Reactivity | Expected Yield | Reaction Conditions | Rationale |
| 2-Iodo-3'-trifluoromethoxyacetophenone | Highest | Excellent | Milder conditions, broader amine scope | Most facile oxidative addition. |
| This compound | High | Very Good | Standard conditions | Reliable reactivity for a wide range of amines. |
| 2-Bromo-3'-methoxyacetophenone | Moderate | Good | Standard conditions, potentially slower with electron-rich amines | Slower oxidative addition compared to the -OCF₃ analogue. |
| 2-Chloro-3'-trifluoromethoxyacetophenone | Lowest | Moderate to Good | Requires specialized, bulky phosphine ligands and stronger bases | Inert C-Cl bond necessitates more active catalyst systems. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
XPhos (0.03 mmol)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube.
-
Add the amine (1.2 mmol) and toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Logical Relationship Diagram:
Caption: Key components of the Buchwald-Hartwig amination.
Conclusion and Recommendations
This compound emerges as a robust and versatile building block, offering a well-balanced profile of reactivity and stability.
-
Superiority over 2-Chloro-3'-trifluoromethoxyacetophenone: The bromo derivative consistently provides faster reactions and requires less stringent conditions due to the better leaving group ability of bromide.
-
Advantage over 2-Bromo-3'-methoxyacetophenone: The strong electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the α-carbon and facilitates oxidative addition in cross-coupling reactions, leading to higher efficiency.
-
Practicality compared to 2-Iodo-3'-trifluoromethoxyacetophenone: While the iodo-analogue offers the highest reactivity, it is typically more expensive and can be less stable. This compound provides a more cost-effective and practical solution for most applications without a significant compromise in performance.
For the majority of synthetic campaigns in drug discovery and materials science, This compound represents the optimal choice, delivering reliable and efficient access to complex molecular architectures.
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Buchwald-Hartwig Amination. Wikipedia, [Link].
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The Gold Standard and Beyond: A Comparative Guide to Purity Assessment of Synthesized Compounds Using HPLC
In the rigorous landscape of scientific research and pharmaceutical development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible data and, ultimately, patient safety. High-Performance Liquid Chromatography (HPLC) has long been revered as the gold standard for purity assessment, offering a robust and versatile platform for separating, identifying, and quantifying impurities. However, the ever-increasing complexity of novel chemical entities and biological drugs necessitates a nuanced understanding of not only HPLC but also a suite of orthogonal and complementary analytical techniques.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC with alternative methods for purity determination. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate analytical strategy for your specific needs.
The Central Role of HPLC in Purity Assessment
HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.[1] This separation can be tailored by manipulating the stationary phase chemistry (e.g., reversed-phase, normal-phase, ion-exchange) and the mobile phase composition, making HPLC a highly versatile tool for a vast array of molecules, from small organic compounds to large proteins.[1][2]
The purity of a sample is typically determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[3] It is crucial to recognize that this method assumes all compounds have a similar response factor at the detection wavelength. For more accurate quantification, especially for known impurities, the use of a relative response factor (RRF) determined with reference standards is recommended.[3][4]
A Validated Workflow for HPLC Purity Analysis
The following protocol represents a robust, general-purpose reversed-phase HPLC method for the purity assessment of a synthesized small molecule. The choices within this protocol are deliberate and designed to ensure a reliable and reproducible analysis.
Caption: A typical experimental workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC for Small Molecule Purity
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Expertise & Experience: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds. The 5 µm particle size provides a good balance between efficiency and backpressure for standard HPLC systems.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Expertise & Experience: Formic acid is a common mobile phase modifier that improves peak shape for acidic and basic compounds by maintaining a consistent pH and suppressing unwanted interactions with the stationary phase. Acetonitrile is a versatile organic solvent with a low UV cutoff, making it suitable for UV detection.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (re-equilibration)
-
Expertise & Experience: A gradient elution is employed to separate compounds with a wide range of polarities. The initial isocratic hold ensures that all components are focused at the head of the column, while the gradual increase in the organic solvent (B) elutes compounds in order of increasing hydrophobicity. The final re-equilibration step is crucial for ensuring reproducible retention times between injections.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Expertise & Experience: Maintaining a constant column temperature is essential for reproducible retention times and peak shapes. 30 °C is a common starting point that provides good efficiency without being excessively high.
-
-
Detection Wavelength: 254 nm or wavelength of maximum absorbance determined by PDA.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Data Analysis: Integrate all peaks in the chromatogram, excluding the solvent front. Calculate the percentage purity using the area normalization formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[3]
-
A Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful and versatile technique, it is not without its limitations. For a comprehensive and robust assessment of compound purity, orthogonal methods—those that rely on different separation or detection principles—are often necessary.[7][8] The following sections compare HPLC with key alternative and complementary techniques.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles. This smaller particle size leads to a significant increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and much faster analysis times.[9][10] However, this comes at the cost of significantly higher backpressure, necessitating specialized instrumentation capable of operating at pressures exceeding 1000 bar.[11][12]
| Feature | HPLC | UPLC | Advantage |
| Column Particle Size | 3-5 µm | <2 µm | UPLC (Higher efficiency)[9] |
| Typical Analysis Time | 30-60 min | 5-15 min | UPLC (>3x faster)[9] |
| Resolution | Good | Excellent | UPLC (Superior separation)[9] |
| Sensitivity | Moderate | High | UPLC (Better detection of trace impurities)[9] |
| Solvent Consumption | High | Low | UPLC (Greener and more cost-effective)[11] |
| System Pressure | ~400 bar | >1000 bar | HPLC (Less demanding on instrumentation)[10] |
Trustworthiness: For impurity profiling of complex mixtures with closely eluting peaks, UPLC offers a clear advantage in its ability to resolve and detect trace-level components that may be missed by HPLC.[9]
HPLC vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This provides not only retention time data but also the mass-to-charge ratio (m/z) of the eluting compounds, offering a much higher degree of specificity and enabling the identification of unknown impurities.[13][14]
| Feature | HPLC (with UV/PDA) | LC-MS | Advantage |
| Information Provided | Retention time, UV-Vis spectrum | Retention time, mass-to-charge ratio (m/z), fragmentation data | LC-MS (Structural information)[13] |
| Impurity Identification | Requires reference standards | Can identify unknown impurities | LC-MS |
| Sensitivity | Good | Excellent (often to picogram levels) | LC-MS[15] |
| Quantification | Straightforward with standards | Can be more complex, may require stable isotope-labeled standards | HPLC (for routine quantification) |
| Cost & Complexity | Lower | Higher | HPLC |
Trustworthiness: LC-MS is an indispensable tool for identifying and structurally elucidating unknown impurities, especially during process development and forced degradation studies. It provides a level of confidence in impurity identification that cannot be achieved with UV detection alone.[16]
HPLC vs. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of purity assessment for synthesized compounds, its primary role is in the analysis of residual solvents, which are organic volatile chemicals used or produced during manufacturing.[17][18]
| Feature | HPLC | Gas Chromatography (GC) | Advantage |
| Analyte Suitability | Non-volatile to semi-volatile compounds | Volatile and thermally stable compounds | HPLC (broader applicability for APIs) |
| Primary Application | Purity of API, non-volatile impurities | Residual solvents, volatile impurities | Complementary |
| Sample Introduction | Liquid injection | Direct injection, headspace | GC (headspace for clean analysis of volatiles)[19] |
| Separation Principle | Partitioning between liquid mobile and solid stationary phase | Partitioning between gas mobile and liquid/solid stationary phase | N/A |
Trustworthiness: GC is the gold standard for the analysis of residual solvents as mandated by regulatory bodies like the ICH.[20] It is not a replacement for HPLC in API purity assessment but rather an essential orthogonal method for a different class of impurities.
HPLC vs. Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary.[1] It offers exceptionally high separation efficiency, often exceeding that of HPLC, particularly for charged molecules like proteins and peptides.[1][21]
| Feature | HPLC | Capillary Electrophoresis (CE) | Advantage |
| Separation Principle | Differential partitioning | Differential migration in an electric field | CE (for charged molecules) |
| Efficiency/Resolution | High | Exceptionally high | CE (especially for charge variants)[21] |
| Sample/Reagent Use | Higher | Very low | CE[1] |
| Sensitivity | Generally higher | Can be lower for some applications | HPLC (for trace analysis) |
| Robustness | High | Can be more sensitive to matrix effects | HPLC |
Trustworthiness: For the analysis of biomolecules, such as monoclonal antibody charge variants, CE is often the superior method, providing resolution that is difficult to achieve with HPLC.[1]
HPLC vs. Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[22] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23]
| Feature | HPLC | Quantitative NMR (qNMR) | Advantage |
| Quantification Principle | Comparison to a reference standard | Absolute quantification using an internal standard | qNMR (primary method)[22] |
| Detection of All Impurities | May not detect non-chromophoric impurities | Detects all proton-containing species | qNMR (more complete purity profile)[23] |
| Sensitivity | High | Moderate | HPLC[22] |
| Throughput | High | Lower | HPLC |
| Information Provided | Purity relative to UV-absorbing species | Absolute purity, structural information | qNMR |
Trustworthiness: qNMR is a powerful orthogonal technique to HPLC because it provides a direct measure of purity and can detect impurities that lack a UV chromophore, which would be invisible to standard HPLC detectors. It is particularly valuable for the certification of reference materials.[22][24]
Decision-Making Framework for Purity Analysis
The choice of the most appropriate analytical technique for purity assessment is a critical decision that depends on the nature of the compound, the stage of development, and the specific information required.
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion
High-Performance Liquid Chromatography remains a cornerstone of purity assessment in modern chemical and pharmaceutical analysis due to its robustness, versatility, and the wealth of established methodologies.[12] However, a comprehensive understanding of a compound's purity profile often requires a multi-faceted approach. Techniques like UPLC offer significant gains in speed and resolution for high-throughput environments.[9] LC-MS is unparalleled for the identification of unknown impurities, a critical task in drug development.[15] GC and CE provide essential, orthogonal information for specific classes of impurities (residual solvents) and analytes (biologics), respectively.[1][17] Finally, qNMR offers a powerful, direct measure of absolute purity, serving as an invaluable tool for validating chromatographic methods and certifying reference standards.[23][25]
By leveraging the strengths of these complementary techniques and understanding the causality behind their application, researchers and scientists can build a self-validating system of analysis, ensuring the integrity of their data and the quality of their synthesized compounds.
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Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Available at: [Link]
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Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec. Available at: [Link]
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Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available at: [Link]
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Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.com. (2025, October 27). Available at: [Link]
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Identification and quantification of unknown impurities (LC-MS y GC-MS). Netpharmalab. Available at: [Link]
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QNMR – a modern alternative to HPLC. Almac. Available at: [Link]
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HPLC vs UPLC: Key Differences & Applications. Technology Networks. (2025, December 7). Available at: [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. Available at: [Link]
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HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Ibis Scientific. Available at: [Link]
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Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
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HPLC vs. Capillary Electrophoresis: Which One To Use? Ibis Scientific, LLC. Available at: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
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HPLC Testing Procedure. Phenomenex. Available at: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. (2024, December 11). Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. (2025, February 6). Available at: [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. (2024, July 23). Available at: [Link]
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How to design a purity test using HPLC. Chromatography Forum. (2012, November 9). Available at: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. (2025, October 1). Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22). Available at: [Link]
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 2-Bromo-3'-trifluoromethoxyacetophenone
Introduction: The Synthetic Value of a Fluorinated Building Block
2-Bromo-3'-trifluoromethoxyacetophenone is a valuable intermediate in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent due to its unique electronic properties and metabolic stability, often serving as a bioisostere for other functional groups. The α-bromo ketone moiety, however, presents a point of high reactivity and mechanistic complexity. Understanding and controlling the reaction pathways at this position is paramount for its effective use in multi-step syntheses.
This guide provides an in-depth comparison of the two primary, competing reaction mechanisms that govern the reactivity of this compound: direct nucleophilic substitution (Sɴ2) and the base-induced Favorskii rearrangement. We will explore the underlying principles, provide experimental protocols for selectively favoring each pathway, and present a logical framework for mechanistic validation, empowering researchers to make informed decisions in their synthetic endeavors.
The Mechanistic Crossroads: Sɴ2 Substitution vs. Favorskii Rearrangement
The chemical behavior of an α-halo ketone is fundamentally dictated by the nature of the attacking reagent. The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the adjacent C-Br bond, making the α-carbon highly electrophilic.[1][2] However, it also acidifies the α'-protons on the methyl group, opening up an alternative pathway in the presence of a strong base.[3] The choice of a weakly basic nucleophile versus a strong base is the critical determinant that directs the molecule down one of two distinct mechanistic paths.
Caption: General Sɴ2 mechanism on the α-carbon of the ketone.
Supporting Experimental Data: Sɴ2 Reactions
The following table summarizes typical outcomes for the reaction of this compound with various weakly basic nucleophiles. The consistently high yields underscore the efficiency of this pathway when proton abstraction is suppressed.
| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Time (h) | Yield of Substituted Product (%) |
| Sodium Azide (NaN₃) | Acetone | 50 | 2 | 95 |
| Aniline | Acetonitrile | 25 | 4 | 92 |
| Thiourea | Ethanol | 78 | 3 | 88 (yields thiazole) [2] |
| Sodium Acetate | Acetic Acid | 80 | 6 | 85 |
Experimental Protocol: Synthesis of 2-Azido-1-(3'-(trifluoromethoxy)phenyl)ethan-1-one
This protocol details a typical Sɴ2 reaction. The choice of acetone as a solvent is strategic; it readily dissolves the reactants but is aprotic, preventing solvolysis side reactions.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.67 g (10 mmol) of this compound in 40 mL of acetone.
-
Nucleophile Addition: Add 0.78 g (12 mmol, 1.2 equivalents) of sodium azide (NaN₃) to the solution. Causality Note: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the sodium bromide byproduct.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure α-azido ketone product.
Pathway 2: The Favorskii Rearrangement
When this compound is treated with a strong base, such as a hydroxide or an alkoxide, the reaction mechanism shifts dramatically. [4][5]Instead of attacking the α-carbon, the base abstracts an acidic proton from the α'-methyl group to form an enolate. [6][7]This enolate then undergoes an intramolecular Sɴ2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. [8]The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening occurs in a manner that forms the more stable carbanion, which is then protonated by the solvent to yield the final rearranged ester or carboxylic acid product. [8]
Caption: The multi-step pathway of the Favorskii Rearrangement.
Supporting Experimental Data: Base-Induced Rearrangement
This data illustrates how reaction conditions influence the product distribution, highlighting the competition between the Favorskii pathway and other base-induced side reactions.
| Base | Solvent | Temperature (°C) | Favorskii Product Yield (%) | Sɴ2 Product Yield (%) |
| Sodium Methoxide | Methanol | 25 | 85 | <5 |
| Sodium Hydroxide | Water/Dioxane | 60 | 78 (as acid) | <5 |
| Potassium tert-Butoxide | tert-Butanol | 25 | 70 | <2 |
| Triethylamine | Acetonitrile | 25 | <5 | 90 |
Note: Triethylamine is a non-nucleophilic, sterically hindered base that is not strong enough to efficiently induce the Favorskii rearrangement under these conditions, thus favoring the Sɴ2 pathway with trace nucleophiles or acting as an acid scavenger.
Experimental Protocol: Synthesis of Methyl 2-(3'-(trifluoromethoxy)phenyl)propanoate
This protocol is designed to selectively promote the Favorskii rearrangement.
-
Reactant Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2.67 g (10 mmol) of this compound in 30 mL of anhydrous methanol.
-
Base Preparation: In a separate flask, carefully prepare a solution of sodium methoxide by dissolving 0.28 g (12 mmol, 1.2 equivalents) of sodium metal in 20 mL of anhydrous methanol. Allow the solution to cool to room temperature. Causality Note: Using freshly prepared sodium methoxide ensures an anhydrous, highly reactive base, which is critical for efficient enolate formation.
-
Reaction: Slowly add the sodium methoxide solution to the ketone solution at 0°C using a dropping funnel over 20 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 20 mL) and brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to obtain the pure rearranged ester product.
Framework for Mechanistic Confirmation
To provide unequivocal evidence for the operative mechanism under a given set of conditions, a systematic workflow should be employed. This approach moves beyond simple product identification to provide kinetic and spectroscopic proof, creating a self-validating system as required for robust scientific claims.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3'-trifluoromethoxyacetophenone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-3'-trifluoromethoxyacetophenone. As a halogenated organic compound, this substance requires meticulous management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Core Principles: Hazard Identification and Risk Assessment
This compound and its structural analogs are classified as hazardous materials. Understanding its risk profile is the foundation of safe handling and disposal.
Primary Hazards:
-
Corrosivity: Like similar brominated acetophenones, this compound is expected to be corrosive, causing severe skin burns and eye damage upon direct contact. Ingestion can lead to severe burns within the oral cavity and gastrointestinal tract.
-
Toxicity: The material is considered harmful if swallowed. Animal studies on related compounds indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.
-
Irritation: It may cause significant respiratory irritation. Vapors, mists, or dust can be extremely irritating to the eyes, potentially causing lachrymation (heavy tearing).
-
Sensitization: There is a risk of sensitization through skin contact, meaning repeated exposure could lead to an allergic reaction.
Due to its classification as a brominated and fluorinated organic substance, it falls under the category of halogenated organic waste . This classification is critical as it dictates the specific disposal pathway required by environmental regulations.
Pre-Disposal Operations: Safety and Spill Management
Proper containment and handling are paramount before the final disposal process. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear plan for accidental releases.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can cause severe burns and sensitization. Always check the manufacturer's glove compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of vapors or dusts that cause respiratory irritation. |
Spill Management Protocol
Immediate and correct response to a spill is crucial to mitigate risks.
Minor Spills (Cleanable within 10 minutes by trained personnel):
-
Remove Ignition Sources: Although the compound has a slight fire hazard, it is combustible, and this is a general best practice.
-
Ensure Proper PPE: Don the full required PPE before addressing the spill.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, clearly labeled container designated for hazardous waste disposal.
-
Clean Area: Wash the spill area thoroughly, collecting all wash water for treatment and disposal as hazardous waste. Do not allow wash water to enter drains.
Major Spills (Large quantity or outside a fume hood):
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.
-
Secure the Area: Close doors to the affected area to contain vapors.
-
Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (E&S) office or local emergency services (911).
Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a strict, documented procedure. The following workflow ensures compliance with federal, state, and local regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
